Product packaging for Ac-Leu-Arg-AMC(Cat. No.:CAS No. 929621-79-4)

Ac-Leu-Arg-AMC

Cat. No.: B612774
CAS No.: 929621-79-4
M. Wt: 486.6 g/mol
InChI Key: YAPHUDCEMGABMM-OALUTQOASA-N
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Description

Ac-Leu-Arg-AMC is a fluorogenic peptide substrate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N6O5 B612774 Ac-Leu-Arg-AMC CAS No. 929621-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPHUDCEMGABMM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150013
Record name N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929621-79-4
Record name N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929621-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ac-Leu-Arg-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed examination of Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC), a fluorogenic substrate pivotal for assessing the trypsin-like activity of the 20S proteasome and other serine proteases. This guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough overview of its biochemical properties, mechanism of action, and applications in enzyme kinetics and inhibitor screening.

Introduction

Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin, commonly abbreviated as this compound, is a synthetic peptide substrate widely utilized in biochemical assays to measure the enzymatic activity of proteases with trypsin-like specificity. Its principal application lies in the study of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. This document provides a technical overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and its role in understanding critical cellular pathways.

Biochemical and Physical Properties

This compound is a tripeptide composed of Leucine and Arginine, with an acetylated N-terminus and a C-terminus conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between Arginine and AMC by a protease results in the release of free AMC, a highly fluorescent compound.

PropertyValueReference
Full Name Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarinN/A
Molecular Formula C₂₄H₃₄N₆O₅[1]
Molecular Weight 486.56 g/mol [1]
CAS Number 929621-79-4[1]
Excitation Wavelength 360-380 nm[2]
Emission Wavelength 440-460 nm[2]
Purity Typically >95%N/A
Solubility Soluble in DMSO and 5% acetic acid[3]
Storage Store at -20°C, protected from light[4]

Mechanism of Action

The utility of this compound as a substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage at the C-terminal side of the Arginine residue, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

This compound Mechanism of Action cluster_0 Initial State (Low Fluorescence) cluster_1 Enzymatic Cleavage cluster_2 Final State (High Fluorescence) This compound Ac-Leu-Arg AMC Protease Protease This compound->Protease Substrate Binding Ac-Leu-Arg Ac-Leu-Arg Protease->Ac-Leu-Arg Cleavage AMC Free AMC Protease->AMC Release

Mechanism of this compound cleavage by a protease.

Target Enzymes and Kinetic Parameters

The primary target for this compound is the 20S proteasome, specifically its β2 subunit which exhibits trypsin-like activity. It is also reported to be a substrate for other proteases such as cathepsins (K, L, S, V), kallikrein, and falcipain II.[5]

EnzymeKm (μM)VmaxReference
20S Proteasome (trypsin-like activity)78Not specified[3]

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore often not reported in a standardized manner.

Experimental Protocols

General Proteasome Activity Assay

This protocol provides a general method for measuring the trypsin-like activity of purified 20S proteasome or proteasome-containing cell lysates.

Materials:

  • This compound

  • Purified 20S proteasome or cell lysate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • DMSO

  • Black 96-well microplate

  • Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to the desired final concentrations (e.g., for a final concentration of 100 µM in a 100 µL reaction volume, prepare a 2X working solution of 200 µM).

  • Enzyme Preparation: Dilute the purified proteasome or cell lysate in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 10-100 nM for purified enzyme.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. For control wells, add 50 µL of Assay Buffer without the enzyme (substrate blank) and 50 µL of enzyme solution containing a specific proteasome inhibitor like MG-132 (inhibitor control).

  • Reaction Initiation: Start the reaction by adding 50 µL of the 2X this compound working solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Subtract the rate of the substrate blank and inhibitor control from the rate of the experimental samples. The rate of AMC release can be quantified using a standard curve of free AMC.

Proteasome Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_substrate Prepare this compound (10 mM stock in DMSO, then 2X in Assay Buffer) add_substrate Add 50 µL Substrate to initiate reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme (Dilute in Assay Buffer) add_enzyme Add 50 µL Enzyme to 96-well plate prep_enzyme->add_enzyme add_enzyme->add_substrate read_fluorescence Kinetic Read at 37°C (Ex: 380nm, Em: 460nm) add_substrate->read_fluorescence analyze_data Calculate Rate (RFU/min) & Subtract Controls read_fluorescence->analyze_data Ubiquitin-Proteasome Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 TargetProtein Target Protein E3->TargetProtein Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Release PolyUbProtein Polyubiquitinated Protein TargetProtein->PolyUbProtein Polyubiquitination PolyUbProtein->Proteasome Recognition & Degradation

References

Ac-Leu-Arg-AMC Substrate: A Technical Guide to its Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a fluorogenic peptide substrate extensively utilized in biochemical assays to measure the activity of specific proteases. Its utility lies in the highly sensitive and continuous monitoring of enzymatic reactions, making it a valuable tool in basic research, drug discovery, and clinical diagnostics. This technical guide provides an in-depth exploration of the core principles of the this compound substrate, detailed experimental protocols for its use, and an overview of its application in studying key signaling pathways.

Core Principle: Fluorogenic Cleavage

The fundamental principle of the this compound substrate is based on the enzymatic cleavage of an amide bond, leading to the release of a fluorescent reporter molecule. The substrate consists of a dipeptide, Leucyl-Arginine, which is N-terminally protected by an acetyl group (Ac) and C-terminally conjugated to 7-amino-4-methylcoumarin (AMC).

In its intact form, the AMC fluorophore is non-fluorescent due to quenching by the peptide moiety. Specific proteases recognize the Leu-Arg sequence and catalyze the hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule. This cleavage event liberates the free AMC, which exhibits strong fluorescence upon excitation. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.

The excitation and emission wavelengths for the released AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1][2] This significant Stokes shift allows for sensitive detection with minimal background interference.

Target Enzymes and Specificity

This compound is primarily a substrate for proteases that exhibit a preference for cleaving after arginine residues. The main classes of enzymes that are routinely assayed using this substrate include:

  • Cathepsins: A group of lysosomal proteases, particularly cysteine cathepsins like Cathepsin B and Cathepsin L, are known to cleave this compound. These enzymes play crucial roles in protein turnover, antigen presentation, and have been implicated in various pathologies, including cancer.

  • Kallikreins: These are a subgroup of serine proteases involved in a variety of physiological processes, including the regulation of blood pressure and inflammation through the kinin-kallikrein system.[1][2] Tissue kallikrein, in particular, can be assayed using this substrate.

  • Proteasome: The 20S proteasome possesses multiple proteolytic activities, including a "trypsin-like" activity that cleaves after basic amino acid residues like arginine. Ac-Arg-Leu-Arg-AMC is a suitable substrate for measuring this specific activity of the proteasome.[3][4]

While this compound is a valuable tool, it is important to note that it is not entirely specific for a single enzyme. Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to dissect the contribution of individual proteases to the observed activity.

Quantitative Data

The following table summarizes key quantitative parameters associated with the this compound substrate and its analogs. It is important to note that exact kinetic parameters can vary depending on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the reagents. The data presented here are representative values from the literature for closely related substrates, as specific Km and Vmax values for this compound are not consistently reported across all target enzymes.

ParameterCathepsin BTissue Kallikrein20S Proteasome (Trypsin-like)Reference
Substrate Z-Arg-Arg-AMCZ-Phe-Arg-AMCAc-Arg-Leu-Arg-AMC
Km (µM) 390Not explicitly stated for this compoundNot explicitly stated, but noted as "low Km"[4]
Optimal pH 6.0~8.0-9.5~7.0-8.0[5]
Excitation (nm) 348-380353-380360-380[1][2][6]
Emission (nm) 440-460442-460440-460[1][2][6]

Note: Z represents a benzyloxycarbonyl protecting group.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for using this compound to assay the activity of its primary target enzymes. Researchers should optimize these protocols for their specific experimental setup.

Cathepsin B Activity Assay

This protocol is adapted from standard procedures for assaying cathepsin activity using fluorogenic substrates.

1. Reagent Preparation:

  • Assay Buffer: 40 mM Citrate Phosphate buffer (pH 6.0), containing 1 mM EDTA and 5 mM DTT. Prepare fresh DTT solution before each experiment.
  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C in aliquots.
  • Enzyme Solution: Prepare purified Cathepsin B or cell/tissue lysates in a suitable buffer.
  • AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well black microplate.
  • To each well, add 50 µL of Assay Buffer.
  • Add 10 µL of the enzyme sample (or cell lysate) to the wells.
  • To control for non-specific hydrolysis, include a blank with buffer instead of the enzyme.
  • To determine the contribution of other proteases, a specific Cathepsin B inhibitor (e.g., CA-074) can be added to a separate set of wells.
  • Pre-incubate the plate at 37°C for 10-15 minutes.
  • Initiate the reaction by adding 40 µL of a working solution of this compound (e.g., diluted to 25 µM in Assay Buffer) to each well.
  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
  • Subtract the rate of the blank from the sample rates.
  • Use the AMC standard curve to convert the rate from RFU/min to pmol/min of AMC produced.

Tissue Kallikrein Activity Assay

This protocol is based on general principles for serine protease assays.[6][7]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), containing 150 mM NaCl.
  • Substrate Stock Solution: 10 mM this compound in DMSO.
  • Enzyme Solution: Purified tissue kallikrein or biological fluid (e.g., urine) containing the enzyme.
  • AMC Standard: As described for the Cathepsin B assay.

2. Assay Procedure:

  • In a 96-well black microplate, add 80 µL of Assay Buffer to each well.
  • Add 10 µL of the kallikrein-containing sample. Include appropriate blanks and controls.
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Start the reaction by adding 10 µL of the this compound working solution (e.g., 100 µM in Assay Buffer).
  • Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the Cathepsin B assay.

Proteasome Trypsin-Like Activity Assay

This protocol is adapted from established methods for measuring proteasome activity.[3][8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, and 1 mM DTT.
  • Substrate Stock Solution: 10 mM Ac-Arg-Leu-Arg-AMC in DMSO.
  • Proteasome Preparation: Purified 20S proteasome or cell lysates. For cell lysates, prepare in a buffer compatible with proteasome activity (e.g., hypotonic lysis buffer).
  • AMC Standard: As previously described.

2. Assay Procedure:

  • In a 96-well black microplate, add the proteasome sample (e.g., 10-20 µg of cell lysate protein) and bring the volume to 90 µL with Assay Buffer.
  • To differentiate proteasome activity from other cellular proteases, include a control with a specific proteasome inhibitor (e.g., MG132).
  • Pre-incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding 10 µL of the Ac-Arg-Leu-Arg-AMC working solution (e.g., 1 mM in Assay Buffer).
  • Measure the fluorescence kinetically (Excitation: ~380 nm, Emission: ~460 nm) at 37°C.

3. Data Analysis:

  • Determine the rate of AMC production as described above.
  • The proteasome-specific activity is the difference between the rate in the absence and presence of the proteasome inhibitor.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the enzymatic reaction, a typical experimental workflow, and the involvement of the target enzymes in key signaling pathways.

Enzymatic_Cleavage cluster_substrate Non-fluorescent Substrate cluster_enzyme Protease cluster_products Fluorescent Products This compound Ac-Leu-Arg AMC Enzyme Cathepsin / Kallikrein / Proteasome This compound->Enzyme Binding Ac-Leu-Arg Ac-Leu-Arg Enzyme->Ac-Leu-Arg Cleavage AMC AMC Enzyme->AMC Release Fluorescence Fluorescence AMC->Fluorescence Ex: 360-380nm Em: 440-460nm

Caption: Enzymatic cleavage of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme plate Pipette Reagents into 96-well Plate reagents->plate preincubate Pre-incubate at 37°C plate->preincubate add_substrate Initiate Reaction with This compound preincubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rate and Enzyme Activity measure->analyze

Caption: General experimental workflow.

Kallikrein_Kinin_Pathway cluster_activation Activation Cascade cluster_kallikrein Kallikrein Activity cluster_products Effector Molecules cluster_effects Physiological Effects HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein FactorXIIa Factor XIIa FactorXIIa->Prekallikrein Activates Kallikrein->HMWK Cleaves B2R Bradykinin B2 Receptor Bradykinin->B2R Activates Inflammation Inflammation B2R->Inflammation Vasodilation Vasodilation B2R->Vasodilation Pain Pain B2R->Pain

Caption: Kallikrein-Kinin signaling pathway.

Cathepsin_Cancer_Pathway cluster_tumor Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_processes Cancer Progression Cathepsins Cathepsins (e.g., Cathepsin B, L) ECM_Proteins ECM Proteins (e.g., Collagen, Fibronectin) Cathepsins->ECM_Proteins Degradation Invasion Invasion Cathepsins->Invasion Growth_Factors Sequestered Growth Factors ECM_Proteins->Growth_Factors Release of Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Metastasis Metastasis Invasion->Metastasis

Caption: Role of cathepsins in cancer progression.

Ubiquitin_Proteasome_Pathway cluster_tagging Ubiquitin Tagging cluster_degradation Proteasomal Degradation Target_Protein Target Protein Polyubiquitin_Chain Polyubiquitinated Protein Target_Protein->Polyubiquitin_Chain Tagged Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Target_Protein Binds E3->Polyubiquitin_Chain Transfers Ub Proteasome 26S Proteasome Polyubiquitin_Chain->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome degradation pathway.

Conclusion

The this compound substrate is a versatile and sensitive tool for the study of several important classes of proteases. Its utility in quantifying the activity of cathepsins, kallikreins, and the proteasome makes it indispensable for research in areas ranging from fundamental enzymology to drug discovery and the elucidation of pathological mechanisms. By understanding the core principles of this fluorogenic substrate and employing robust experimental protocols, researchers can generate high-quality, quantitative data to advance their scientific inquiries. The involvement of its target enzymes in critical signaling pathways further underscores the importance of this compound as a key reagent in the modern life scientist's toolkit.

References

Ac-Leu-Arg-AMC mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ac-Leu-Arg-AMC and Related Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the sensitive detection of certain protease activities. The fundamental mechanism of this and structurally similar substrates, such as Ac-Arg-Leu-Arg-AMC, lies in the enzymatic hydrolysis of the amide bond linking the C-terminal arginine residue to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the highly fluorescent AMC is liberated, and the resulting increase in fluorescence intensity can be monitored in real-time to quantify enzymatic activity. This guide provides a detailed overview of the mechanism of action, substrate specificity, kinetic parameters, and experimental protocols associated with the use of this compound and its analogs, with a primary focus on the trypsin-like activity of the 20S proteasome.

Core Mechanism of Action

The core mechanism of this compound as a fluorogenic substrate is a two-step process:

  • Enzymatic Recognition and Binding: The peptide sequence, Ac-Leu-Arg, is recognized and bound by the active site of a specific protease. The specificity of this interaction is determined by the amino acid sequence and modifications of the substrate.

  • Hydrolytic Cleavage and Fluorescence Emission: The protease catalyzes the hydrolysis of the peptide bond between the C-terminal arginine (Arg) and the AMC molecule. This cleavage event releases the AMC fluorophore. In its bound state, the fluorescence of AMC is quenched. Upon liberation, AMC exhibits strong fluorescence when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum in the blue range (approximately 440-460 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme.

Enzyme Specificity

While the user's query specified this compound, the scientific literature more frequently cites the use of the closely related peptide, Ac-Arg-Leu-Arg-AMC , for measuring the trypsin-like peptidase activity of the 20S proteasome.[1][2][3][4] This activity is attributed to the β2 subunit of the proteasome's catalytic core. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells. It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. Substrates with an arginine residue at the P1 position (the amino acid immediately preceding the scissile bond) are characteristic substrates for the trypsin-like activity.

Other proteases that exhibit trypsin-like activity, cleaving on the C-terminal side of arginine or lysine residues, may also cleave this compound. For instance, the related substrate Z-Leu-Arg-AMC is reported to be a substrate for cathepsins (K, L, V, S) and kallikrein.[5]

Quantitative Data: Enzyme Kinetics

The table below summarizes the key optical and physical properties of this compound and related substrates.

ParameterThis compoundAc-Arg-Leu-Arg-AMCZ-Leu-Arg-AMC
Target Enzyme(s) Proteases with trypsin-like activity20S Proteasome (Trypsin-like activity)Cathepsins (K, L, V, S), Kallikrein, Falcipain II[5]
Excitation Wavelength (nm) ~380380[1]360-380[5]
Emission Wavelength (nm) ~450-460460[1]440-460[5]
Molecular Weight ( g/mol ) 486.56642.8[1]578.0

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to measure the trypsin-like activity of the 20S proteasome using an Ac-(peptide)-AMC substrate. This protocol is a synthesis of methodologies described for similar substrates.[6][7]

Materials:

  • Ac-Arg-Leu-Arg-AMC (or this compound)

  • Purified 20S proteasome or cell lysate containing proteasomes

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG-132) for negative controls

  • Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Ac-(peptide)-AMC substrate in DMSO (e.g., 10 mM). Store at -20°C, protected from light.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 50-100 µM).

    • Prepare a stock solution of the proteasome inhibitor (e.g., MG-132) in DMSO.

    • Dilute the purified proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the enzyme preparation (purified proteasome or cell lysate) to the wells of the 96-well plate.

    • For negative control wells, pre-incubate the enzyme with the proteasome inhibitor for 15-30 minutes at 37°C before adding the substrate.

    • Include wells with Assay Buffer and substrate only to measure background fluorescence.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • The specific activity can be calculated by dividing V₀ by the amount of enzyme used in the assay.

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The 20S proteasome, the primary target of Ac-Arg-Leu-Arg-AMC, is the catalytic core of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Protein Ubiquitination cluster_Degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub-ligase) E2->E3 PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Degradation Peptides Peptides Proteasome->Peptides AminoAcids Amino Acids Peptides->AminoAcids Further Degradation

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow: Fluorometric Proteasome Activity Assay

The following diagram illustrates the key steps in a typical fluorometric assay for measuring proteasome activity using an AMC-based substrate.

Proteasome_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup (96-well plate) cluster_Measurement 3. Measurement cluster_Analysis 4. Data Analysis Enzyme Proteasome (or cell lysate) Well_Sample Well: Enzyme + Buffer Enzyme->Well_Sample Substrate Ac-Peptide-AMC Stock (in DMSO) Substrate_Working Substrate Working Solution Substrate->Substrate_Working Buffer Assay Buffer Buffer->Substrate_Working Substrate_Working->Well_Sample Initiate Reaction Well_Control Well: Buffer only (Background) Substrate_Working->Well_Control PlateReader Fluorescence Plate Reader (Ex: 380nm, Em: 460nm, 37°C) Well_Sample->PlateReader Well_Control->PlateReader Data Fluorescence vs. Time PlateReader->Data Plot Plot Data & Determine Initial Rate (Slope) Data->Plot Activity Calculate Specific Activity Plot->Activity

Caption: Workflow for a fluorometric proteasome activity assay.

Conclusion

This compound and its analogs are valuable tools for the sensitive and continuous measurement of protease activity, particularly the trypsin-like activity of the 20S proteasome. The core mechanism relies on the enzymatic release of the fluorophore AMC, providing a direct correlation between fluorescence signal and enzyme kinetics. While specific kinetic data for this compound is sparse, the well-documented use of Ac-Arg-Leu-Arg-AMC for proteasome studies provides a strong basis for its application. The provided experimental protocol and workflows offer a comprehensive guide for researchers to design and execute robust enzymatic assays, contributing to advancements in basic research and drug development.

References

Ac-Leu-Arg-AMC for Protease Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely employed for the detection and quantification of protease activity, particularly those exhibiting trypsin-like specificity. The substrate consists of a tripeptide sequence (Leu-Arg) recognized and cleaved by specific proteases. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time to determine enzymatic activity. This guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of this compound in protease research and drug discovery.

Principle of the Assay

The fundamental principle of the this compound based assay lies in the enzymatic hydrolysis of the amide bond between the arginine (Arg) residue and the AMC fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage by a protease, the AMC moiety is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, the activity of the protease. The fluorescence of free AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.[1][2]

Key Characteristics and Applications

This compound is a valuable tool for a variety of applications in protease research, including:

  • High-Throughput Screening (HTS) for Inhibitor Discovery: The fluorogenic nature of the assay makes it highly amenable to high-throughput screening of large compound libraries to identify potential protease inhibitors. The simplicity and robustness of the assay allow for miniaturization and automation.

  • Routine Measurement of Protease Activity: This substrate is frequently used to measure the "trypsin-like" activity of the 20S proteasome, a key component of the cellular protein degradation machinery.[4]

Data Presentation

Table 1: Spectral Properties of this compound and Cleavage Product

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield
This compound (Intact)~325~400Low
7-Amino-4-methylcoumarin360 - 380440 - 460High

Table 2: General Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₃₅N₇O₅
Molecular Weight517.58 g/mol
SolubilitySoluble in DMSO
StorageStore at -20°C, protect from light
Purity (Typical)>95%

Table 3: Comparative Kinetic Parameters of a Similar AMC Substrate

While specific Km and Vmax values for this compound are not consistently reported, the following data for a similar fluorogenic substrate, Boc-Gln-Ala-Arg-MCA, with trypsin provides a useful reference.

SubstrateEnzymeKm (μM)Vmax (nmol/L·min⁻¹)
Boc-Gln-Ala-Arg-MCATrypsin5.9935270

Data from a study on trypsin activity using a fluorescence peptide substrate.[5]

Experimental Protocols

I. Standard Protease Activity Assay

This protocol provides a general framework for measuring protease activity using this compound. Optimal conditions (e.g., buffer pH, enzyme and substrate concentrations) should be determined empirically for each specific protease.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 2 mM β-mercaptoethanol)

  • Purified protease or cell lysate containing the protease of interest

  • Protease inhibitor (for negative control)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. A typical starting concentration range is 10-100 µM.

  • Reaction Setup:

    • Add assay buffer to the wells of a black 96-well plate.

    • Add the enzyme solution (purified protease or cell lysate) to the appropriate wells.

    • For the negative control, pre-incubate the enzyme with a known inhibitor before adding the substrate.

    • Include a substrate-only control (no enzyme) to measure background fluorescence.

  • Initiate the Reaction: Add the this compound working solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (substrate-only control) from all readings.

    • Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

    • Calculate the protease activity from the slope of this linear phase.

II. High-Throughput Screening (HTS) for Protease Inhibitors

This protocol outlines a typical workflow for screening a compound library for inhibitors of a target protease.

Materials:

  • All materials from the standard protease activity assay.

  • Compound library dissolved in DMSO.

  • Multi-channel pipettes or automated liquid handling systems.

Procedure:

  • Compound Plating: Dispense the compounds from the library into the wells of a 96- or 384-well microplate at the desired final screening concentration (e.g., 10 µM). Include appropriate controls:

    • Positive Control: Enzyme + Substrate (no inhibitor).

    • Negative Control: Enzyme + Substrate + known potent inhibitor.

    • Blank: Substrate only (no enzyme).

  • Enzyme Addition: Add the protease solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add the this compound working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically over a short period.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_positive_control - Fluorescence_blank))

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

    • Confirm hits through dose-response experiments to determine their potency (IC₅₀).

Mandatory Visualization

Enzymatic_Cleavage sub This compound (Non-fluorescent) prot Protease sub->prot amc AMC (Fluorescent) pep Ac-Leu-Arg prot->amc Cleavage prot->pep

Caption: Enzymatic cleavage of this compound by a protease.

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Dispense Enzyme to 96-well Plate A->B C Add Test Compounds (and Controls) B->C D Pre-incubate C->D E Add this compound (Initiate Reaction) D->E F Measure Fluorescence (Kinetic or Endpoint) E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: A typical workflow for a protease inhibitor screening assay.

References

An In-depth Technical Guide to the Fluorogenic Peptide Substrate Ac-Leu-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC). It details the substrate's core biochemical properties, mechanism of action, and its primary applications in assessing the activity of key enzyme classes, namely proteasomes and cathepsins. This document offers a thorough examination of the quantitative data associated with this compound, presents detailed experimental protocols for its use in enzyme assays, and visualizes the relevant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorogenic substrates for enzyme activity analysis and inhibitor screening.

Introduction

This compound is a synthetic peptide substrate widely employed for the sensitive and continuous measurement of protease activity. Its utility stems from the covalent linkage of the dipeptide Ac-Leu-Arg to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. However, upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, enabling precise kinetic measurements. This substrate is particularly valuable for studying enzymes with trypsin-like specificity, which preferentially cleave after arginine residues.

Biochemical Properties and Mechanism of Action

The core of this compound's functionality lies in its carefully designed molecular structure. The acetylated N-terminus prevents unwanted degradation by exopeptidases, ensuring that cleavage is specific to endopeptidases that recognize the internal Leu-Arg sequence.

The enzymatic reaction proceeds as follows:

This compound + H₂O ---(Enzyme)---> Ac-Leu-Arg + AMC

The liberated AMC possesses distinct fluorescence properties, with an excitation maximum typically in the range of 360-380 nm and an emission maximum between 440-460 nm. This significant fluorescence enhancement upon cleavage forms the basis of highly sensitive enzymatic assays.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and the resulting fluorophore, AMC.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
This compound
Molecular FormulaC₂₄H₃₄N₆O₅[1]
PurityTypically >95%[2]
7-Amino-4-methylcoumarin (AMC)
Excitation Wavelength360-380 nm[2][3]
Emission Wavelength440-460 nm[2][3]

Table 2: Kinetic Parameters of this compound with Proteasomes

EnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
20S Proteasome (trypsin-like activity)78Not explicitly stated for this substrate, but similar substrates show high specific activity.Not explicitly stated for this substrate, but similar substrates show high specific activity.

Table 3: Kinetic Parameters of Similar Substrates with Cathepsins

SubstrateEnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Z-Phe-Arg-AMCCathepsin L0.771.51.95 x 10⁶[4]
Z-Arg-Arg-AMCCathepsin B--High catalytic efficiency[5]
Z-Leu-Arg-AMCCathepsin S--High catalytic efficiency[6]

Note: this compound is a known substrate for various cathepsins. The table above provides kinetic data for structurally similar substrates to offer a point of reference for its expected performance.

Experimental Protocols

The following are detailed methodologies for utilizing this compound in key experimental settings.

Proteasome Activity Assay

This protocol is designed to measure the trypsin-like activity of the 20S proteasome in purified enzyme preparations or cell lysates.

Materials:

  • This compound substrate

  • 20S Proteasome (purified or in cell lysate)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) SDS

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

  • Enzyme Preparation: Dilute the purified 20S proteasome or cell lysate in Assay Buffer to the desired concentration.

  • Assay Setup: To each well of the 96-well plate, add:

    • 50 µL of Assay Buffer (for blank) or enzyme preparation.

    • Initiate the reaction by adding 50 µL of the working substrate solution.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • If a standard curve of free AMC is generated, the rate can be converted to moles of substrate hydrolyzed per unit time.

Cathepsin Activity Assay

This protocol is adapted for measuring the activity of cathepsins (e.g., Cathepsin B, L, S) that can cleave this compound.

Materials:

  • This compound substrate

  • Purified Cathepsin or cell lysate

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 5 mM DTT

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM).

  • Enzyme Preparation: Dilute the purified cathepsin or cell lysate in Assay Buffer. Pre-incubate the enzyme solution for 10-15 minutes at 37°C to activate the enzyme.

  • Assay Setup: To each well of the 96-well plate, add:

    • 50 µL of Assay Buffer (for blank) or activated enzyme preparation.

    • Initiate the reaction by adding 50 µL of the working substrate solution.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • A standard curve of free AMC can be used to quantify the enzyme activity.

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound, particularly proteasomes and cathepsins, are integral components of major cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data generated using this substrate.

The Ubiquitin-Proteasome System

The 26S proteasome is the central machinery for protein degradation in the ubiquitin-proteasome system (UPS). This pathway is critical for cellular homeostasis, cell cycle control, and the removal of misfolded or damaged proteins. The trypsin-like activity of the proteasome, which can be measured using this compound, is one of its three major proteolytic activities.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination cluster_degradation Degradation Target Protein Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein Polyubiquitination E1 E1 E2 E2 E1->E2 E3 E3 E2->E3 E3->Target Protein Ub Ub Ub->E1 ATP 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Peptides Peptides 26S Proteasome->Peptides ATP-dependent degradation

Caption: The Ubiquitin-Proteasome System for protein degradation.

Cathepsin-Mediated Apoptosis Pathway

Cathepsins, primarily located in lysosomes, can be released into the cytosol upon cellular stress or damage, where they can initiate apoptosis (programmed cell death). They can activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Cathepsin_Apoptosis_Pathway Cellular Stress Cellular Stress Lysosomal Membrane Permeabilization Lysosomal Membrane Permeabilization Cellular Stress->Lysosomal Membrane Permeabilization Cathepsin Release Cathepsin Release Lysosomal Membrane Permeabilization->Cathepsin Release Bid Bid Cathepsin Release->Bid Cleavage tBid tBid Bax/Bak Activation Bax/Bak Activation tBid->Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Inhibitor_Screening_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Enzyme Addition Enzyme Addition Assay Plate Preparation->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Incubation Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

References

Ac-Arg-Leu-Arg-AMC: A Technical Guide for Measuring Proteasome Trypsin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of the fluorogenic peptide substrate, Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-Arg-Leu-Arg-AMC), for the specific measurement of the trypsin-like activity of the proteasome. The proteasome is a multi-catalytic protease complex central to cellular protein homeostasis, and assays to measure its specific activities are critical in basic research and therapeutic development.

Introduction to the Proteasome and its Activities

The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading the majority of intracellular proteins, particularly those marked for destruction by the ubiquitin-proteasome system (UPS).[1][2] The catalytic core of the proteasome, the 20S particle, possesses three distinct peptidase activities:

  • Chymotrypsin-like (CT-L) activity: Cleaves after large hydrophobic residues.

  • Trypsin-like (T-L) activity: Cleaves after basic residues.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity: Cleaves after acidic residues.

Measuring these individual activities provides a nuanced understanding of proteasome function and the effects of specific inhibitors. Ac-Arg-Leu-Arg-AMC is a synthetic tri-peptide substrate designed specifically to be a sensitive and reliable tool for assaying the trypsin-like activity of the 20S proteasome.[3]

Principle of the Assay

The Ac-Arg-Leu-Arg-AMC substrate consists of a short peptide sequence (Arg-Leu-Arg) recognized by the proteasome's trypsin-like active site, an N-terminal acetyl group (Ac) to prevent aminopeptidase degradation, and a C-terminal fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

In its intact state, the substrate is non-fluorescent. Upon cleavage of the amide bond between the C-terminal Arginine (Arg) and the AMC molecule by the proteasome, the free AMC is released. Liberated AMC is highly fluorescent, and its increase in fluorescence over time is directly proportional to the proteasome's enzymatic activity. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm.[3]

Quantitative Data and Substrate Specificity

The selection of an appropriate substrate is critical for accurately profiling proteasome activity. While Ac-Arg-Leu-Arg-AMC is specific for trypsin-like activity, other substrates are required to measure the chymotrypsin-like and caspase-like activities.

Table 1: Common Fluorogenic Substrates for Proteasome Activity Assays

Proteasome ActivityCommon SubstrateTypical Working Conc.Excitation (nm)Emission (nm)
Trypsin-like (β2)Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC)50 - 100 µM~380~460
Chymotrypsin-like (β5)Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)50 - 200 µM[4]~380~460
Caspase-like (β1)Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)50 - 100 µM~345-380~445-460

Note: Optimal concentrations and wavelengths may vary slightly between instruments and experimental conditions. Z=Benzyloxycarbonyl, Suc=Succinyl.

To quantify the rate of proteolysis, a standard curve using known concentrations of free AMC is required. This allows the conversion of arbitrary fluorescence units (RFU) into the molar amount of cleaved substrate.

Table 2: Example of AMC Standard Curve Preparation

WellVolume of 10 µM AMC Stock (µL)Volume of Assay Buffer (µL)Final AMC Amount (pmol/well)
101000
229820
349640
469460
589280
61090100

This table is based on a final reaction volume of 100 µL.[5]

Experimental Protocols

This section outlines a general protocol for measuring the trypsin-like activity of the proteasome in cell lysates using Ac-Arg-Leu-Arg-AMC.

Reagent and Sample Preparation
  • Assay Buffer: 20-50 mM Tris or HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT. For 26S proteasome activity, include 1 mM ATP.[6]

  • Substrate Stock Solution: Prepare a 10-50 mM stock solution of Ac-Arg-Leu-Arg-AMC in DMSO. Store in aliquots at -20°C or -80°C, protected from light.[4]

  • Proteasome Inhibitor Control: Prepare a stock solution of a specific proteasome inhibitor (e.g., 10 mM MG-132 in DMSO) to differentiate proteasome activity from other cellular proteases.[4][5]

  • Cell Lysate Preparation:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend the cell pellet in an ice-cold, non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 2 mM ATP, 1 mM DTT). Avoid using broad-spectrum protease inhibitors.[5]

    • Lyse cells by sonication or multiple freeze-thaw cycles on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the total protein concentration using a standard method (e.g., BCA assay).

Assay Procedure in a 96-Well Plate

This procedure should be performed in an opaque, black 96-well plate to minimize light scatter.

  • Prepare Samples: In duplicate or triplicate wells, add 20-50 µg of total protein from your cell lysate.

  • Prepare Inhibitor Controls: For each sample, prepare parallel wells containing the same amount of protein. Add the proteasome inhibitor (e.g., MG-132 to a final concentration of 20-50 µM) and incubate for 10-15 minutes at 37°C. This will serve as the background control.[4]

  • Adjust Volume: Add Assay Buffer to all wells to bring the volume to 50 µL (for a final reaction volume of 100 µL).

  • Initiate Reaction: Prepare a 2X working solution of the Ac-Arg-Leu-Arg-AMC substrate in pre-warmed (37°C) Assay Buffer (e.g., 200 µM for a 100 µM final concentration). Add 50 µL of this working solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 1-2 minutes for a total of 30-60 minutes.[5][7]

Data Analysis
  • Calculate Proteasome-Specific Activity: For each time point, subtract the average fluorescence reading of the inhibitor-treated wells from the average reading of the corresponding sample wells.

  • Determine Rate of Reaction: Plot the proteasome-specific fluorescence (RFU) against time (minutes). Identify the linear portion of the curve and calculate the slope (V = ΔRFU / Δt).

  • Quantify Activity: Use the slope from your AMC standard curve (pmol/RFU) to convert the reaction rate into pmol/min.

  • Normalize Activity: Normalize the activity to the amount of protein used in the assay (e.g., pmol/min/mg protein).

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the complete workflow for the proteasome activity assay.

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis p1 Prepare Cell Lysate p2 Quantify Protein (BCA) p1->p2 a1 Aliquot Lysate into Wells (Sample & Inhibitor Control) p2->a1 p3 Prepare Reagents (Buffer, Substrate, Inhibitor) a2 Add Inhibitor (e.g., MG-132) to Control Wells a1->a2 a3 Pre-incubate at 37°C a2->a3 a4 Add Ac-RLR-AMC Substrate to all wells a3->a4 d1 Kinetic Read in Plate Reader (Ex:380nm, Em:460nm) for 30-60 min at 37°C a4->d1 an1 Subtract Inhibitor Control Background d1->an1 an2 Calculate Slope (ΔRFU/Δt) from linear range an1->an2 an3 Quantify using AMC Standard Curve an2->an3 an4 Normalize Activity (e.g., pmol/min/mg) an3->an4

Caption: Workflow for proteasome trypsin-like activity assay.

The Ubiquitin-Proteasome System (UPS)

Ac-Arg-Leu-Arg-AMC measures the final step in a complex signaling pathway that governs protein turnover.

G sub Substrate Protein e3 E3 Ub Ligase sub->e3 ub Ubiquitin (Ub) e1 E1 Ub-Activating Enzyme ub->e1 ATP->AMP e2 E2 Ub-Conjugating Enzyme e1->e2 Ub e2->e3 Ub poly_ub Polyubiquitinated Substrate e3->poly_ub (Ub)n p26s 26S Proteasome poly_ub->p26s Recognition & Unfolding (ATP-dependent) pep Peptides (7-8 amino acids) p26s->pep Degradation

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Regulation of Proteasome Activity

Proteasome function is not static; it is modulated by various cellular signals that can enhance or inhibit its activity.

G prot 26S Proteasome Activity pka PKA Signaling (cAMP) pka->prot Rpn6 Phosphorylation pkg PKG Signaling (cGMP) pkg->prot Subunit Phosphorylation ifn Inflammatory Signals (e.g., IFN-γ) ifn->prot Immunoproteasome Expression (JAK-STAT) ubl UBL Domain Proteins (e.g., Rad23, Parkin) ubl->prot Allosteric Activation

Caption: Key signaling inputs regulating proteasome activity.

Applications and Considerations

  • Drug Discovery: This assay is fundamental for screening and characterizing small molecule inhibitors or activators of the proteasome, which are key targets in oncology and inflammatory diseases.

  • Disease Research: It allows for the investigation of proteasome dysfunction in various pathologies, including neurodegenerative diseases and cancer.[8]

  • Specificity is Key: The use of specific inhibitors is mandatory to confirm that the measured activity is from the proteasome and not from other cellular proteases that might cleave the substrate.[9]

  • Limitations: As a peptide-based substrate, Ac-Arg-Leu-Arg-AMC is not cell-permeable and is therefore limited to use with purified proteasomes or in cell/tissue lysates.[9] The assay provides a measure of catalytic capacity but does not directly report on the degradation of full-length protein substrates in vivo.

References

Technical Guide: Ac-Leu-Arg-AMC, a Fluorogenic Substrate for Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate N-Acetyl-L-leucyl-L-arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC). It is designed to be a comprehensive resource for researchers utilizing this compound in studies related to proteasome activity, particularly in the context of drug discovery and development.

Core Properties of this compound

This compound is a synthetic peptide that serves as a sensitive substrate for the trypsin-like peptidase activity of the proteasome. Its utility lies in the fluorogenic nature of its cleavage product, 7-amino-4-methylcoumarin (AMC).

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 929621-79-4
Molecular Formula C₂₄H₃₄N₆O₅
Molecular Weight 486.56 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95% (HPLC)[1]
Excitation Wavelength (of AMC) 360-390 nm[2]
Emission Wavelength (of AMC) 460-480 nm[2]
Solubility Soluble in DMSO
Storage Conditions Store at -20°C, protected from light and moisture[2]
Mechanism of Action

The fundamental principle behind the use of this compound is the enzymatic cleavage of the amide bond between the arginine residue and the AMC fluorophore. This reaction is catalyzed by the trypsin-like activity of the proteasome, primarily attributed to the β2 subunit of the 20S catalytic core. Upon cleavage, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity can be measured over time. This fluorescence is directly proportional to the enzymatic activity of the proteasome.

This compound This compound Proteasome (β2 subunit) Proteasome (β2 subunit) This compound->Proteasome (β2 subunit) Substrate Binding Ac-Leu-Arg Ac-Leu-Arg Proteasome (β2 subunit)->Ac-Leu-Arg Cleavage AMC (fluorescent) AMC (fluorescent) Proteasome (β2 subunit)->AMC (fluorescent) Release

Cleavage of this compound by the Proteasome

The Ubiquitin-Proteasome Signaling Pathway

This compound is a tool to measure the activity of the final effector of the Ubiquitin-Proteasome System (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction.[3][4][5] Proteins targeted for degradation are first tagged with a polyubiquitin chain through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][5] The polyubiquitinated protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Polyubiquitinated Protein Polyubiquitinated Protein E3->Polyubiquitinated Protein Polyubiquitination Target Protein Target Protein Target Protein->E3 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Recognition & Unfolding Peptides Peptides 26S Proteasome->Peptides Degradation

The Ubiquitin-Proteasome Pathway

Experimental Protocols

The following is a detailed methodology for a standard proteasome activity assay in cell lysates using this compound.

Materials and Reagents
  • This compound

  • DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Proteasome inhibitor (e.g., MG-132) for negative controls

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Experimental Workflow

The general workflow for a proteasome activity assay is depicted below.

Start Start Cell Culture Cell Culture Start->Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup Assay Setup Protein Quantification->Assay Setup Incubation Incubation Assay Setup->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis End End Data Analysis->End

Experimental Workflow for Proteasome Activity Assay
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

    • Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in Assay Buffer immediately before use.

    • Prepare a stock solution of the proteasome inhibitor (e.g., 10 mM MG-132) in DMSO.

  • Sample Preparation (Cell Lysates):

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Protocol:

    • In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.

    • For negative controls, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the this compound working solution to each well. The final volume in each well should be consistent (e.g., 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Determine the rate of reaction (increase in fluorescence per unit time) for each sample.

    • Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome activity.

    • Activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Screening for proteasome inhibitors: High-throughput screening of compound libraries to identify potential drug candidates that modulate proteasome activity.

  • Characterizing enzyme kinetics: Determining the kinetic parameters (e.g., Km, Vmax) of proteasome activity.

  • Studying the regulation of the ubiquitin-proteasome system: Investigating how various cellular signals and stresses affect proteasome function.

  • Assessing the efficacy of proteasome-targeting drugs: Evaluating the in vitro and in vivo effects of novel therapeutics on proteasome activity.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the specific measurement of the trypsin-like activity of the proteasome. Its ease of use and reliability make it an indispensable tool for researchers in both academic and industrial settings who are investigating the ubiquitin-proteasome system and developing novel therapeutics that target this critical cellular pathway. Careful adherence to optimized experimental protocols will ensure the generation of accurate and reproducible data.

References

Technical Guide: Ac-Leu-Arg-AMC as a Fluorogenic Substrate for Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin (Ac-Leu-Arg-AMC) is a synthetic peptide substrate widely utilized in life sciences research to measure the activity of specific proteases. Its primary application is in the quantification of the trypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. This guide provides a comprehensive overview of the molecular properties of this compound and its application in a detailed experimental protocol for measuring proteasome activity.

Molecular and Physical Properties

The precise molecular weight and chemical formula of this compound are fundamental for accurate preparation of solutions for enzymatic assays and for the interpretation of experimental results.

PropertyValue
Chemical Formula C₂₄H₃₄N₆O₅
Molecular Weight 486.56 g/mol
CAS Number 929621-79-4
Appearance White to off-white solid
Excitation Wavelength 380 nm
Emission Wavelength 460 nm

Principle of Detection

The utility of this compound as a research tool is based on the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched by the peptide. Upon enzymatic cleavage of the amide bond between arginine (Arg) and AMC by a protease with trypsin-like specificity, the AMC moiety is released, resulting in a significant increase in fluorescence intensity when excited at 380 nm. The rate of increase in fluorescence is directly proportional to the enzymatic activity.

Enzymatic Cleavage of this compound

G Enzymatic Cleavage of this compound cluster_reactants Reactants cluster_products Products This compound This compound (Substrate) (Non-fluorescent) Ac-Leu-Arg Ac-Leu-Arg (Peptide fragment) This compound->Ac-Leu-Arg Cleavage AMC AMC (Fluorescent) This compound->AMC Release Proteasome 20S Proteasome (Trypsin-like activity) Proteasome->this compound

Caption: Cleavage of this compound by the 20S proteasome.

The Ubiquitin-Proteasome System

This compound is a tool to study a crucial cellular pathway: the ubiquitin-proteasome system (UPS). The UPS is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis, cell cycle control, and removal of misfolded or damaged proteins. Malfunctions in the UPS are implicated in numerous diseases, including cancer and neurodegenerative disorders.

The Ubiquitin-Proteasome Pathway

G The Ubiquitin-Proteasome Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: Overview of the Ubiquitin-Proteasome Pathway.

Experimental Protocol: 20S Proteasome Activity Assay

This protocol details the measurement of the trypsin-like activity of purified 20S proteasome or proteasome-containing cell lysates using this compound.

Materials and Reagents
ReagentSupplier ExampleCatalog Number Example
This compoundMedChemExpressHY-P1448
Purified 20S ProteasomeEnzo Life SciencesBML-PW8720
Proteasome Inhibitor (MG-132)Sigma-AldrichM7449
7-Amino-4-methylcoumarin (AMC) StandardSigma-AldrichA9891
DMSO, AnhydrousSigma-Aldrich276855
Tris-HClThermo Fisher Scientific15567027
EDTAThermo Fisher Scientific15575020
MgCl₂Sigma-AldrichM8266
DTTThermo Fisher ScientificR0861
Black, flat-bottom 96-well plateCorning3603
Solution Preparation
  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5): Prepare a stock solution of 1 M Tris-HCl and 1 M MgCl₂. On the day of the experiment, dilute the stocks to the final concentrations and add fresh DTT.

  • This compound Stock Solution (10 mM): Based on its molecular weight (486.56 g/mol ), dissolve the appropriate amount of this compound in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.87 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C.

  • AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 10 mL of DMSO. Store in aliquots at -20°C.

  • Proteasome Inhibitor Stock Solution (10 mM MG-132): Dissolve 4.72 mg of MG-132 (MW: 471.6 g/mol ) in 1 mL of DMSO. Store in aliquots at -20°C.

Experimental Workflow

G Proteasome Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Standards Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Read Read Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Read Standard_Curve Generate AMC Standard Curve Read->Standard_Curve Calculate Calculate Proteasome Activity Standard_Curve->Calculate

Caption: General workflow for the proteasome activity assay.

Assay Procedure
  • AMC Standard Curve:

    • Prepare a serial dilution of the 1 mM AMC stock solution in Assay Buffer to obtain standards ranging from 0 to 100 µM.

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Assay Wells:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution to 200 µM in Assay Buffer.

    • For each sample, prepare two wells: one for the total activity and one for the inhibitor control.

    • In each well, add 50 µL of the sample (purified proteasome or cell lysate).

    • To the inhibitor control wells, add 1 µL of 10 mM MG-132 (final concentration 100 µM). To the total activity wells, add 1 µL of DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the 200 µM this compound working solution to each well (final concentration 100 µM).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

Data Analysis
  • Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the standard curve (fluorescence units per mole of AMC).

  • Proteasome Activity:

    • For each sample, subtract the fluorescence signal of the inhibitor control from the total activity at each time point to get the proteasome-specific fluorescence.

    • Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the rate from fluorescence units per minute to moles of AMC released per minute using the slope from the AMC standard curve.

    • Normalize the activity to the amount of protein in the sample (e.g., pmol of AMC/min/mg of protein).

Conclusion

This compound is a robust and sensitive tool for the quantitative analysis of the trypsin-like activity of the proteasome. A thorough understanding of its molecular properties is essential for the accurate execution and interpretation of enzymatic assays. The detailed protocol provided in this guide offers a standardized method for researchers to investigate the function of the ubiquitin-proteasome system, screen for potential inhibitors, and explore its role in health and disease.

Technical Guide: Ac-Leu-Arg-AMC for Fluorometric Enzyme Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic peptide substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC). It details its spectral properties, applications in enzyme kinetics, and its relevance in studying cellular signaling pathways.

Core Concept: Fluorogenic Protease Substrates

This compound is a synthetic peptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule, the free AMC is liberated. This free AMC is highly fluorescent and its release can be monitored over time to determine enzyme activity. This substrate is particularly useful for assaying the activity of proteases with trypsin-like specificity, which preferentially cleave after arginine residues.

Spectroscopic Properties of Liberated AMC

The utility of this compound as a substrate is dependent on the distinct spectral properties of the cleaved 7-amino-4-methylcoumarin (AMC) fluorophore. The activity of the enzyme is quantified by monitoring the increase in fluorescence intensity as AMC is released.[1][2] The optimal excitation and emission wavelengths for detecting free AMC are summarized below.

ParameterWavelength Range (nm)
Excitation Maximum360 - 380
Emission Maximum440 - 460

Note: These wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used. It is always recommended to perform a spectrum scan to determine the optimal settings for your experimental setup.

Application in Enzyme Assays

This compound and similar peptide substrates are frequently used to measure the activity of various proteases, most notably the proteasome, a multi-catalytic protease complex essential for protein degradation.[3][4][5] The trypsin-like activity of the 20S proteasome can be specifically assayed using this type of substrate.[3] The high sensitivity of fluorescence-based assays makes it an ideal tool for inhibitor screening and kinetic analysis.[3]

Experimental Protocol: General Protease Assay

This protocol provides a general workflow for measuring protease activity using this compound. It should be optimized for the specific enzyme and experimental conditions.

1. Materials and Reagents:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Assay Buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Purified enzyme or cell lysate containing the enzyme of interest

  • Black 96-well microplate suitable for fluorescence measurements

  • Fluorescence microplate reader

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 5-10 mM) in DMSO.[6] Store this solution at -20°C, protected from light.[6][7]

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 5-50 µM) in the assay buffer.[8] Keep this solution on ice and protected from light.

  • Enzyme Preparation: Prepare the enzyme solution by diluting the purified enzyme or cell lysate in the assay buffer to the desired concentration.

3. Assay Procedure:

  • Pre-warm the 96-well plate to the optimal temperature for the enzyme (e.g., 37°C).[6]

  • Add the assay buffer to each well.

  • Add the enzyme solution to the appropriate wells. Include wells without the enzyme as a negative control to measure background fluorescence.

  • To initiate the reaction, add the working substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-60 minutes).[6] Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1][2][3][5]

4. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.

  • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

  • For absolute quantification, a standard curve can be generated using known concentrations of free AMC.[6]

Experimental_Workflow sub_prep Prepare Substrate Stock (DMSO) work_sol Prepare Working Substrate Solution (Buffer) sub_prep->work_sol initiate Initiate Reaction: Add Substrate work_sol->initiate enz_prep Prepare Enzyme Solution plate_setup Add Buffer and Enzyme to 96-Well Plate enz_prep->plate_setup plate_setup->initiate measure Measure Fluorescence (Ex: 380nm, Em: 460nm) initiate->measure analyze Data Analysis: Calculate Reaction Rate measure->analyze

Caption: Experimental workflow for a fluorogenic protease assay.

Role in Investigating Signaling Pathways

Proteases like calpains and the proteasome are critical regulators of numerous cellular signaling pathways. Dysregulation of these proteases is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[9][10]

Calpains, a family of calcium-dependent cysteine proteases, are involved in processes like cytoskeleton remodeling and signal transduction.[10][11] Pathological activation of calpain due to altered calcium homeostasis can lead to the cleavage of key neuronal proteins, contributing to neurodegeneration.[9] For example, calpain can be activated by calcium influx, leading to the degradation of cytoskeletal proteins and other cellular components, ultimately causing cell damage.[11]

The diagram below illustrates a simplified signaling pathway where an external stimulus leads to an increase in intracellular calcium, activating calpain and resulting in the cleavage of downstream substrates. While this compound is not a direct substrate for calpain, the study of proteases using such tools is fundamental to understanding these complex pathways.

Calpain_Signaling_Pathway stimulus External Stimulus (e.g., Excitotoxicity) ca_influx Increased Intracellular [Ca²⁺] stimulus->ca_influx calpain_act Calpain Activation ca_influx->calpain_act cleavage Substrate Cleavage calpain_act->cleavage substrate Cellular Substrates (e.g., Cytoskeletal Proteins) substrate->cleavage downstream Downstream Effects (e.g., Cytoskeletal Degradation, Cellular Dysfunction) cleavage->downstream

Caption: A simplified calpain activation signaling pathway.

References

Ac-Leu-Arg-AMC Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of the Fluorogenic Protease Substrate Ac-Leu-Arg-AMC.

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (this compound). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool in their experimental workflows. This document details the core principles of this compound fluorescence, its primary enzymatic targets, quantitative parameters, detailed experimental protocols, and its role within relevant biological pathways.

Core Principle: Fluorogenic Cleavage

This compound is a synthetic peptide substrate designed to measure the activity of specific proteases. The peptide sequence, Leucine-Arginine, is linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a sensitive and continuous assay for monitoring protease function.

Data Presentation

The utility of this compound as a research tool is defined by its specific biochemical and photophysical properties. The following tables summarize the key quantitative data associated with this substrate.

Photophysical Properties
PropertyValueReference
Excitation Wavelength (λex)360 - 380 nm[1]
Emission Wavelength (λem)440 - 460 nm[1]
Fluorophore7-amino-4-methylcoumarin (AMC)[1]
Enzymatic Specificity and Kinetics
EnzymeSubunit/TypeSpecificityKinetic ParametersReference
20S Proteasomeβ2 subunitTrypsin-likeLow Km, High Specific Activity (Specific values not cited in literature)[2][4]
Other Trypsin-like ProteasesN/ACleavage after basic residuesData not available

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure protease activity using this compound.

Materials
  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 20 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.5)

  • Purified 20S proteasome or cell lysate containing the protease of interest

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Stock Solution Preparation
  • This compound Stock (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate in a suitable buffer on ice. The optimal concentration should be determined empirically.

Assay Procedure
  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

    • Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the Enzyme Working Solution to each well of the 96-well plate.

    • Include control wells:

      • No-Enzyme Control: 50 µL of Assay Buffer without the enzyme.

      • Inhibitor Control (optional): 50 µL of Enzyme Working Solution pre-incubated with a specific inhibitor.

  • Initiate Reaction:

    • Add 50 µL of the Substrate Working Solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the experimental wells.

    • The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

    • To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.

Mandatory Visualizations

Enzymatic Cleavage of this compound

G cluster_0 This compound (Non-fluorescent) cluster_1 Protease (Trypsin-like activity) cluster_2 Products Ac_Leu_Arg_AMC This compound Protease Proteasome (β2 subunit) Ac_Leu_Arg_AMC->Protease Substrate Binding Ac_Leu_Arg Ac-Leu-Arg Protease->Ac_Leu_Arg Cleavage AMC AMC (Fluorescent) Protease->AMC Release

Caption: Enzymatic cleavage of this compound by a protease with trypsin-like activity.

Experimental Workflow for Protease Activity Assay

G A Prepare Reagents (Substrate, Enzyme, Buffer) B Add Enzyme to Microplate Wells A->B C Initiate Reaction with Substrate B->C D Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm) C->D E Data Analysis (Background subtraction, Rate calculation) D->E

Caption: A typical experimental workflow for measuring protease activity using this compound.

The Ubiquitin-Proteasome Signaling Pathway

G cluster_0 Ubiquitination Cascade cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Release

Caption: The ubiquitin-proteasome pathway for targeted protein degradation.

References

A Technical Guide to the Discovery and Synthesis of Ac-Leu-Arg-AMC: A Fluorogenic Substrate for Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles underlying the discovery, synthesis, and application of the fluorogenic peptide substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC). While specific literature on the discovery of this exact peptide is limited, this document consolidates information from closely related and extensively studied peptide-AMC substrates to provide a comprehensive understanding of its probable characteristics and utility in protease research.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are invaluable tools in biochemistry and drug discovery for the sensitive and continuous measurement of protease activity. These molecules consist of a peptide sequence recognized by a specific protease, covalently linked to a fluorophore that is quenched in the intact substrate. Enzymatic cleavage of the amide bond between the peptide and the fluorophore results in a significant increase in fluorescence, providing a direct measure of enzyme activity.

This compound belongs to this class of reagents. The 7-amino-4-methylcoumarin (AMC) fluorophore is widely used due to its favorable spectral properties, exhibiting a significant increase in fluorescence upon cleavage from the peptide.[1][2] The peptide sequence, in this case, Ac-Leu-Arg, dictates the substrate's specificity for particular proteases. Given the dipeptide sequence ending in Arginine, it is anticipated to be a substrate for proteases with trypsin-like activity, which preferentially cleave after basic amino acid residues.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its chemical structure and data from similar compounds.

PropertyValueReference
Molecular Formula C24H34N6O5[3]
Molecular Weight 486.56 g/mol [3]
CAS Number 929621-79-4[3][4]
Excitation Wavelength (for released AMC) ~350-380 nm[1][2]
Emission Wavelength (for released AMC) ~440-460 nm[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves a series of repeating cycles of deprotection and coupling. The C-terminal amino acid of the desired peptide is first attached to a solid support (resin). Each subsequent amino acid, with its N-terminus protected by a temporary protecting group (commonly the Fmoc group), is then coupled to the free N-terminus of the growing peptide chain. The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin.

Experimental Protocol for SPPS of this compound

This protocol is a generalized procedure based on established methods for the synthesis of peptide-AMC conjugates.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin (or similar resin pre-loaded with Arginine)

  • Fmoc-Leu-OH

  • Acetic Anhydride

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the Arginine on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Leucine Coupling: Activate Fmoc-Leu-OH with a coupling reagent and a base in DMF and add it to the resin. Allow the reaction to proceed to completion. Wash the resin.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added Leucine using 20% piperidine in DMF. Wash the resin.

  • Acetylation: Acetylate the N-terminus of the Leucine residue using acetic anhydride and a base in DMF. Wash the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

  • Lyophilization and Characterization: Lyophilize the purified peptide and confirm its identity and purity using mass spectrometry and HPLC.

SPPS_Workflow Resin Fmoc-Arg(Pbf)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash with DMF Deprotection2->Wash3 Acetylation N-terminal Acetylation (Acetic Anhydride) Wash3->Acetylation Wash4 Wash with DMF Acetylation->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Application in Protease Activity Assays

This compound is designed for use in fluorometric assays to determine the activity of proteases that recognize the Leu-Arg sequence. A primary application is likely in the study of the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in the regulation of numerous cellular processes, including cell cycle control, signal transduction, and apoptosis.[5][6][7] The 26S proteasome, the central protease of this pathway, possesses multiple catalytic activities, including trypsin-like, chymotrypsin-like, and caspase-like activities. The trypsin-like activity involves the cleavage of peptide bonds C-terminal to basic amino acids such as Arginine and Lysine.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Substrate->DUBs Recycling Peptides Peptides Proteasome->Peptides Degradation DUBs->Ub DUBs->Substrate

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Protocol for Protease Activity Assay

This protocol provides a general framework for measuring protease activity using this compound.

Materials:

  • This compound

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)

  • Purified protease or cell lysate containing the protease of interest

  • Protease inhibitor (for control experiments)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the protease.

  • Assay Setup: In a 96-well black microplate, add the assay buffer to each well. Add the protease to the sample wells and a corresponding volume of buffer to the blank wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor.

  • Initiate Reaction: Add the this compound substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals over a set period.

  • Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each sample. The enzyme activity is proportional to this rate.

Protease_Assay_Workflow PrepareReagents Prepare Reagents (Substrate, Enzyme, Buffer) SetupPlate Setup 96-well Plate (Buffer, Enzyme/Lysate) PrepareReagents->SetupPlate AddSubstrate Add this compound to initiate reaction SetupPlate->AddSubstrate MeasureFluorescence Measure Fluorescence (Ex: ~380nm, Em: ~460nm) AddSubstrate->MeasureFluorescence DataAnalysis Data Analysis (Calculate Reaction Rate) MeasureFluorescence->DataAnalysis Result Enzyme Activity DataAnalysis->Result

Caption: General workflow for a protease activity assay using this compound.

Quantitative Data and Interpretation

ParameterDescriptionTypical Unit
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.µM or nM
Vmax (Maximum Velocity) The maximum rate of the enzymatic reaction at saturating substrate concentrations.RFU/min or pmol/min
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit time.s-1 or min-1
kcat/Km Catalytic efficiency of the enzyme.M-1s-1
IC50 (Inhibitor Concentration) The concentration of an inhibitor that reduces the enzyme activity by 50%.µM or nM

Conclusion

This compound is a valuable fluorogenic substrate for the study of proteases with trypsin-like activity. Its synthesis via solid-phase peptide synthesis is a well-established process. The application of this substrate in fluorescence-based assays provides a sensitive and continuous method for measuring enzyme kinetics and for the screening of potential inhibitors. While specific research on this compound is not as prevalent as for some other peptide-AMC substrates, the principles and protocols outlined in this guide provide a solid foundation for its effective use in protease research and drug development.

References

Ac-Leu-Arg-AMC Substrate: A Technical Guide to Specificity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used in the study of protease activity. Like other AMC-based substrates, it consists of a short peptide sequence recognized by specific proteases, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the peptide and the AMC moiety results in the release of free AMC, which produces a measurable fluorescent signal. This property makes this compound and similar peptides valuable tools for enzyme activity assays, inhibitor screening, and kinetic studies in both basic research and drug discovery.

While specific kinetic data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized di- and tri-peptide AMC substrates allows for informed predictions of its enzyme specificity. This guide summarizes the likely enzymatic targets of this compound, provides a generalized experimental protocol for its use, and outlines the typical workflow for a protease activity assay.

Predicted Substrate Specificity

Based on the peptide sequence "Leu-Arg," this compound is predicted to be a substrate for proteases that recognize and cleave at the C-terminal side of an arginine residue, particularly when preceded by a hydrophobic residue like leucine at the P2 position. Such proteases often belong to the serine and cysteine protease families.

Likely Enzyme Classes:

  • Cathepsins: Several members of the cathepsin family, which are cysteine proteases, are known to cleave substrates with similar sequences. For instance, the closely related substrate Z-Leu-Arg-AMC is a known substrate for Cathepsin K, L, S, and V.[1] Cathepsins are involved in a variety of physiological processes, including protein degradation in lysosomes, and are implicated in diseases such as cancer and arthritis.

  • Kallikreins: These are serine proteases that also recognize and cleave after arginine residues. Z-Leu-Arg-AMC has been identified as a substrate for kallikrein.[1]

  • Trypsin-like Proteases: The general preference for cleavage after a basic residue (Arginine) makes this compound a potential substrate for trypsin and other trypsin-like serine proteases. The presence of Leucine at the P2 position can influence the efficiency of cleavage by these enzymes.

  • Calpains: These are calcium-dependent cysteine proteases. While their specificity can be broad, some calpains have been shown to cleave substrates with a hydrophobic residue at P2 and a basic or large hydrophobic residue at P1.[2]

It is important to note that while these predictions are based on established protease specificity patterns, empirical testing is necessary to confirm the precise enzymatic targets of this compound and to determine the kinetic parameters for each interaction.

Data Presentation: Enzyme-Substrate Kinetics

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Hypothetical Cathepsin B150.85.3 x 10⁴Cleavage efficiency is moderate. The P2 Leucine is generally well-tolerated.
Hypothetical Trypsin-1501.22.4 x 10⁴Higher Km suggests lower affinity compared to canonical trypsin substrates.
Hypothetical Calpain-21200.21.7 x 10³Lower catalytic efficiency, indicating it is likely not a primary substrate under physiological conditions.

Experimental Protocols

The following is a generalized protocol for a protease activity assay using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Purified enzyme of interest

  • Assay buffer (e.g., Tris-HCl, MES, or HEPES, pH optimized for the enzyme)

  • Dithiothreitol (DTT) or other reducing agents (for cysteine proteases)

  • 96-well black microplates (for fluorescence reading)

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure:

  • Substrate Stock Solution Preparation:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Assay Buffer Preparation:

    • Prepare an appropriate assay buffer at the desired pH and ionic strength.

    • For cysteine proteases, the buffer should be supplemented with a reducing agent like DTT (typically 1-5 mM) to ensure the active site cysteine is in a reduced state.

  • Enzyme Preparation:

    • Dilute the purified enzyme to the desired working concentration in the assay buffer immediately before use. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the following in order:

      • Assay buffer

      • Enzyme solution

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the enzyme to equilibrate.

    • Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be at or below the Km value for kinetic studies, or at a saturating concentration for inhibitor screening.

    • The final volume in each well is typically 100-200 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time. Set the excitation wavelength to approximately 380 nm and the emission wavelength to approximately 460 nm.

    • Record data at regular intervals (e.g., every 30-60 seconds) for a period of 10-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • To quantify the amount of cleaved substrate, a standard curve of free AMC can be generated.

    • For kinetic studies, vary the substrate concentration and measure the initial velocities. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_substrate Prepare Substrate (this compound in DMSO) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_buffer Prepare Assay Buffer (pH, reducing agents) add_reagents Add Buffer and Enzyme to Microplate prep_buffer->add_reagents prep_enzyme Prepare Enzyme Dilution prep_enzyme->add_reagents pre_incubate Pre-incubate at Assay Temperature add_reagents->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: ~380nm, Em: ~460nm) add_substrate->measure_fluorescence analyze_data Calculate Initial Velocity (Determine Kinetic Parameters) measure_fluorescence->analyze_data

Caption: General workflow for a protease assay using this compound.

Logical Relationship of Protease Assay Components

This diagram shows the interaction between the key components in the enzymatic reaction.

protease_assay_logic enzyme Protease (e.g., Cathepsin, Trypsin) substrate This compound (Non-fluorescent) enzyme->substrate Binds product1 Ac-Leu-Arg (Peptide fragment) substrate->product1 Cleaved by Enzyme product2 Free AMC (Fluorescent) substrate->product2 Cleaved by Enzyme [Fluorescence Signal] [Fluorescence Signal] product2->[Fluorescence Signal]

Caption: Enzymatic cleavage of this compound leading to fluorescence.

Conclusion

This compound is a valuable fluorogenic substrate for the study of proteases that exhibit a substrate preference for cleavage after an arginine residue, particularly with a leucine at the P2 position. While specific kinetic data for this substrate is not widely published, its utility can be inferred from the known specificity of similar peptide substrates. The provided experimental protocol and workflows offer a solid foundation for researchers to employ this compound in their investigations of enzyme activity and inhibition. As with any assay, optimization of conditions is crucial for obtaining accurate and reproducible results. The continued use of such fluorogenic substrates will undoubtedly contribute to a deeper understanding of protease function and aid in the development of novel therapeutics targeting these important enzymes.

References

Methodological & Application

Application Notes and Protocols for the Ac-Leu-Arg-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ac-Leu-Arg-AMC assay is a sensitive and reliable method for measuring the trypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS plays a crucial role in cellular protein homeostasis by degrading damaged or unnecessary proteins. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome an important therapeutic target. This fluorogenic assay utilizes the peptide substrate Acetyl-Leucine-Arginine-7-amino-4-methylcoumarin (this compound), which is specifically cleaved by the trypsin-like activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence is directly proportional to the enzymatic activity, providing a quantitative measure of proteasome function.

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent substrate this compound by the proteasome. The trypsin-like activity of the proteasome, primarily mediated by the β2 subunit of the 20S catalytic core, recognizes and cleaves the peptide bond C-terminal to the arginine residue. This releases the highly fluorescent AMC molecule. The fluorescence intensity is monitored over time at an excitation wavelength of approximately 380 nm and an emission wavelength of 440-460 nm. The rate of AMC release is proportional to the proteasome's trypsin-like activity.

Quantitative Data Summary

Proteolytic ActivitySubstrateTypical ConcentrationEnzyme SpecificityKinetic Parameters (if available)
Trypsin-like This compound 50-200 µMProteasome (β2 subunit)Km: Not readily available, described as low. Vmax: Not readily available.
Trypsin-likeBoc-Leu-Arg-Arg-AMC50-200 µM[2]Proteasome (β2 subunit)Not readily available.
Chymotrypsin-likeSuc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)50-200 µMProteasome (β5 subunit)Not readily available.
Caspase-likeZ-Leu-Leu-Glu-AMC (Z-LLE-AMC)100 µMProteasome (β1 subunit)Not readily available.

Inhibitor IC50 Values

The this compound assay is well-suited for screening and characterizing proteasome inhibitors. Below are examples of IC50 values for known proteasome inhibitors against the different proteolytic activities. Note that the specific substrate used in these studies may vary.

InhibitorTarget ActivityIC50 ValueCell Line/Enzyme Source
BortezomibChymotrypsin-like5.60 µMIsolated 20S proteasome
BortezomibCaspase-like2.42 µMIsolated 20S proteasome
MG-132Chymotrypsin-likeVaries with cell typeVarious

Experimental Protocols

Materials and Reagents

  • This compound substrate

  • Purified 20S proteasome or cell lysate containing proteasomes

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. The addition of 2 mM ATP is recommended for assays with 26S proteasome.[3]

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Proteasome inhibitor (e.g., MG-132) for control experiments

Preparation of Reagents

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Assay Buffer: Prepare the assay buffer as described above. Store at 4°C.

  • Enzyme/Cell Lysate Preparation:

    • Purified Proteasome: Dilute the purified 20S proteasome to the desired concentration in assay buffer.

    • Cell Lysate:

      • Wash cells with ice-cold PBS.

      • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100).

      • Centrifuge the lysate to pellet cell debris.

      • Determine the protein concentration of the supernatant.

Assay Procedure

  • Prepare the Reaction Plate:

    • Add assay buffer to the wells of a black 96-well plate.

    • Add the enzyme preparation (purified proteasome or cell lysate) to the appropriate wells.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • Include control wells:

      • Blank: Assay buffer without enzyme.

      • Negative Control: Assay buffer with enzyme, but without substrate.

      • Inhibitor Control: Assay buffer with enzyme and a known proteasome inhibitor.

  • Initiate the Reaction:

    • Prepare the working substrate solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

    • Add the working substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Take kinetic readings every 1-5 minutes for a period of 30-60 minutes.

Data Analysis

  • Subtract the fluorescence of the blank wells from all other readings.

  • Plot the fluorescence intensity versus time for each sample.

  • The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

  • Proteasome activity can be expressed as the change in fluorescence units per minute or can be converted to moles of AMC released per minute using a standard curve of free AMC.

Visualizations

Assay_Principle Assay Principle This compound\n(Non-fluorescent) This compound (Non-fluorescent) AMC\n(Highly Fluorescent) AMC (Highly Fluorescent) This compound\n(Non-fluorescent)->AMC\n(Highly Fluorescent) Proteasome (Trypsin-like activity) Ac-Leu-Arg Ac-Leu-Arg

Caption: Enzymatic cleavage of this compound by the proteasome.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Assay Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well plate (Enzyme, Buffer, Controls) Reagent_Prep->Plate_Setup Reaction_Start Add Substrate to initiate reaction Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Fluorescence_Read Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubation->Fluorescence_Read Data_Analysis Calculate Reaction Rates Fluorescence_Read->Data_Analysis

Caption: A typical workflow for the this compound assay.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway Ubiquitin Ubiquitin E1 E1 (Ub-activating enzyme) Ubiquitin->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

References

Application Notes and Protocols for the Use of Ac-Leu-Arg-AMC in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-leucyl-L-arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a fluorogenic peptide substrate utilized for the sensitive detection of various protease activities. Cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC) by a target enzyme releases the highly fluorescent AMC moiety. The resulting fluorescence, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity. This substrate is particularly useful for studying the trypsin-like activity of the proteasome, as well as the activity of certain cathepsins, kallikreins, and the malaria parasite protease, falcipain.

Physicochemical Properties and Storage

PropertyValue
Molecular FormulaC₂₄H₃₆N₆O₅
Molecular Weight488.58 g/mol
AppearanceLyophilized powder
SolubilitySoluble in DMSO
StorageStore at -20°C or below, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1][2]

Principle of the Assay

The enzymatic assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching. In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the AMC fluorophore is liberated, resulting in a significant increase in fluorescence intensity.

dot

Ubiquitin_Proteasome_Pathway Target_Protein Target Protein E3 E3 (Ligase) Target_Protein->E3 Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Proteasome_26S 26S Proteasome Polyubiquitinated_Protein->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides Recycled_Ub Recycled Ubiquitin Proteasome_26S->Recycled_Ub Cathepsin_Apoptosis_Pathway cluster_cytosol Cellular_Stress Cellular Stress Lysosome Lysosome Cellular_Stress->Lysosome LMP Cathepsins Cathepsins Lysosome->Cathepsins Release into Cytosol Bid Bid Cathepsins->Bid Cleavage Cytosol Cytosol tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Hemoglobin_Degradation_Pathway cluster_vacuole Hemoglobin Hemoglobin Food_Vacuole Food Vacuole (Acidic pH) Hemoglobin->Food_Vacuole Falcipain_2 Falcipain-2 Food_Vacuole->Falcipain_2 Peptides Peptides Falcipain_2->Peptides Degradation Other_Proteases Other Proteases Amino_Acids Amino Acids Other_Proteases->Amino_Acids Peptides->Other_Proteases Parasite_Growth Parasite Growth & Development Amino_Acids->Parasite_Growth

References

Application Notes and Protocols for Ac-Leu-Arg-AMC in Protease Kinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used in the kinetic analysis of proteases. Cleavage of the amide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (AMC) by a protease releases the highly fluorescent AMC molecule. The rate of this release, measured fluorometrically, is directly proportional to the proteolytic activity. This substrate is particularly useful for assaying enzymes with trypsin-like specificity, which preferentially cleave after arginine and lysine residues.

While specific kinetic data for this compound is not extensively published, its structural similarity to other well-characterized substrates, such as Ac-Arg-Leu-Arg-AMC and Ac-Leu-Leu-Arg-AMC, suggests its primary application is in the study of the 20S proteasome's trypsin-like activity .[1][2] The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular regulation.[3][4][5]

These application notes provide a detailed protocol for a continuous kinetic assay of the 20S proteasome using this compound or its closely related analogs.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by a protease, which liberates the fluorescent AMC group. The increase in fluorescence intensity over time is monitored using a fluorometer. The initial velocity of the reaction can be determined from the linear portion of the fluorescence versus time plot. By measuring the initial velocities at various substrate concentrations, key kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.

Excitation Wavelength: 360-380 nm[1][2] Emission Wavelength: 440-460 nm[1][2]

Applications

  • Kinetic analysis of purified proteases: Determination of Km, Vmax, kcat, and kcat/Km.

  • Screening for protease inhibitors: Identifying compounds that modulate protease activity is crucial in drug development.

  • Characterization of protease activity in biological samples: Measuring the activity of specific proteases in cell lysates or tissue homogenates.

  • Studying the ubiquitin-proteasome pathway: Investigating the trypsin-like activity of the 20S proteasome is fundamental to understanding this critical cellular process.[3][4][5]

Quantitative Data Summary

SubstrateProteaseKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Boc-Leu-Arg-Arg-AMC20S ProteasomeData not availableData not availableData not availableData not availableMentioned as a substrate for trypsin-like activity
Ac-Arg-Leu-Arg-AMC20S ProteasomeLow (specific value not cited)Data not availableData not availableData not available[1]
Z-Leu-Leu-Glu-AMC20S Proteasome (Caspase-like)Data not availableData not availableData not availableData not availableMentioned as a substrate for caspase-like activity
Suc-LLVY-AMC20S Proteasome (Chymotrypsin-like)Data not availableData not availableData not availableData not availableCommonly used substrate for chymotrypsin-like activity

Note: The table is populated with qualitative or placeholder information due to the lack of specific quantitative data for this compound and its close analogs in the search results. Researchers should determine these parameters experimentally.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT. Note: The optimal buffer composition may vary depending on the specific protease and experimental conditions.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light. Before use, warm the solution to room temperature.

  • Enzyme Solution (Purified 20S Proteasome): Dilute the purified 20S proteasome to the desired concentration in cold assay buffer immediately before use. The final enzyme concentration will depend on its activity and should be optimized in preliminary experiments.

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

Protocol 2: Continuous Kinetic Assay for Protease Activity

This protocol is designed for a 96-well plate format but can be adapted for other formats.

  • Prepare AMC Standard Curve:

    • Create a series of dilutions of the AMC standard stock solution in the assay buffer to final concentrations ranging from 0 to 10 µM.

    • Add 100 µL of each dilution to separate wells of a black, clear-bottom 96-well plate.

    • Measure the fluorescence at Ex/Em = 380/460 nm.

    • Plot the fluorescence intensity (RFU) against the AMC concentration and determine the linear regression equation. This will be used to calculate the amount of product formed in the enzymatic reaction.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in each well by adding the following components:

      • Assay Buffer (to a final volume of 100 µL)

      • Substrate (this compound) at various final concentrations (e.g., 0.5 µM to 100 µM, depending on the expected Km). Add the substrate from the stock solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the diluted enzyme solution to each well.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes at Ex/Em = 380/460 nm.

    • Ensure the measurements are taken during the initial, linear phase of the reaction.

  • Data Analysis:

    • For each substrate concentration, plot fluorescence (RFU) versus time (minutes).

    • Determine the initial velocity (V₀) from the slope of the linear portion of the curve (RFU/min).

    • Convert V₀ from RFU/min to µmol/min using the slope from the AMC standard curve.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Mandatory Visualizations

Signaling Pathway Diagram

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub Ub_TargetProtein Polyubiquitinated Target Protein E3->Ub_TargetProtein Poly-Ub chain TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome Ub_TargetProtein->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Assay Buffer, Substrate, Enzyme, and AMC Standard Solutions StdCurve Generate AMC Standard Curve Reagents->StdCurve ReactionSetup Set up reactions with varying substrate concentrations Reagents->ReactionSetup V0_Calc Calculate initial velocities (V₀) from linear slopes StdCurve->V0_Calc Initiate Initiate reaction by adding enzyme ReactionSetup->Initiate Fluorescence Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) Initiate->Fluorescence Fluorescence->V0_Calc MM_Plot Plot V₀ vs. [Substrate] V0_Calc->MM_Plot Kinetics Determine Km and Vmax via Michaelis-Menten analysis MM_Plot->Kinetics

References

Application Notes and Protocols for Cell-Based Assays Using Ac-Leu-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection of specific protease activity within a cellular context. This tripeptide sequence is recognized and cleaved by proteases with trypsin-like specificity, most notably the 20S proteasome. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity, readily quantifiable with a fluorometer, is directly proportional to the protease activity. This assay is a valuable tool for high-throughput screening of potential protease inhibitors, studying the regulation of the ubiquitin-proteasome system, and investigating cellular processes involving targeted protein degradation.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by a target protease. The cleavage releases the fluorescent reporter molecule, AMC, which can be excited at approximately 380 nm and emits light at around 460 nm.

Featured Applications

  • High-Throughput Screening (HTS) for Proteasome Inhibitors: The assay can be readily adapted for HTS platforms to identify novel compounds that modulate proteasome activity.

  • Characterization of Drug Candidate Potency and Efficacy: Determine the IC50 values of lead compounds and assess their effects on cellular proteasome activity.

  • Investigation of the Ubiquitin-Proteasome System (UPS): Study the functional regulation of the proteasome in various cell types and disease models.

  • Monitoring Cellular Stress and Apoptosis: Assess changes in proteasome activity in response to cellular stressors and during programmed cell death.

Data Presentation

Quantitative Analysis of Proteasome Inhibition

The following table summarizes hypothetical data from a dose-response experiment where a known proteasome inhibitor was tested using the this compound cell-based assay.

Inhibitor Concentration (nM)Mean Fluorescence (RFU)Standard Deviation% Inhibition
0 (Vehicle Control)15,8577500
113,47865015
109,51445040
504,75725070
1002,37915085
5001,1108093
10007935095
Time-Course of Proteasome Activity

This table illustrates a typical time-course experiment monitoring the cleavage of this compound in cell lysates.

Time (minutes)Mean Fluorescence (RFU)Standard Deviation
0505
51,57580
103,250150
155,100220
207,200300
3010,500450
4514,800600
6015,857750

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome pathway is a major mechanism for controlled protein degradation in eukaryotic cells. Proteins targeted for degradation are first tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3). The 26S proteasome, a large multi-catalytic protease complex, recognizes and degrades these ubiquitinated proteins. The 20S core particle of the proteasome possesses the catalytic activity, including the trypsin-like activity that cleaves this compound.

UbiquitinProteasomePathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E3 E3 Ubiquitin Ligase E2->E3 Ub E3->Protein Ub E3->PolyUb_Protein Polyubiquitination Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Unfolding Proteasome_20S 20S Core Particle (Catalytic Subunits) Peptides Peptides Proteasome_26S->Peptides Degradation AMC AMC (Fluorescent) Proteasome_20S->AMC Cleavage AcLeuArgAMC This compound (Substrate) AcLeuArgAMC->Proteasome_20S

Caption: The Ubiquitin-Proteasome Pathway leading to protein degradation.

Experimental Workflow for Cell-Based Proteasome Activity Assay

The following diagram outlines the key steps for performing a cell-based assay to measure proteasome activity using this compound.

ExperimentalWorkflow A 1. Cell Culture Seed cells in a 96-well plate B 2. Compound Treatment Incubate cells with test compounds (e.g., proteasome inhibitors) A->B C 3. Cell Lysis Lyse cells to release intracellular contents, including proteasomes B->C D 4. Substrate Addition Add this compound substrate to the cell lysate C->D E 5. Incubation Incubate at 37°C to allow for enzymatic reaction D->E F 6. Fluorescence Reading Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) E->F G 7. Data Analysis Calculate % inhibition or specific activity F->G

Caption: Workflow for a cell lysate-based proteasome activity assay.

Experimental Protocols

Protocol 1: Cell Lysate-Based Proteasome Activity Assay

This protocol is optimized for measuring the trypsin-like activity of the proteasome in cell lysates using a 96-well plate format.

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • This compound substrate (e.g., 10 mM stock in DMSO)

  • Proteasome inhibitor (e.g., MG-132, 10 mM stock in DMSO) for positive control

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 2 mM ATP

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.5% NP-40

  • Fluorometer capable of excitation at 380 nm and emission at 460 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds and the positive control inhibitor (e.g., MG-132, final concentration 10 µM).

    • Remove the culture medium from the wells and replace it with medium containing the test compounds or vehicle control.

    • Incubate for the desired treatment period (e.g., 1-4 hours).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle shaking.

  • Substrate Preparation and Addition:

    • Prepare the Substrate Reaction Mix by diluting the this compound stock solution in Assay Buffer to a final concentration of 100 µM.

    • Add 50 µL of the Substrate Reaction Mix to each well containing the cell lysate.

  • Kinetic Measurement of Fluorescence:

    • Immediately place the plate in a pre-warmed (37°C) fluorometer.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for a total of 60-90 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Live-Cell Proteasome Activity Assay (Considerations and General Protocol)

Measuring proteasome activity in live, intact cells with this compound is challenging due to the substrate's poor cell permeability.[1] The following protocol provides a general framework, but optimization is critical.

Materials:

  • Cells of interest

  • Cell culture medium (phenol red-free recommended)

  • 96-well black, clear-bottom microplate

  • This compound substrate

  • Cell-permeabilizing agent (e.g., digitonin, optional and requires careful titration) or a cell-permeable derivative of the substrate if available.

  • Proteasome inhibitor (e.g., MG-132) for positive control

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Substrate Loading:

    • Method A (Direct Loading - may require optimization):

      • Wash cells with pre-warmed HBSS.

      • Add HBSS containing the desired concentration of this compound (e.g., 10-50 µM).

      • Incubate for 30-60 minutes to allow for substrate uptake.

    • Method B (Permeabilization - for endpoint assays):

      • Wash cells with pre-warmed HBSS.

      • Briefly expose cells to a low concentration of a mild permeabilizing agent like digitonin (e.g., 10-50 µg/mL for 5-10 minutes) in the presence of the this compound substrate. This step must be carefully optimized to allow substrate entry without causing significant cell death.

      • Wash away the permeabilizing agent and substrate.

  • Fluorescence Measurement:

    • Place the plate in a pre-warmed (37°C) fluorometer or on a fluorescence microscope stage.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time.

  • Data Analysis:

    • Analyze the data as described in Protocol 1.

Important Considerations for Live-Cell Assays:

  • Substrate Permeability: The primary challenge is getting the substrate into the cells. If direct loading is inefficient, consider using commercially available cell-permeable proteasome substrates or investigating methods to enhance uptake.

  • Cytotoxicity: Both the substrate and any permeabilizing agents should be tested for cytotoxicity at the concentrations and incubation times used.

  • Background Fluorescence: Use phenol red-free medium and appropriate controls (cells without substrate, substrate without cells) to minimize background fluorescence.

  • Alternative Methods: For live-cell imaging, consider using genetically encoded reporters of proteasome activity or activity-based probes, which are designed for better cell permeability.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Substrate degradation in the medium.Use fresh substrate solution. Include a "no-cell" control to subtract background.
Autofluorescence of compounds or medium.Use phenol red-free medium. Measure the fluorescence of compounds alone.
Low Signal or No Activity Insufficient cell number or low proteasome activity.Increase cell density. Use a cell line with known high proteasome activity.
Inactive substrate.Check the storage and handling of the this compound stock solution.
Incorrect filter settings on the fluorometer.Verify excitation and emission wavelengths (Ex: ~380 nm, Em: ~460 nm).
High Well-to-Well Variability Inconsistent cell seeding or pipetting.Ensure uniform cell seeding and careful pipetting.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Non-linear Reaction Rate Substrate depletion.Use a lower cell density or a higher substrate concentration.
Enzyme instability.Ensure the assay buffer components are fresh and at the correct pH.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Ac-Leu-Arg-AMC Assays Utilizing Plate Readers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Acetyl-L-leucyl-L-arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a sensitive and reliable tool for the measurement of specific protease activity. This substrate is particularly useful for assaying the trypsin-like peptidase activity of the 20S and 26S proteasome, key components of the ubiquitin-proteasome system involved in cellular protein degradation.[1][2] Cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC) by the proteasome releases the highly fluorescent AMC molecule, providing a direct measure of enzymatic activity. This application note provides detailed protocols for utilizing this compound in plate reader-based assays for enzyme activity determination and inhibitor screening.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by a target protease. The release of the AMC fluorophore results in a significant increase in fluorescence intensity, which can be monitored over time using a fluorescence plate reader. The rate of AMC release is directly proportional to the enzyme's activity under the given assay conditions.

Data Presentation

Plate Reader Settings

Optimal plate reader settings are crucial for sensitive and accurate measurements. The following table summarizes the recommended settings for this compound assays.

ParameterRecommended SettingNotes
Excitation Wavelength 360 - 380 nmOptimal excitation for the free AMC fluorophore.[1][2]
Emission Wavelength 440 - 460 nmOptimal emission for the free AMC fluorophore.[1][2]
Reading Mode KineticAllows for the continuous monitoring of fluorescence increase over time, which is essential for determining reaction rates.
Reading Interval 1-5 minutesThe frequency of readings should be optimized based on the reaction rate to ensure a sufficient number of data points for accurate kinetic analysis.
Incubation Temperature 37°CWhile assays can be performed at room temperature, 37°C is generally optimal for proteasome activity.[3][4]
Plate Type Black, opaque 96-well or 384-well platesMinimizes background fluorescence and light scattering, enhancing signal-to-noise ratio.
Quantitative Assay Parameters

The following table provides a summary of key quantitative parameters for assays utilizing this compound with the 20S proteasome.

ParameterValueSource
Substrate Concentration 50 - 200 µMWorking concentrations should be optimized for the specific enzyme and assay conditions.[3]
Enzyme Concentration (20S Proteasome) 0.0025 - 0.004 mg/mLThis is a starting point and should be optimized for a linear reaction rate.[5]
Km Value (20S Proteasome) Low µM range (specific value not consistently cited)The substrate exhibits a low Km, indicating high affinity for the enzyme.[2]
Proteasome Inhibitor (Control) MG132 (10-100 µM)A potent and specific proteasome inhibitor used to determine the proportion of fluorescence resulting from proteasome activity.[3]

Experimental Protocols

Reagent Preparation

Assay Buffer: A commonly used buffer for proteasome activity assays is a Tris-based buffer. The exact composition can be optimized, but a good starting point is:

  • 50 mM Tris-HCl, pH 7.5

  • 50 mM NaCl

  • 1 mM EDTA

  • Optional: 0.01-0.03% SDS (to activate the 20S proteasome)[5]

  • Optional: 1 mM DTT (if a reducing environment is required)

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Enzyme Solution: Prepare a working solution of the 20S proteasome in assay buffer. The final concentration should be optimized to yield a linear rate of fluorescence increase over the desired assay time. A starting concentration of 0.0025 mg/mL is recommended.[5]

Inhibitor Stock Solution: Prepare a 10 mM stock solution of a proteasome inhibitor (e.g., MG132) in DMSO. Store aliquots at -20°C.

Protocol 1: Standard Enzyme Activity Assay

This protocol is designed to measure the kinetic activity of the 20S proteasome.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_read Data Acquisition A Prepare Assay Buffer D Add Assay Buffer to wells A->D B Prepare Substrate Stock G Add Substrate Solution B->G C Prepare Enzyme Solution E Add Enzyme Solution C->E D->E F Pre-incubate at 37°C E->F F->G H Read Fluorescence (kinetic) G->H

Enzyme Activity Assay Workflow

Procedure:

  • Prepare the plate: To each well of a 96-well black plate, add the components in the following order:

    • Assay Buffer (to bring the final volume to 100 µL)

    • Enzyme solution (e.g., 10 µL of a 10x working stock)

  • Include controls:

    • No-enzyme control: Add assay buffer instead of the enzyme solution to determine the background fluorescence of the substrate.

    • Positive control: A known active enzyme preparation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the this compound substrate solution to each well to achieve the desired final concentration (e.g., 50 µM).

  • Read fluorescence: Immediately place the plate in a pre-warmed plate reader and begin kinetic measurements of fluorescence intensity at Ex/Em = 380/460 nm. Record data every 1-2 minutes for 30-60 minutes.

  • Data analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. The slope of this line represents the rate of substrate hydrolysis.

Protocol 2: Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of the 20S proteasome.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_read Data Acquisition A Prepare Assay Buffer D Add Assay Buffer A->D B Prepare Substrate Stock G Add Substrate Solution B->G C Prepare Enzyme Solution E Add Enzyme Solution C->E I Prepare Inhibitor Solutions J Add Inhibitor/Vehicle I->J D->E E->J F Pre-incubate at 37°C J->F F->G H Read Fluorescence (kinetic) G->H

Inhibitor Screening Assay Workflow

Procedure:

  • Prepare the plate: To each well of a 96-well black plate, add the components in the following order:

    • Assay Buffer

    • Enzyme solution

    • Test inhibitor at various concentrations or vehicle control (e.g., DMSO).

  • Include controls:

    • No-inhibitor control: Enzyme with vehicle only (represents 100% activity).

    • Positive inhibitor control: A known proteasome inhibitor like MG132.[3]

    • No-enzyme control: To measure background fluorescence.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Add the this compound substrate solution to each well.

  • Read fluorescence: Immediately begin kinetic measurements as described in Protocol 1.

  • Data analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway and Enzymatic Reaction

The this compound assay directly measures the proteolytic activity of the β2 subunit of the 20S proteasome, which is responsible for its trypsin-like activity, cleaving after basic amino acid residues.

G cluster_reaction Enzymatic Cleavage S This compound (Non-fluorescent) E 20S Proteasome (Trypsin-like activity) S->E Substrate Binding P1 Ac-Leu-Arg E->P1 Cleavage P2 AMC (Fluorescent) E->P2 Release

Proteasomal Cleavage of this compound

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradation due to light exposure or contamination.Prepare fresh substrate solution and protect from light. Use high-purity reagents.
Low signal Insufficient enzyme activity or incorrect plate reader settings.Optimize enzyme concentration. Verify excitation and emission wavelengths and gain settings.
Non-linear reaction rate Substrate depletion or enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Ensure assay buffer conditions are optimal for enzyme stability.
High well-to-well variability Pipetting errors or inconsistent mixing.Use calibrated pipettes and ensure thorough mixing after each reagent addition.

Conclusion

The this compound assay is a robust and sensitive method for measuring the trypsin-like activity of the proteasome. The protocols provided in this application note offer a reliable framework for researchers to conduct enzyme characterization and inhibitor screening studies. Careful optimization of assay conditions and adherence to the outlined procedures will ensure the generation of high-quality, reproducible data.

References

Preparing Stock Solutions of Ac-Leu-Arg-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a fluorogenic peptide substrate utilized to assay the activity of certain proteases. Cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (AMC) by an enzyme releases the highly fluorescent AMC moiety. The resulting fluorescence can be measured to quantify enzymatic activity. This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working solutions for use in enzyme kinetic assays.

Chemical Properties and Storage

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₂₄H₃₄N₆O₅
Molecular Weight486.56 g/mol [1]
Excitation Wavelength360-380 nm[2][3]
Emission Wavelength440-460 nm[2][3][4]
AppearanceLyophilized solid/Powder[1]
Purity (HPLC)≥95%

Storage: The lyophilized powder should be stored at -20°C.[1] Upon reconstitution, the stock solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Mass Calculation: The lyophilized product may contain trifluoroacetic acid (TFA) salts from the purification process, which can contribute to the total mass.[1] For precise concentration calculations, it is recommended to account for the peptide content, which is typically greater than 80%.[1] However, for most standard in vitro assays, the residual TFA levels do not cause interference.[1] For this protocol, we will assume 100% peptide content for simplicity. To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mM) * Volume (L) * Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mM * 0.001 L * 486.56 g/mol = 4.8656 mg

  • Reconstitution:

    • Carefully weigh out approximately 5 mg of this compound powder and record the exact weight.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to 5 mg of powder, add 1.028 mL of DMSO.

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L) * 1000

  • Dissolution: Vortex the solution thoroughly until the peptide is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5][6]

Stock Solution Preparation Table

The following table provides the required mass of this compound to prepare stock solutions of various concentrations.

Desired ConcentrationVolumeMass of this compound
1 mM1 mL0.487 mg
5 mM1 mL2.433 mg
10 mM1 mL4.866 mg
Protocol 2: Preparation of a 100 µM Working Solution

This protocol describes the dilution of the 10 mM stock solution to a 100 µM working solution for use in a typical enzyme assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay buffer (e.g., 20 mM TRIS, 1 mM EDTA, 150 mM NaCl, pH 7.3)[7]

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: Use the C1V1 = C2V2 formula to calculate the required volume of the stock solution.

    • C1 = Concentration of stock solution (10 mM)

    • V1 = Volume of stock solution to be added

    • C2 = Desired concentration of working solution (100 µM or 0.1 mM)

    • V2 = Final volume of working solution

    • To prepare 1 mL of a 100 µM working solution: (10 mM) * V1 = (0.1 mM) * (1 mL) --> V1 = 0.01 mL or 10 µL

  • Preparation: Add 10 µL of the 10 mM this compound stock solution to 990 µL of the assay buffer.

  • Mixing: Mix the solution thoroughly by gentle vortexing or pipetting.

  • Use: The working solution is now ready for use in the enzyme assay. It is recommended to prepare the working solution fresh on the day of the experiment.[8]

Visualizations

G Workflow for this compound Stock and Working Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Stock Solution Aliquot D->E For immediate use or storage F Dilute with Assay Buffer E->F G Mix Thoroughly F->G H Ready for Enzyme Assay G->H

Caption: Workflow for preparing this compound solutions.

G Enzymatic Cleavage of this compound cluster_reaction Enzymatic Reaction Substrate This compound (Non-fluorescent) Enzyme Protease Substrate->Enzyme Binding Products Ac-Leu-Arg + AMC (Fluorescent) Enzyme->Products Cleavage

References

Application Notes and Protocols for Ac-Leu-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used to measure the activity of certain proteases. Cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group by a protease releases the highly fluorescent AMC moiety. The rate of AMC release, measured fluorometrically, is proportional to the enzyme's activity. This substrate is particularly useful for studying proteases that exhibit trypsin-like activity, cleaving after basic amino acid residues such as arginine. Prime candidates for cleavage of this substrate include the proteasome and various cathepsins.

This document provides detailed application notes and protocols for utilizing this compound in enzymatic assays, focusing on buffer composition, pH optima, and methodologies for studying relevant signaling pathways.

Data Presentation

Fluorometric Properties of AMC
ParameterValueReference
Excitation Wavelength (nm)360 - 380[1]
Emission Wavelength (nm)440 - 460[1]
Recommended Assay Conditions for Proteases Cleaving this compound and Similar Substrates
ParameterProteasome (Trypsin-Like Activity)Cathepsins (e.g., Cathepsin B, L)
pH 7.5 - 8.04.5 - 6.5 (Optimal varies by cathepsin)
Temperature (°C) 3737
Substrate Concentration (µM) 50 - 20020 - 100
Typical Buffer System HEPES, Tris-HClAcetate, Citrate, MES
Key Buffer Components NaCl, MgCl₂, EDTA, DTT, ATPDTT, EDTA

Experimental Protocols

Protocol 1: Measuring Proteasome Trypsin-Like Activity

This protocol is designed for measuring the trypsin-like activity of the 20S proteasome using this compound.

Materials:

  • This compound substrate

  • Purified 20S proteasome or cell lysate

  • Proteasome Assay Buffer (see composition below)

  • DMSO (for substrate stock solution)

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Proteasome Assay Buffer:

    • 50 mM HEPES or Tris-HCl, pH 7.8

    • 10 mM NaCl

    • 1.5 mM MgCl₂

    • 1 mM EDTA

    • 1 mM EGTA

    • 5 mM DTT (add fresh)

    • 2 mM ATP (add fresh)

    • Filter sterilize and store at 4°C. Add DTT and ATP immediately before use.[2]

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Store in aliquots at -20°C, protected from light.

  • Prepare Working Substrate Solution:

    • Dilute the 10 mM stock solution of this compound in Proteasome Assay Buffer to a final working concentration of 100 µM. Prepare this solution fresh.

  • Enzyme/Lysate Preparation:

    • If using purified proteasome, dilute it in ice-cold Proteasome Assay Buffer to the desired concentration.

    • If using cell lysates, prepare them in a suitable lysis buffer (e.g., Proteasome Assay Buffer with a mild detergent) and determine the protein concentration.[3]

  • Assay Setup:

    • Add 50 µL of the working substrate solution to each well of a black 96-well plate.

    • For a negative control, include wells with substrate and assay buffer but no enzyme.

    • To inhibit proteasome activity for a more specific negative control, pre-incubate the cell lysate with a proteasome inhibitor like MG132 (10 µM) for 30 minutes before adding the substrate.[3]

    • Initiate the reaction by adding 50 µL of the diluted enzyme or cell lysate to each well.

  • Measurement:

    • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

    • Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

    • Subtract the rate of the negative control (no enzyme) from the rates of the experimental samples.

    • The activity can be quantified by creating a standard curve with free AMC.

Protocol 2: Measuring Cathepsin Activity

This protocol provides a general method for measuring the activity of cathepsins that may cleave this compound. The optimal pH will vary depending on the specific cathepsin being assayed.

Materials:

  • This compound substrate

  • Purified cathepsin or cell/tissue lysate

  • Cathepsin Assay Buffer (see composition below)

  • DMSO (for substrate stock solution)

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Cathepsin Assay Buffer:

    • For acidic cathepsins (e.g., Cathepsin B, L), use a buffer such as 100 mM sodium acetate, pH 5.5.

    • For neutral-active cathepsins, a buffer like 50 mM Tris-HCl, pH 7.4 can be used.

    • The buffer should contain:

      • 1-5 mM DTT (add fresh)

      • 1 mM EDTA

    • Filter sterilize and store at 4°C. Add DTT immediately before use.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Store in aliquots at -20°C, protected from light.

  • Prepare Working Substrate Solution:

    • Dilute the 10 mM stock solution of this compound in the appropriate Cathepsin Assay Buffer to a final working concentration of 50 µM. Prepare this solution fresh.

  • Enzyme/Lysate Preparation:

    • Dilute purified cathepsin in ice-cold Cathepsin Assay Buffer.

    • Prepare cell or tissue lysates in a buffer that maintains cathepsin stability and activity.

  • Assay Setup:

    • Add 50 µL of the working substrate solution to each well of a black 96-well plate.

    • Include a negative control with substrate and assay buffer but no enzyme.

    • To confirm cathepsin activity, a broad-spectrum cysteine protease inhibitor like E-64 can be used in control wells.

    • Start the reaction by adding 50 µL of the diluted enzyme or lysate.

  • Measurement:

    • Incubate the plate at 37°C and measure fluorescence kinetically as described in the proteasome protocol (excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Analyze the kinetic data as described for the proteasome assay.

Signaling Pathway and Experimental Workflow Diagrams

Ubiquitin-Proteasome System (UPS) Experimental Workflow

experimental_workflow_ups cluster_prep Sample Preparation cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_lysate Cell/Tissue Lysate plate_setup Add Substrate and Sample to 96-well Plate cell_lysate->plate_setup purified_proteasome Purified 20S Proteasome purified_proteasome->plate_setup assay_buffer Prepare Assay Buffer (HEPES/Tris, pH 7.8) substrate_sol Prepare this compound Working Solution assay_buffer->substrate_sol substrate_sol->plate_setup incubation Incubate at 37°C plate_setup->incubation measurement Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) incubation->measurement rate_calc Calculate Reaction Rate measurement->rate_calc normalization Normalize to Protein Concentration rate_calc->normalization results Determine Proteasome Activity normalization->results

Caption: Workflow for measuring proteasome activity using this compound.

Ubiquitin-Proteasome Signaling Pathway

ubiquitin_proteasome_pathway Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub Ligase) E2->E3 UbProtein Polyubiquitinated Target Protein E3->UbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome UbProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation ADP_Pi ADP + Pi Proteasome->ADP_Pi ATP1 ATP ATP1->E1 ATP2 ATP ATP2->Proteasome

Caption: The ubiquitin-proteasome pathway for targeted protein degradation.[4][5][6]

Cathepsin-Mediated Apoptosis Signaling Pathway

cathepsin_apoptosis_pathway Stimuli Apoptotic Stimuli (e.g., Oxidative Stress) Lysosome Lysosome Stimuli->Lysosome Lysosomal Membrane Permeabilization Cathepsins Cathepsins (e.g., B, L) Lysosome->Cathepsins Release into Bid Bid Cathepsins->Bid Cleavage Bcl2 Anti-apoptotic Bcl-2 proteins Cathepsins->Bcl2 Degradation Cytosol Cytosol tBid tBid (truncated Bid) Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Bcl2->Mitochondrion Inhibits MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Cathepsin involvement in the intrinsic apoptosis pathway.[7][8][9]

References

Measuring Enzyme Kinetics with Ac-Leu-Arg-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. A widely used method for monitoring the activity of certain proteases is the use of fluorogenic substrates. Acetyl-Leucine-Arginine-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a synthetic peptide substrate that, upon cleavage, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC release is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction. This application note provides detailed protocols for utilizing this compound to measure the kinetics of enzymes with trypsin-like activity, with a particular focus on the 20S proteasome.

The principle of this assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. In its peptide-conjugated form, the AMC molecule is non-fluorescent. However, once cleaved by a protease, the free AMC fluoresces strongly upon excitation. The fluorescence intensity can be monitored over time to determine the initial reaction velocity. This method is highly adaptable for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of enzymes.

Key Applications

  • Determination of enzyme kinetic parameters such as Michaelis-Menten constant (K_m) and maximum velocity (V_max).

  • High-throughput screening for inhibitors of proteases with trypsin-like activity.

  • Characterization of the catalytic efficiency (k_cat/K_m) of purified enzymes.

  • Studying the regulation of proteasome activity in various biological contexts.

Assay Principle

The enzymatic reaction and subsequent fluorescence detection are depicted in the workflow below.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Enzyme Enzyme This compound This compound (Non-fluorescent) Enzyme->this compound Cleavage Products Ac-Leu-Arg + AMC (Fluorescent) This compound->Products AMC Free AMC Excitation Excitation (~380 nm) Excitation->AMC Emission Emission (~460 nm) AMC->Emission

Caption: Principle of the fluorogenic enzyme assay using this compound.

Experimental Protocols

Materials and Reagents
  • This compound substrate (powder)

  • Purified enzyme (e.g., 20S Proteasome)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl_2, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • 7-amino-4-methylcoumarin (AMC) standard

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme on ice.

  • AMC Standard Stock Solution (1 mM): Dissolve the AMC powder in DMSO to a final concentration of 1 mM.

  • AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve. A typical concentration range is 0-10 µM.

Enzyme Activity Assay Protocol

The following protocol is a general guideline and may require optimization depending on the specific enzyme and experimental goals.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagent Stock Solutions (Substrate, Enzyme, AMC Standard) PlateSetup Set up 96-well plate with Assay Buffer and Enzyme ReagentPrep->PlateSetup Initiate Initiate reaction by adding This compound substrate PlateSetup->Initiate Incubate Incubate at optimal temperature (e.g., 37°C) Initiate->Incubate Measure Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) Incubate->Measure CalcVelocity Calculate Initial Velocity (RFU/min) Measure->CalcVelocity StandardCurve Generate AMC Standard Curve Convert Convert RFU/min to pmol/min using the standard curve StandardCurve->Convert CalcVelocity->Convert Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation TargetProtein Target Protein PolyubiquitinatedProtein Polyubiquitinated Target Protein Ubiquitin Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ubiquitin->E1 ATP-dependent E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Ub Transfer E3->TargetProtein Ubiquitylation Proteasome26S 26S Proteasome PolyubiquitinatedProtein->Proteasome26S Recognition and Binding Proteasome26S->Ubiquitin Deubiquitination and Recycling Peptides Peptides Proteasome26S->Peptides Degradation

Application Notes and Protocols: Fluorogenic Substrates in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of specific fluorogenic peptide substrates in the assessment of protease activity in cancer research. The following sections focus on the application of substrates for two key enzyme families implicated in cancer progression: Cathepsins and Proteasomes.

Section 1: Z-Leu-Arg-AMC for Cathepsin Activity Assessment in Cancer

Application Note

The fluorogenic substrate Z-Leu-Arg-AMC is a valuable tool for measuring the activity of several members of the cathepsin family of proteases, including cathepsins K, L, V, and S, as well as kallikrein.[1] Cathepsins are lysosomal proteases that play a crucial role in various physiological processes. However, in the context of cancer, their dysregulation is frequently observed.[2] Overexpression and altered localization of cathepsins are associated with the invasive and metastatic potential of tumors.[2]

Cathepsins contribute to cancer progression by degrading components of the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis.[2][3] They are also involved in activating other proteases, such as matrix metalloproteinases (MMPs), in a proteolytic cascade that further promotes cancer cell dissemination.[2] Furthermore, cathepsins can influence key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

The measurement of cathepsin activity in cancer cell lysates, conditioned media, or patient samples can serve as a valuable biomarker and aid in the evaluation of novel therapeutic agents that target these proteases. The Z-Leu-Arg-AMC substrate provides a sensitive and convenient method for quantifying this activity. The assay is based on the enzymatic cleavage of the substrate by active cathepsins, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be measured and is directly proportional to the cathepsin activity in the sample.

Experimental Protocol: Cathepsin Activity Assay in Cancer Cell Lysates

This protocol describes the measurement of cathepsin activity in whole-cell lysates from cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)

  • Dithiothreitol (DTT)

  • Z-Leu-Arg-AMC substrate

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Lysis:

    • Culture cancer cells to the desired confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Preparation:

    • Prepare a master mix of the reaction buffer containing DTT (final concentration of 1-2 mM) to activate the cysteine cathepsins.

    • In a 96-well plate, add a specific amount of cell lysate protein (e.g., 20-50 µg) to each well.

    • Adjust the volume in each well with lysis buffer to a final volume of 50 µL.

    • Include a blank control (lysis buffer only) and a positive control if available (recombinant cathepsin).

  • Enzymatic Reaction:

    • Prepare a stock solution of Z-Leu-Arg-AMC in DMSO. Dilute the substrate in the reaction buffer to the desired final concentration (e.g., 50-100 µM).

    • Add 50 µL of the diluted substrate to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 5 minutes for 60-120 minutes.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (ΔRFU/min) from the linear portion of the kinetic curve.

    • Normalize the activity to the amount of protein in each sample (activity per mg of protein).

Quantitative Data Summary
Cancer Cell LineCathepsin Activity (Relative Units)Reference
MDA-MB-231 (Breast Cancer)HighFictional Example
PC-3 (Prostate Cancer)ModerateFictional Example
Normal FibroblastsLowFictional Example

Visualization of Cathepsin's Role in Cancer Metastasis

Cathepsin_Metastasis_Pathway cluster_cancer_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) Cancer_Cell Cancer Cell Pro_Cathepsin Pro-Cathepsin Cancer_Cell->Pro_Cathepsin Synthesis Active_Cathepsin Active Cathepsin Pro_Cathepsin->Active_Cathepsin Activation ECM_Proteins ECM Proteins (e.g., Collagen, Fibronectin) Active_Cathepsin->ECM_Proteins Degradation Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt) Active_Cathepsin->Signaling_Pathways Modulates Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Metastasis Metastasis Degraded_ECM->Metastasis Facilitates Signaling_Pathways->Cancer_Cell Promotes Proliferation & Survival

Caption: Role of Cathepsins in Cancer Metastasis.

Section 2: Ac-Arg-Leu-Arg-AMC for Proteasome Activity Assessment in Cancer

Application Note

The fluorogenic substrate Ac-Arg-Leu-Arg-AMC is specifically designed to measure the trypsin-like peptidase activity of the 20S and 26S proteasomes.[5][6] The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells and is essential for maintaining cellular homeostasis.[7][8] In cancer, the UPS is often hyperactivated to support the high metabolic and proliferative demands of tumor cells.[7] This elevated proteasome activity contributes to tumorigenesis by degrading tumor suppressor proteins (e.g., p53) and cell cycle inhibitors, while stabilizing oncoproteins.[8][9]

The UPS plays a critical role in the regulation of key cancer-related signaling pathways, most notably the NF-κB pathway.[7] The proteasome-mediated degradation of IκB, an inhibitor of NF-κB, leads to the activation of NF-κB, which in turn promotes inflammation, cell survival, and proliferation.[7]

Measuring the trypsin-like activity of the proteasome using Ac-Arg-Leu-Arg-AMC can provide valuable insights into the status of the UPS in cancer cells and its response to therapeutic interventions. Proteasome inhibitors are a class of anti-cancer drugs that have shown clinical success, particularly in hematological malignancies.[7] This assay can be used to screen for novel proteasome inhibitors and to monitor their efficacy in preclinical models. The principle of the assay is the cleavage of Ac-Arg-Leu-Arg-AMC by the proteasome, which liberates the fluorescent AMC molecule.

Experimental Protocol: Proteasome Activity Assay in Cancer Cell Lysates

This protocol details the measurement of the trypsin-like activity of the proteasome in cancer cell lysates.

Materials:

  • Cancer cell line of interest

  • Lysis buffer for proteasome activity (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)

  • Ac-Arg-Leu-Arg-AMC substrate

  • Proteasome inhibitor (e.g., MG132 or Bortezomib) for control

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 440-460 nm)

  • Protein quantification assay

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cancer cells as described in the cathepsin activity protocol.

    • Lyse the cells in the proteasome activity lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 20-50 µg of protein lysate to each well.

    • To a set of control wells, add a proteasome inhibitor to confirm that the measured activity is specific to the proteasome. Incubate for 15-30 minutes at 37°C.

    • Adjust the volume in all wells to 100 µL with the assay buffer.

  • Reaction and Measurement:

    • Prepare a working solution of Ac-Arg-Leu-Arg-AMC in the assay buffer (final concentration of 50-100 µM).

    • Add 100 µL of the substrate solution to each well.

    • Immediately begin kinetic measurements in a fluorometric plate reader at 37°C, recording fluorescence every 5 minutes for 1-2 hours.

  • Data Analysis:

    • Determine the rate of AMC release (ΔRFU/min) from the linear phase of the reaction.

    • Subtract the rate of the inhibitor-treated wells from the untreated wells to determine the proteasome-specific activity.

    • Normalize the activity to the protein concentration.

Quantitative Data Summary
Cancer TypeProteasome Activity (Trypsin-like)Reference
Multiple MyelomaSignificantly ElevatedFictional Example
Solid Tumors (e.g., Breast, Lung)Moderately ElevatedFictional Example
Normal Hematopoietic CellsBasal LevelFictional Example

Visualization of Proteasome's Role in NF-κB Signaling

Proteasome_NFkB_Pathway Stimulus Stimulus (e.g., Cytokines, Growth Factors) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Ub Ubiquitination IkB->Ub Undergoes NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκB-NF-κB Complex Proteasome 26S Proteasome Proteasome->IkB Degrades Ub->Proteasome Targets for Degradation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes

Caption: Proteasome-mediated NF-κB Activation.

References

Application Notes and Protocols for Ac-Leu-Arg-AMC and Related Peptide Substrates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic peptide substrate Acetyl-Leucyl-Arginyl-Arginyl-7-amino-4-methylcoumarin (Ac-Arg-Leu-Arg-AMC) and the related substrate Z-Leucyl-Arginyl-7-amino-4-methylcoumarin (Z-Leu-Arg-AMC) in drug discovery. The primary focus is on their application in assays for the 20S proteasome and cathepsin enzymes, respectively.

Introduction

Fluorogenic peptide substrates are invaluable tools in drug discovery for the high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic studies. These substrates consist of a peptide sequence recognized by a specific protease, covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond between the peptide and AMC, free AMC is released, which produces a measurable fluorescent signal. The intensity of this fluorescence is directly proportional to the enzyme's activity.

Ac-Arg-Leu-Arg-AMC is a substrate primarily used to measure the trypsin-like peptidase activity of the 20S proteasome.[1] It is recognized for its low Km value and high specific activity, making it suitable for both inhibitor screening and kinetic analysis.[1]

Z-Leu-Arg-AMC serves as a fluorogenic substrate for several cysteine proteases, most notably cathepsins (K, L, V, S) and kallikrein.[2] It is also a preferred substrate for falcipain II, a cysteine protease from Plasmodium falciparum.[2][3]

Data Presentation

Quantitative Data for Proteasome and Cathepsin Substrates

The following tables summarize key quantitative parameters for Ac-Arg-Leu-Arg-AMC and Z-Leu-Arg-AMC, as well as IC50 values for representative inhibitors.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-Arg-Leu-Arg-AMC20S Proteasome (Trypsin-like activity)Low (specific value not consistently reported in literature)--
Z-Phe-Arg-AMCCathepsin L0.771.51.95 x 10⁶
Z-Arg-Arg-AMCCathepsin B (pH 7.2)--Lower catalytic efficiency than Z-Nle-Lys-Arg-AMC
Z-Arg-Arg-AMCCathepsin B (pH 4.6)--Lower catalytic efficiency than Z-Nle-Lys-Arg-AMC
Z-Phe-Arg-AMCCathepsin B (pH 7.2)--High catalytic efficiency
Z-Phe-Arg-AMCCathepsin B (pH 4.6)--Higher catalytic efficiency than at pH 7.2

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition).

IC50 Values of Common Inhibitors
InhibitorTarget EnzymeSubstrate UsedIC50
Bortezomib20S Proteasome (Chymotrypsin-like)Suc-LLVY-AMCVaries by cell line (e.g., ~7.5 nM in MM.1S)
Carfilzomib20S Proteasome (Chymotrypsin-like)Suc-LLVY-AMCVaries by cell line (e.g., ~5 nM in MM.1S)
SID 26681509Cathepsin LZ-Phe-Arg-AMC56 ± 4 nM

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasomal_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Ub chain Target_Protein Target Protein Target_Protein->E3 Proteasome_26S 26S Proteasome Polyubiquitinated_Protein->Proteasome_26S DUBs Deubiquitinating Enzymes (DUBs) Polyubiquitinated_Protein->DUBs Peptides Peptides Proteasome_26S->Peptides DUBs->Ub Recycling

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Cathepsin_Signaling_in_Cancer cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Secreted_Cathepsins Secreted Cathepsins (B, L, S, K) ECM_Degradation ECM Degradation (e.g., Collagen, Fibronectin) Secreted_Cathepsins->ECM_Degradation Cell_Adhesion_Molecules Cleavage of Cell Adhesion Molecules Secreted_Cathepsins->Cell_Adhesion_Molecules Growth_Factors Release of Growth Factors ECM_Degradation->Growth_Factors Tumor_Cell_Proliferation Tumor_Cell_Proliferation Growth_Factors->Tumor_Cell_Proliferation Tumor_Cell_Invasion_Metastasis Tumor_Cell_Invasion_Metastasis Cell_Adhesion_Molecules->Tumor_Cell_Invasion_Metastasis Lysosomal_Cathepsins Lysosomal Cathepsins Apoptosis_Regulation Apoptosis Regulation (e.g., Bid cleavage) Lysosomal_Cathepsins->Apoptosis_Regulation Autophagy Autophagy Lysosomal_Cathepsins->Autophagy

Caption: Role of Cathepsins in Cancer Progression.

Experimental_Workflow_HTS cluster_dispensing Reagent Dispensing Compound_Library Compound Library (in DMSO) Dispense_Compound Dispense Compounds & Controls Compound_Library->Dispense_Compound Enzyme_Preparation Enzyme Solution (Proteasome or Cathepsin) Dispense_Enzyme Dispense Enzyme Enzyme_Preparation->Dispense_Enzyme Substrate_Preparation Substrate Solution (Ac-R-L-R-AMC or Z-L-R-AMC) Dispense_Substrate Dispense Substrate (Initiate Reaction) Substrate_Preparation->Dispense_Substrate Assay_Plate 384-well Assay Plate Assay_Plate->Dispense_Substrate Dispense_Compound->Assay_Plate Dispense_Enzyme->Assay_Plate Fluorescence_Reader Fluorescence Plate Reader (Ex/Em: 380/460 nm) Dispense_Substrate->Fluorescence_Reader Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reader->Data_Analysis

Caption: High-Throughput Screening Workflow for Protease Inhibitors.

Experimental Protocols

General Protocol for Fluorogenic Protease Assay

This protocol provides a general framework for measuring protease activity using AMC-conjugated substrates. Specific conditions for the 20S proteasome and cathepsins are detailed in the subsequent sections.

Materials:

  • Purified enzyme (20S proteasome or cathepsin)

  • Fluorogenic substrate (e.g., Ac-Arg-Leu-Arg-AMC or Z-Leu-Arg-AMC)

  • Assay buffer (specific to the enzyme)

  • Inhibitors or test compounds dissolved in DMSO

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the AMC substrate in DMSO.

    • Dilute the enzyme and substrate to their final working concentrations in the appropriate assay buffer.

    • Prepare serial dilutions of test compounds and controls in DMSO.

  • Assay Setup:

    • Add a small volume (e.g., 1-2 µL) of the test compound or DMSO (for controls) to the wells of the microplate.

    • Add the enzyme solution to all wells.

    • Incubate the plate for a specified period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint.

  • Data Analysis:

    • Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to calculate IC50 values.

Protocol 1: 20S Proteasome Trypsin-Like Activity Assay

Enzyme: Human 20S Proteasome Substrate: Ac-Arg-Leu-Arg-AMC[4]

Materials:

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (w/v) BSA

  • Ac-Arg-Leu-Arg-AMC Stock Solution: 10 mM in DMSO

  • Human 20S Proteasome: Prepare a working solution in assay buffer.

Protocol:

  • Prepare serial dilutions of test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO.

  • Add 20 µL of 20S proteasome solution (final concentration of 0.5-2 nM) to each well.

  • Incubate at 37°C for 15 minutes.

  • Add 20 µL of Ac-Arg-Leu-Arg-AMC solution (final concentration 10-50 µM) to initiate the reaction.[5]

  • Measure the fluorescence every minute for 30-60 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4]

Protocol 2: Cathepsin L Activity Assay

Enzyme: Human Cathepsin L Substrate: Z-Leu-Arg-AMC[2]

Materials:

  • Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5.[6]

  • Z-Leu-Arg-AMC Stock Solution: 10 mM in DMSO.

  • Human Cathepsin L: Prepare a working solution in assay buffer.

Protocol:

  • Activate the cathepsin L by incubating it in the assay buffer for 30 minutes prior to use.[6]

  • Prepare serial dilutions of test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution or DMSO for controls.

  • Add 50 µL of activated cathepsin L solution (final concentration ~8.7 ng/mL) to each well.[6]

  • Incubate at room temperature for 30 minutes.

  • Add 50 µL of Z-Leu-Arg-AMC solution (final concentration 1-10 µM) to start the reaction.[6]

  • Measure the fluorescence intensity kinetically for 30-60 minutes at room temperature with excitation at 380 nm and emission at 460 nm.

Concluding Remarks

Ac-Arg-Leu-Arg-AMC and Z-Leu-Arg-AMC are robust and sensitive tools for the investigation of proteasome and cathepsin activity in the context of drug discovery. The protocols and data presented herein provide a solid foundation for the design and execution of experiments aimed at identifying and characterizing novel inhibitors of these important therapeutic targets. Adherence to best practices in assay development, including careful optimization of enzyme and substrate concentrations, is crucial for obtaining reliable and reproducible results.

References

Application Note and Protocol for In Vitro Caspase-3/7 Protease Assay Using Ac-DEVD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The family of cysteine-aspartic proteases, known as caspases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1][2] Caspase-3 and Caspase-7 are key "executioner" caspases in the apoptotic pathway.[3] Their activation leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes associated with apoptosis.[4][5] Monitoring the activity of these proteases is fundamental to studying apoptosis in various contexts, including cancer research, neurodegenerative disease, and drug development.

This document provides a detailed protocol for an in vitro protease assay to measure the activity of Caspase-3 and Caspase-7 using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC).

Principle of the Assay

The assay quantifies protease activity based on the enzymatic cleavage of a specific peptide substrate linked to a fluorescent reporter molecule. The substrate, Ac-DEVD-AMC, contains the tetrapeptide sequence DEVD, which is a specific recognition and cleavage site for Caspase-3 and Caspase-7.[5][6] The peptide is covalently bonded to the fluorescent reporter 7-amino-4-methylcoumarin (AMC).

In its intact form, the fluorescence of the AMC group is quenched. When active Caspase-3 or Caspase-7 is present in the sample (e.g., a cell lysate), it cleaves the bond between the aspartic acid (D) residue and AMC.[1][2] This cleavage releases the free AMC molecule, which exhibits strong fluorescence when excited by UV light. The intensity of the emitted fluorescence is directly proportional to the amount of AMC released and, therefore, to the activity of the caspase enzyme in the sample.[4] The fluorescence is typically measured using a spectrofluorometer or a microplate reader.

Signaling Pathway Diagram

Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, FasL) Procaspase_Activation Initiator Procaspase Activation Apoptotic_Stimulus->Procaspase_Activation Initiator_Caspase Active Initiator Caspase (e.g., Caspase-8, Caspase-9) Procaspase_Activation->Initiator_Caspase Executioner_Procaspase Executioner Procaspase (Procaspase-3/7) Initiator_Caspase->Executioner_Procaspase Active_Caspase_3_7 Active Caspase-3/7 Executioner_Procaspase->Active_Caspase_3_7 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Active_Caspase_3_7->Substrate_Cleavage Assay_Substrate Ac-DEVD-AMC (Non-fluorescent) Active_Caspase_3_7->Assay_Substrate Assay Principle Apoptosis Apoptosis Substrate_Cleavage->Apoptosis AMC_Release Free AMC (Fluorescent) Assay_Substrate->AMC_Release

Caption: Caspase activation cascade leading to apoptosis and the principle of the Ac-DEVD-AMC assay.

Quantitative Data Summary

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentStock ConcentrationFinal ConcentrationpH
10X PBS Wash Buffer NaCl-1.4 M7.5
KCl-27 mM
KH₂PO₄/K₂HPO₄-100 mM
Cell Lysis Buffer Tris-HCl1 M10 mM7.5
NaH₂PO₄/NaHPO₄1 M10 mM
NaCl5 M130 mM
Triton™ X-10010%1%
Sodium Pyrophosphate1 M10 mM
Protease Assay Buffer HEPES1 M20 mM7.5
Glycerol100%10%
DTT1 M2 mM
Ac-DEVD-AMC Substrate Ac-DEVD-AMC (in DMSO)1 mg/mL (1.48 mM)20 µM-

Table 2: Instrument Settings for Fluorescence Detection

ParameterValueNotes
Excitation Wavelength 380 nmA range of 340-380 nm can be used.[1][6][7]
Emission Wavelength 460 nmA range of 430-460 nm is acceptable.[1][7][8]
Plate Type Black, flat-bottom 96-well plateMinimizes background fluorescence and crosstalk.
Read Type Top or Bottom ReadOptimize based on instrument.
Incubation Temperature 37°C

Experimental Protocols

  • 1X PBS Wash Buffer : Dilute the 10X PBS stock solution 1:10 with sterile distilled water. Adjust pH to 7.5 if necessary. Store at 4°C.[1]

  • Cell Lysis Buffer : Prepare by diluting stock solutions in sterile distilled water. Filter sterilize and store at 4°C.[1]

  • Protease Assay Buffer : Prepare fresh before each experiment by diluting stock solutions. Keep on ice. Add DTT just prior to use.[1]

  • Ac-DEVD-AMC Substrate Stock (1 mg/mL) : Reconstitute the lyophilized substrate in 1 mL of DMSO.[1][5] Mix well. Store the reconstituted substrate in aliquots at -20°C for up to two months. Avoid repeated freeze-thaw cycles.[5]

The amount of cell lysate required should be optimized by the user, but a starting point of 2-10 million cells/mL of lysis buffer is recommended.[1]

A. Adherent Cells:

  • Induce apoptosis in cells using the desired method. Prepare a parallel culture of non-induced cells as a negative control.

  • Carefully decant the culture medium.

  • Wash the cells once with ice-cold 1X PBS.

  • Aspirate the PBS completely and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL for a 60 mm dish).

  • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube. This is the cell lysate. Keep on ice for immediate use or store at -80°C for later analysis.

B. Suspension Cells:

  • Induce apoptosis as required. Use non-induced cells as a negative control.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold 1X PBS.

  • Centrifuge again, discard the supernatant, and resuspend the cell pellet in ice-cold Cell Lysis Buffer.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]

  • Proceed from Step 7 as described for adherent cells.

cluster_prep Preparation cluster_reaction Reaction & Measurement P1 Prepare Cell Lysates (Apoptotic & Control) A1 Add Cell Lysate (e.g., 50 µL) P1->A1 P2 Prepare Assay Buffer & Substrate Mix A2 Add Assay Buffer/ Substrate Mix (e.g., 50 µL) P2->A2 A3 Setup Controls: - No-enzyme control - Non-apoptotic lysate R1 Incubate at 37°C for 1 hr (Protect from light) A3->R1 R2 Measure Fluorescence (Ex: 380 nm, Em: 460 nm) R1->R2

Caption: Step-by-step workflow for the in vitro Caspase-3/7 protease assay.

  • Thaw cell lysates on ice. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford) to ensure equal loading.

  • Prepare the final reaction mixture in a 96-well black microplate. For each reaction, add the components in the following order:

    • 50 µL of cell lysate (diluted in Protease Assay Buffer to a final protein concentration of 1-2 mg/mL).

    • 50 µL of 2X Protease Assay Buffer containing 40 µM Ac-DEVD-AMC (this will result in a final concentration of 1X buffer and 20 µM substrate).

  • Set up essential controls :[1]

    • Negative Control (No Enzyme) : 50 µL of Cell Lysis Buffer instead of cell lysate. This measures background fluorescence.

    • Negative Control (Non-Apoptotic) : 50 µL of lysate from non-induced, healthy cells. This measures basal caspase activity.

    • Positive Control (Optional) : A sample containing purified, active Caspase-3.[2]

  • Mix the contents of the wells gently by tapping the plate.

  • Incubate the plate at 37°C for 1 hour.[1] Protect the plate from light to prevent photobleaching of the AMC fluorophore.

  • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1][4][5]

Data Analysis and Expected Results

The output will be in Relative Fluorescence Units (RFU). To determine the protease activity, first subtract the RFU value of the "No Enzyme" negative control from all other readings to correct for background fluorescence. The corrected RFU is proportional to the caspase activity.

Activity can be expressed as fold-change relative to the non-apoptotic control. Lysates from apoptotic cells are expected to show a significant increase in fluorescence compared to lysates from non-apoptotic cells.[1][5] For inhibitor studies, a decrease in fluorescence in the presence of the inhibitor compared to the untreated apoptotic sample would indicate successful inhibition of caspase activity.

References

Troubleshooting & Optimization

Technical Support Center: Ac-Leu-Arg-AMC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic substrate Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. The peptide sequence, Leu-Arg, is recognized and cleaved by specific proteases. The 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus of the peptide via an amide bond. In this conjugated form, the fluorescence of AMC is quenched.[1] Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent signal from cleaved AMC?

The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.[2][3][4][5] It is recommended to determine the optimal wavelengths and instrument settings for your specific plate reader or fluorometer.

Q3: How should I store and handle this compound?

Lyophilized this compound should be stored at -20°C or below, protected from light.[6] For preparing stock solutions, dissolve the peptide in a suitable solvent like DMSO.[7] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7][8] When preparing working solutions, ensure the solution is fully thawed and mixed before use.

Q4: What are some common applications of this compound?

This compound is commonly used in:

  • Enzyme activity assays: To measure the kinetic parameters of proteases that recognize the Leu-Arg sequence.

  • Inhibitor screening: To identify and characterize inhibitors of specific proteases.

  • Drug discovery: As a tool in high-throughput screening campaigns to find new drug candidates.

Troubleshooting Guide

This guide addresses common signal stability issues encountered during experiments with this compound.

Problem Potential Causes Recommended Solutions
High Background Fluorescence 1. Substrate Autohydrolysis: The substrate may be degrading spontaneously. 2. Contaminated Reagents: Buffers or other assay components may be contaminated with proteases or fluorescent compounds. 3. Well Contamination: The microplate may be dirty or contaminated.[9] 4. Non-specific Binding of Secondary Antibodies (in ELISA-like formats): The secondary antibody may be binding non-specifically.[9]1. Prepare fresh substrate solutions for each experiment. Run a "substrate only" control to measure the rate of autohydrolysis. 2. Use high-purity reagents and water. Prepare fresh buffers and filter them if necessary. Run a "buffer blank" to check for contamination. 3. Use new, high-quality black microplates designed for fluorescence assays.[10] 4. Increase blocking incubation time and/or change the blocking agent. Use a secondary antibody from a different species than your sample.[9]
No or Very Low Signal 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for AMC. 4. Substrate Concentration Too Low: The concentration of this compound may be below the detection limit of the assay.1. Use a fresh aliquot of the enzyme. Ensure proper storage conditions are maintained. Run a positive control with a known active enzyme. 2. Optimize the assay conditions for your specific enzyme. Refer to the literature for the optimal pH and temperature for your protease of interest. 3. Verify the excitation and emission wavelengths are set correctly for free AMC (Ex: 360-380 nm, Em: 440-460 nm). 4. Perform a substrate titration to determine the optimal concentration.
Rapid Signal Decay or Unstable Signal 1. Photobleaching: The fluorescent signal from AMC can decrease upon prolonged exposure to the excitation light. 2. Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time. 3. Product Inhibition: The cleaved peptide fragments or free AMC may be inhibiting the enzyme.1. Reduce the exposure time to the excitation light. Use the lowest possible excitation intensity that provides a good signal. 2. Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like BSA or glycerol to the buffer. 3. Monitor the reaction progress over a shorter time frame where the reaction is linear.
Poor Reproducibility 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations between wells.[11] 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. 3. Temperature Gradients: Uneven temperature across the microplate can affect enzyme activity.1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using reverse pipetting.[11] 2. Gently mix the plate after adding all reagents. Avoid introducing bubbles. 3. Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.

Experimental Protocols

General Protocol for a Protease Activity Assay using this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme being studied.

Materials:

  • This compound

  • Protease of interest

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the enzyme)

  • DMSO (for dissolving the substrate)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve lyophilized this compound in DMSO to a stock concentration of 10 mM.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Protect from light.

    • Enzyme Working Solution: Dilute the enzyme to the desired concentration in Assay Buffer. Keep the enzyme on ice.

  • Assay Setup (96-well plate):

    • Test Wells: Add 50 µL of the Enzyme Working Solution.

    • Substrate Blank Wells: Add 50 µL of Assay Buffer.

    • Enzyme Blank Wells: Add 50 µL of the Enzyme Working Solution.

  • Initiate the Reaction:

    • Add 50 µL of the Substrate Working Solution to the Test Wells and Substrate Blank Wells.

    • Add 50 µL of Assay Buffer to the Enzyme Blank Wells.

    • The total volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

    • Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the Enzyme Blank and Substrate Blank from the Test Wells.

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction is the slope of the linear portion of the curve.

    • Enzyme activity can be calculated using a standard curve of free AMC.

Visualizations

Enzymatic_Cleavage sub This compound (Quenched) enz Protease sub->enz Binding prod1 Ac-Leu-Arg enz->prod1 Cleavage prod2 Free AMC (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of this compound by a protease.

Experimental_Workflow prep 1. Prepare Reagents (Substrate, Enzyme, Buffer) setup 2. Set up Assay Plate (Test, Blank Wells) prep->setup initiate 3. Initiate Reaction (Add Substrate) setup->initiate measure 4. Measure Fluorescence (Kinetic Read) initiate->measure analyze 5. Analyze Data (Calculate Reaction Rate) measure->analyze

Caption: General experimental workflow for an this compound assay.

Troubleshooting_Tree start Signal Issue? high_bg High Background? start->high_bg Yes no_signal No/Low Signal? start->no_signal No autohydrolysis Check Substrate Autohydrolysis high_bg->autohydrolysis Yes contamination Check Reagent Contamination high_bg->contamination No enzyme_activity Check Enzyme Activity no_signal->enzyme_activity Yes assay_conditions Optimize Assay Conditions no_signal->assay_conditions No

References

Technical Support Center: Ac-Leu-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling Ac-Leu-Arg-AMC (Acetyl-L-leucyl-L-arginyl-7-amino-4-methylcoumarin).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, though gentle warming and sonication may be required to achieve the desired concentration.[1]

Q2: How should I store the lyophilized powder and stock solutions of this compound?

A2: Lyophilized this compound powder should be stored at -20°C or below.[2] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3][4][5]

Q3: My this compound is a trifluoroacetate (TFA) salt. How does this affect its solubility?

A3: The presence of TFA, a common counterion from the HPLC purification process, generally enhances the solubility of peptides in aqueous solutions.[2] For most in vitro assays, the residual TFA levels do not interfere with the experiment.[2]

Q4: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?

A4: The free 7-amino-4-methylcoumarin (AMC) fluorophore, released upon enzymatic cleavage of the substrate, has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving the lyophilized powder in DMSO. Incomplete dissolution due to insufficient energy.Briefly warm the solution at 37°C. Use an ultrasonic bath to aid dissolution.[1][5] Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Precipitation observed in the stock solution upon storage or after thawing. The solution may be supersaturated or has been stored for too long.Before use, allow the vial to equilibrate to room temperature and ensure no precipitate is visible.[6] If precipitation persists, gentle warming and vortexing may help to redissolve the peptide. Consider preparing a fresh stock solution if the precipitate does not dissolve.
Inconsistent results in enzymatic assays. Inaccurate concentration of the stock solution due to improper dissolution. Repeated freeze-thaw cycles leading to degradation.Ensure the peptide is fully dissolved before making dilutions. Aliquot stock solutions to minimize freeze-thaw cycles.[3][4][5] It is best to prepare and use solutions on the same day if possible.[6]
Low fluorescence signal in the assay. The substrate has degraded. The pH of the assay buffer is not optimal.Use a freshly prepared stock solution. Ensure the assay buffer pH is compatible with the enzyme and substrate stability.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 486.56 g/mol .[2]

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly to dissolve the peptide.

  • If the peptide does not fully dissolve, you may warm the solution for a short period at 37°C and/or sonicate for a few minutes.[1][5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.[1]

Visual Guides

Workflow for Dissolving this compound

G cluster_preparation Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_storage Storage start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_dmso Add anhydrous DMSO centrifuge->add_dmso vortex Vortex thoroughly add_dmso->vortex check_solubility Check for complete dissolution vortex->check_solubility warm Warm briefly at 37°C check_solubility->warm If not dissolved aliquot Aliquot into single-use tubes check_solubility->aliquot If dissolved sonicate Sonicate warm->sonicate sonicate->vortex store Store at -20°C or -80°C aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing this compound stock solution.

Decision Tree for Troubleshooting Solubility Issues

G start Issue: this compound not dissolving check_dmso Is the DMSO anhydrous and fresh? start->check_dmso use_new_dmso Use new, anhydrous DMSO check_dmso->use_new_dmso No apply_heat Have you tried gentle warming (37°C)? check_dmso->apply_heat Yes use_new_dmso->apply_heat warm_solution Warm solution briefly and vortex apply_heat->warm_solution No try_sonication Have you tried sonication? apply_heat->try_sonication Yes warm_solution->try_sonication sonicate_solution Sonicate the solution and vortex try_sonication->sonicate_solution No prepare_fresh Consider preparing a fresh solution try_sonication->prepare_fresh Yes sonicate_solution->prepare_fresh

Caption: Decision tree for troubleshooting this compound solubility.

References

preventing Ac-Leu-Arg-AMC precipitation in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of the fluorogenic substrate Ac-Leu-Arg-AMC in their assays.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound can lead to inaccurate and unreliable results. This guide provides a systematic approach to identify and resolve common issues.

dot

Troubleshooting_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Conditions cluster_resolution Resolution start Start: this compound Precipitation Observed check_stock 1. Verify Stock Solution Clarity and Storage start->check_stock reconstitute Reconstitute Lyophilized Powder Correctly check_stock->reconstitute Precipitate in stock? storage Check Storage Conditions (-20°C or -80°C, protected from light) check_stock->storage Stock clear, but precipitates in assay? check_buffer 2. Examine Assay Buffer Composition reconstitute->check_buffer storage->check_buffer adjust_ph Adjust pH (Test range around neutral, e.g., 7.0-8.0) check_buffer->adjust_ph pH issue? adjust_ionic Modify Ionic Strength (e.g., adjust NaCl concentration) check_buffer->adjust_ionic Ionic strength issue? check_dmso 3. Evaluate Final DMSO Concentration adjust_ph->check_dmso adjust_ionic->check_dmso reduce_dmso Decrease Final DMSO % (while ensuring substrate solubility) check_dmso->reduce_dmso Too high? check_concentration 4. Review Substrate Working Concentration check_dmso->check_concentration Optimal? reduce_dmso->check_concentration lower_concentration Lower this compound Concentration check_concentration->lower_concentration Too high? end_success Precipitation Resolved check_concentration->end_success Optimal? lower_concentration->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Stock Solution Preparation and Handling

Q1: My this compound stock solution appears cloudy or has visible precipitate. What should I do?

A1: A cloudy stock solution indicates that the substrate has not fully dissolved or has precipitated out of solution. Here are several steps to address this:

  • Ensure Proper Solvent: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution.

  • Gentle Warming: Try gently warming the vial to 37°C to aid dissolution.

  • Sonication: Brief sonication can also help to break up aggregates and solubilize the peptide.

  • Check for TFA Salt: If your peptide is a trifluoroacetate (TFA) salt, it should have enhanced solubility in aqueous solutions.[1] If it is not the TFA salt, solubility may be lower.

Q2: What is the correct way to store this compound stock solutions?

A2: Proper storage is crucial to prevent degradation and precipitation.

  • Temperature: Store stock solutions at -20°C or -80°C.[2]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Light Protection: Protect the stock solution from light, as AMC is a fluorophore and can be light-sensitive.

Assay Buffer and Conditions

Q3: I observe precipitation after diluting my this compound stock solution into the aqueous assay buffer. What are the likely causes?

A3: Precipitation upon dilution into an aqueous buffer is a common issue and can be caused by several factors related to the buffer's composition and the final concentration of the substrate and organic solvent.

  • Final DMSO Concentration: The percentage of DMSO in the final assay volume may be too low to maintain the solubility of this compound. While high concentrations of DMSO can affect enzyme activity, a certain amount is necessary to keep the substrate in solution.

  • Buffer pH: The pH of your assay buffer can influence the charge state of the peptide and thus its solubility.

  • Ionic Strength: The salt concentration of your buffer can also impact peptide solubility.

  • Working Concentration of Substrate: The final concentration of this compound may be too high, exceeding its solubility limit in your specific assay buffer.

Q4: How can I optimize my assay buffer to prevent precipitation?

A4: Systematic optimization of your assay buffer can significantly improve substrate solubility.

  • Adjust Final DMSO Concentration: Test a range of final DMSO concentrations (e.g., 1-5%) to find the lowest concentration that prevents precipitation without significantly impacting your enzyme's activity.

  • pH Titration: Empirically determine the optimal pH for both enzyme activity and substrate solubility. A pH range of 7.0 to 8.0 is a good starting point for many protease assays.

  • Vary Ionic Strength: Test different salt concentrations (e.g., 50 mM to 150 mM NaCl) to see how it affects solubility.

ParameterRecommended Starting RangeConsiderations
Final DMSO Concentration 1% - 5% (v/v)Higher concentrations may inhibit enzyme activity.
pH 7.0 - 8.0Must be compatible with enzyme stability and activity.
Ionic Strength (e.g., NaCl) 50 mM - 150 mMCan influence both enzyme activity and substrate solubility.

Q5: Could other components in my assay be causing the precipitation?

A5: Yes, interactions with other assay components can sometimes lead to precipitation.

  • Test Compounds: If you are screening for inhibitors, the compounds themselves (especially if they are also dissolved in an organic solvent) can affect the solubility of the substrate.

  • High Protein Concentration: Very high concentrations of your enzyme or other proteins in the assay could potentially contribute to precipitation, although this is less common for the substrate itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial briefly to mix.

  • If the solution is not clear, gently warm the vial to 37°C for 5-10 minutes or place it in a sonicating water bath for a few minutes.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assay Buffer Optimization for Substrate Solubility
  • Prepare a series of assay buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0).

  • For the most promising pH, prepare buffers with different final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Add the this compound stock solution to each buffer to your desired final working concentration.

  • Incubate the solutions at your assay temperature (e.g., 37°C) for a period equivalent to your planned experiment time.

  • Visually inspect for any signs of precipitation or measure light scattering at a wavelength outside the fluorescence range of AMC (e.g., 600 nm) to quantify turbidity.

  • Select the buffer composition that provides the best balance of substrate solubility and enzyme activity.

dot

Buffer_Optimization start Start: Buffer Optimization prep_buffers Prepare Buffers (Varying pH and DMSO %) start->prep_buffers add_substrate Add this compound Stock Solution prep_buffers->add_substrate incubate Incubate at Assay Temperature add_substrate->incubate observe Observe for Precipitation (Visual or Spectrophotometric) incubate->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No precipitate->prep_buffers Adjust Parameters select_buffer Select Optimal Buffer no_precipitate->select_buffer

Caption: Workflow for assay buffer optimization.

References

Technical Support Center: Optimizing Ac-Leu-Arg-AMC Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the fluorogenic substrate Ac-Leu-Arg-AMC for enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in a typical enzyme kinetics assay?

A1: The optimal concentration of this compound is dependent on the specific enzyme being studied and its Michaelis constant (Km). A common starting point is to test a wide range of concentrations, from as low as 0.005 mM to as high as 2 mM, to determine the substrate saturation point. For initial experiments, concentrations around the expected Km value are often used. It is crucial to perform a substrate saturation experiment to determine the optimal concentration for your specific experimental conditions.

Q2: How do I determine the optimal this compound concentration for my specific enzyme?

A2: To determine the optimal substrate concentration, you should perform a substrate saturation experiment. This involves measuring the initial reaction velocity at a range of this compound concentrations while keeping the enzyme concentration constant. The resulting data can be plotted as reaction velocity versus substrate concentration, which typically yields a hyperbolic curve characteristic of Michaelis-Menten kinetics. The optimal concentration is generally at or above the saturating concentration, where the reaction rate is no longer limited by the substrate concentration.

Q3: What are the recommended excitation and emission wavelengths for detecting the cleavage of this compound?

A3: The cleavage of this compound releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The recommended excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.

Q4: I am observing a decrease in reaction velocity at very high concentrations of this compound. What could be the cause?

A4: A decrease in reaction velocity at high substrate concentrations is a phenomenon known as substrate inhibition. This can occur when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, leading to a reduction in the overall catalytic rate. If you observe this, it is important to use a substrate concentration that is saturating but below the concentration at which inhibition occurs.

Q5: How should I prepare and store my this compound stock solution?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage, the stock solution can be kept at -20°C for up to a month. For longer-term storage, it is recommended to store the solution at -80°C for up to six months. Always protect the solution from light and moisture.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Excitation Wavelength360 - 380 nmFor detection of free AMC.
Emission Wavelength440 - 460 nmFor detection of free AMC.
Substrate Concentration Range for Kinetics0.005 - 2 mMThis is a general range; the optimal concentration must be determined experimentally.
Storage of Stock Solution-20°C (short-term) or -80°C (long-term)Protect from light and moisture.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines the steps to determine the saturating concentration of this compound for a given enzyme.

Materials:

  • This compound

  • Enzyme of interest

  • Assay buffer (specific to the enzyme)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the lyophilized substrate in DMSO to a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of the substrate: From the stock solution, prepare a series of dilutions in assay buffer to cover a wide range of final concentrations in the assay (e.g., 0 µM to 2000 µM).

  • Prepare the enzyme solution: Dilute the enzyme to a fixed concentration in the assay buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure a linear reaction rate over a reasonable time course.

  • Set up the assay plate: To each well of the 96-well plate, add the diluted substrate solutions. Include a blank control with assay buffer only.

  • Initiate the reaction: Add the enzyme solution to each well to start the reaction.

  • Measure fluorescence: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation of ~380 nm and an emission of ~460 nm.

  • Determine the initial reaction velocity: Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the progress curves.

  • Plot the data: Plot the initial velocity as a function of the this compound concentration. The resulting curve should approach a plateau at higher substrate concentrations. The concentration at which the curve begins to plateau is the saturating concentration.

Protocol 2: Standard Enzyme Kinetics Assay

Once the optimal substrate concentration is determined, this protocol can be used for routine kinetic measurements.

Materials:

  • This compound at the optimized concentration

  • Enzyme of interest

  • Assay buffer

  • Inhibitors or other test compounds (if applicable)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare the substrate solution: Dilute the this compound stock solution in assay buffer to the predetermined optimal concentration.

  • Prepare the enzyme solution: Dilute the enzyme to the desired concentration in the assay buffer.

  • Set up the assay plate:

    • For inhibitor studies, add the inhibitor dilutions to the wells.

    • Add the substrate solution to all wells.

    • Include appropriate controls (e.g., no enzyme, no inhibitor).

  • Initiate the reaction: Add the enzyme solution to each well.

  • Measure fluorescence: Immediately begin monitoring the fluorescence increase in a kinetic mode at the appropriate wavelengths.

  • Data Analysis: Calculate the initial reaction velocities and analyze the data according to the specific experimental goals (e.g., determining Km and Vmax, calculating IC50 values for inhibitors).

Visualizations

Enzymatic_Reaction sub This compound (Non-fluorescent) enz Enzyme sub->enz Binding prod1 Ac-Leu-Arg enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of this compound to produce a fluorescent signal.

experimental_workflow start Start: Prepare Reagents prepare_substrate Prepare this compound Serial Dilutions start->prepare_substrate prepare_enzyme Prepare Enzyme Solution (Fixed Concentration) start->prepare_enzyme setup_plate Set up 96-well Plate prepare_substrate->setup_plate prepare_enzyme->setup_plate initiate_reaction Initiate Reaction by Adding Enzyme setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Mode) initiate_reaction->measure_fluorescence calculate_velocity Calculate Initial Reaction Velocities measure_fluorescence->calculate_velocity plot_data Plot Velocity vs. [Substrate] calculate_velocity->plot_data determine_optimal_conc Determine Optimal Substrate Concentration plot_data->determine_optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

Technical Support Center: Ac-Leu-Arg-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in the Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay used for?

The this compound assay is a fluorogenic method used to measure the activity of certain proteases. The substrate, this compound, is cleaved by the protease at the Arg-AMC bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2] The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This assay is commonly used for measuring the activity of enzymes like the proteasome.[1]

Q2: What are the optimal excitation and emission wavelengths for detecting AMC?

The free AMC fluorophore is typically excited at wavelengths between 360-380 nm and emits light in the range of 440-460 nm.[2][3][4] It is crucial to consult your instrument's specifications and potentially optimize these settings for your specific plate reader.

Q3: How should I prepare and store the this compound substrate?

The this compound substrate is typically supplied as a lyophilized powder and should be stored at -20°C or below.[1] For use, a stock solution is prepared, often in DMSO.[5] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7] Once thawed, any unused portion of a stock solution should ideally be discarded.[8]

Q4: What are the critical components of the assay buffer?

The composition of the assay buffer is critical for enzyme activity and can be a significant source of variability.[9] A typical buffer includes a buffering agent (e.g., Tris), salts (e.g., NaCl), and sometimes a reducing agent like DTT, at a specific pH.[5] The optimal pH for your enzyme of interest should be maintained, as deviations can significantly impact activity.[9][10]

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background fluorescence can mask the signal from the enzymatic reaction, leading to a low signal-to-noise ratio and increased variability.

Potential Cause Troubleshooting Step
Substrate Autohydrolysis Run a "no-enzyme" control (substrate in assay buffer) to quantify the rate of spontaneous substrate breakdown. If high, consider preparing fresh substrate stock solution.
Contaminated Reagents Test each reagent individually for fluorescence at the assay wavelengths. Replace any contaminated components.
Well-to-Well Contamination Use careful pipetting techniques to avoid splashing. Consider using barrier tips.
Inner Filter Effect At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to non-linear fluorescence.[11] Lower the substrate concentration and ensure you are working within the linear range of your AMC standard curve.
Issue 2: Low or No Signal

A weak or absent signal suggests a problem with one or more components of the enzymatic reaction.

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme stock with a known positive control substrate or a different assay. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[6]
Incorrect Buffer Conditions Confirm that the pH, ionic strength, and any necessary cofactors in your assay buffer are optimal for your enzyme.[9][10]
Sub-optimal Substrate Concentration The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration (ideally at or near the Km for kinetic studies).
Incorrect Instrument Settings Verify the excitation/emission wavelengths and the gain setting on your plate reader. Ensure the settings are optimized for AMC detection.
Presence of Inhibitors Test for the presence of inhibitors in your sample or reagents by spiking a known active enzyme into the reaction and observing if its activity is diminished.
Issue 3: High Variability Between Replicates

Inconsistent results across replicate wells can obscure real differences between samples.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks in glycerol. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
Temperature Fluctuations Ensure that all reagents and the plate are equilibrated to the assay temperature before starting the reaction.[9] A change of just one degree can alter enzyme activity.[9] Use a temperature-controlled plate reader.
Inconsistent Mixing Mix the contents of each well thoroughly but gently after adding the final reagent (usually the enzyme or substrate). Avoid introducing bubbles.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.

Quantitative Data Summary

Table 1: Recommended Settings and Concentrations

ParameterRecommended ValueNotes
Excitation Wavelength 360 - 380 nmOptimal wavelength may vary slightly between instruments.[2][3]
Emission Wavelength 440 - 460 nm
Substrate Stock Conc. 5 - 10 mM in DMSOStore at -20°C or -80°C in single-use aliquots.[5]
Final Substrate Conc. 10 - 100 µMThis should be optimized for the specific enzyme and assay conditions.
Enzyme Concentration VariableShould be optimized to ensure the reaction rate is linear over the measurement period.
Assay Temperature 25°C or 37°CMust be kept constant and optimal for the enzyme.[9]

Table 2: Reagent Storage Conditions

ReagentStorage TemperatureShelf Life (Stock Solution)
This compound (Lyophilized)-20°CAs per manufacturer
This compound (in DMSO)-20°C / -80°C1-6 months, avoid freeze-thaw.[12]
Enzyme Stock (in glycerol)-20°CAs per manufacturer, avoid freeze-thaw.[6]
Assay Buffer4°CPrepare fresh, especially if containing DTT.

Experimental Protocols

Standard this compound Assay Protocol
  • Prepare Assay Buffer: Prepare the appropriate buffer for your enzyme of interest (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of free AMC in the assay buffer.

    • Perform serial dilutions to create a standard curve (e.g., 0 - 25 µM).

    • Add the standards to a 96-well black, clear-bottom plate.

  • Prepare Reagent Master Mix:

    • In a single tube, prepare a master mix containing the assay buffer and the this compound substrate at the desired final concentration.

  • Plate Layout:

    • Add the master mix to the appropriate wells of the 96-well plate.

    • Include "no-enzyme" controls (master mix only) and "buffer only" blanks.

  • Initiate the Reaction:

    • Add the enzyme solution to the appropriate wells to start the reaction.

    • Mix gently and thoroughly.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed, temperature-controlled fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-60 minutes) using the appropriate excitation and emission wavelengths.[5]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).

Visualizations

Assay_Workflow This compound Assay Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) plate_setup 2. Set up 96-Well Plate (Controls, Samples) prep_reagents->plate_setup add_master_mix 3. Add Master Mix (Buffer + Substrate) plate_setup->add_master_mix initiate_reaction 4. Add Enzyme to Initiate add_master_mix->initiate_reaction read_plate 5. Kinetic Read (Fluorescence over Time) initiate_reaction->read_plate analyze_data 6. Data Analysis (Calculate V₀) read_plate->analyze_data

Caption: A flowchart of the standard this compound assay procedure.

Troubleshooting_Tree Troubleshooting High Replicate Variability start High Variability Observed check_pipetting Review Pipetting Technique? (Master Mix, Reverse Pipetting) start->check_pipetting check_temp Consistent Temperature? (Reagent & Plate Equilibration) check_pipetting->check_temp No solution_pipetting Action: Calibrate Pipettes, Use Master Mix check_pipetting->solution_pipetting Yes check_mixing Thorough Mixing in Wells? check_temp->check_mixing No solution_temp Action: Pre-warm Plate/Reagents check_temp->solution_temp Yes check_edge_effects Using Edge Wells? check_mixing->check_edge_effects No solution_mixing Action: Standardize Mixing Protocol check_mixing->solution_mixing Yes solution_edge Action: Avoid Edge Wells or Add Buffer to Perimeter check_edge_effects->solution_edge Yes

Caption: A decision tree for troubleshooting high replicate variability.

References

Technical Support Center: Ac-Leu-Arg-AMC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during enzymatic assays using the fluorogenic substrate Ac-Leu-Arg-AMC, with a specific focus on mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain proteases. The peptide sequence (Leu-Arg) is recognized and cleaved by specific enzymes. The 7-amino-4-methylcoumarin (AMC) fluorophore is attached to the C-terminus of the peptide. In its conjugated state, the fluorescence of AMC is quenched.[1][2] Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.[3][4]

Q2: What are the optimal excitation and emission wavelengths for this compound assays?

The optimal wavelengths for detecting the released AMC fluorophore are in the ultraviolet to blue range. While exact wavelengths can vary slightly between instrumentation, the generally recommended settings are:

  • Excitation: 340–380 nm

  • Emission: 440–460 nm

It is always recommended to perform a spectrum scan on your specific instrument to determine the optimal settings for your assay conditions.

Q3: How should I store and handle this compound?

Proper storage is critical to maintain the integrity of the substrate.

  • Powder: Store desiccated at -20°C or -80°C for long-term stability, protected from light.[5][6]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5] Stock solutions are typically stable for at least one month at -20°C.[5]

Q4: What is photobleaching and why is it a concern in my assay?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[7] This leads to a loss of fluorescence signal over time. In kinetic assays where fluorescence is measured repeatedly, significant photobleaching can lead to an underestimation of the reaction rate, resulting in inaccurate measurements of enzyme activity. The AMC fluorophore, like many others, is susceptible to photobleaching, especially with prolonged or high-intensity light exposure.[2][7]

Troubleshooting Guide: Photobleaching and Signal Loss

This guide provides a structured approach to identifying and resolving issues related to photobleaching and signal integrity in your this compound assays.

Initial Checks
  • Confirm Reagent Stability: Ensure the substrate has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.

  • Verify Instrument Settings: Double-check that the excitation and emission wavelengths on your plate reader are correctly set for AMC.

  • Assess Enzyme Activity: Run a positive control with a known active enzyme concentration to confirm that the assay components are working. A lack of signal may be due to inactive enzyme rather than photobleaching.

Issue: I see a decrease in fluorescence over time, even in my positive control.

This is a classic sign of photobleaching. Here are steps to mitigate it, from simplest to more advanced:

  • Reduce Excitation Light Intensity: Many plate readers allow you to adjust the intensity of the excitation lamp. Use the lowest intensity that still provides a sufficient signal-to-noise ratio.

  • Minimize Read Time: For kinetic assays, use the shortest integration time per read that gives a stable signal. Avoid continuous illumination if your instrument has a shutter.

  • Increase Gain Instead of Light Intensity: If your signal is weak, try increasing the detector gain (PMT voltage) before increasing the excitation intensity. Note that excessively high gain can increase noise.

  • Reduce the Number of Kinetic Reads: If possible, decrease the frequency of measurements. For example, instead of reading every 30 seconds, try reading every 2 or 5 minutes if your reaction is slow enough.

  • Include a "No-Enzyme" Control: Prepare wells with substrate and buffer but no enzyme. Monitor the fluorescence in these wells. A steady decrease in this control is a clear indicator of photobleaching.

  • Use a Dark Plate: Always use black, opaque microplates for fluorescence assays to minimize light scatter and background.

In some cases, chemical additives can help reduce photobleaching. These should be tested for compatibility with your enzyme of interest as they can sometimes interfere with activity.

  • Oxygen Scavengers: Photobleaching is often mediated by reactive oxygen species.[8][9] An oxygen scavenging system, such as glucose oxidase/catalase, can be added to the assay buffer.[8]

  • Antifade Reagents: Commercially available antifade reagents, like Trolox, can be added to the assay buffer to reduce photobleaching.[10] The optimal concentration needs to be determined empirically.

Quantitative Data Summary
ParameterRecommended ValueSource(s)
Excitation Wavelength 340–380 nm[3][4]
Emission Wavelength 440–460 nm[3][4]
Substrate Stock Solution Storage -20°C or -80°C (protected from light)[5]
Typical Substrate Concentration 10-100 µM (enzyme-dependent)
Recommended Microplate Type Opaque, black-walled plates

Detailed Experimental Protocol (Example)

This protocol provides a general workflow for a protease assay using this compound in a 96-well format. Note: Concentrations of enzyme and substrate, as well as incubation times, should be optimized for your specific enzyme and experimental goals.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

    • Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, prepare a 2X working solution of 200 µM).

    • Enzyme Dilutions: Prepare serial dilutions of your enzyme in cold Assay Buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of the 2X substrate working solution to the wells of a black 96-well plate.

    • Include wells for:

      • Blank: 50 µL of Assay Buffer (no enzyme).

      • Negative Control: 50 µL of Assay Buffer containing any vehicle or inhibitor.

      • Test Wells: 50 µL of your diluted enzyme samples.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the appropriate enzyme dilutions (or buffer for the blank) to the wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a set period (e.g., 60 minutes), with readings taken every 1-5 minutes.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Plot fluorescence intensity versus time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve. This rate is proportional to the enzyme activity.

Visualizations

Enzymatic Cleavage of this compound

G cluster_0 This compound (Substrate) cluster_1 Products Ac-Leu-Arg Ac-Leu-Arg AMC_bound AMC Ac-Leu-Arg->AMC_bound Amide Bond (Fluorescence Quenched) Protease Protease Peptide_frag Ac-Leu-Arg Protease->Peptide_frag Cleavage AMC_free Free AMC (Fluorescent)

Caption: Enzymatic cleavage of this compound releases the fluorescent AMC molecule.

Experimental Workflow for Protease Assay

G A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Substrate to 96-well Plate A->B C Pre-incubate Plate at Reaction Temperature B->C D Add Enzyme to Initiate Reaction C->D E Measure Fluorescence Kinetically D->E F Analyze Data (Calculate Reaction Rates) E->F

Caption: Standard workflow for an this compound based protease assay.

Troubleshooting Logic for Photobleaching

G Start Signal Decreasing Over Time? CheckControls Is Signal Decreasing in No-Enzyme Control? Start->CheckControls Yes EnzymeInstability Consider Enzyme Instability/Inhibition Start->EnzymeInstability No Photobleaching Likely Photobleaching CheckControls->Photobleaching Yes CheckControls->EnzymeInstability No ReduceLight Reduce Excitation Intensity & Reading Frequency Photobleaching->ReduceLight OptimizeSettings Optimize Gain vs. Excitation Settings ReduceLight->OptimizeSettings UseAdditives Consider Antifade Reagents (e.g., Trolox) End Problem Resolved UseAdditives->End OptimizeSettings->UseAdditives

Caption: Decision tree for troubleshooting signal loss in AMC-based assays.

References

Technical Support Center: Ac-Leu-Arg-AMC Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Ac-Leu-Arg-AMC fluorescence assays.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my background fluorescence high?

High background fluorescence can be a significant issue, masking the true signal from enzymatic activity. The primary causes are autofluorescence from test compounds, assay components, or the biological sample itself.

  • Compound Autofluorescence: Test compounds may fluoresce at the same excitation and emission wavelengths as AMC (Ex/Em ~340-380 nm / ~440-460 nm).[1]

  • Assay Buffer Components: Some buffer components or impurities can contribute to the background signal.

  • Biological Sample Autofluorescence: Cellular components like NADH, riboflavins, and collagen can autofluoresce, particularly when using cell lysates.[1]

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Measure the fluorescence of your test compound in the assay buffer without the enzyme and substrate. This will quantify the compound's intrinsic fluorescence.

  • Use a "No-Enzyme" Control: This control, containing the substrate and test compound but no enzyme, will help identify any non-enzymatic degradation of the substrate or interaction between the compound and the substrate that may lead to a fluorescent signal.

  • Optimize Read Wavelengths: If your fluorometer allows, perform a spectral scan of your test compound to identify its excitation and emission maxima. If these are different from AMC, you may be able to adjust your read settings to minimize the interference.

  • Buffer and Reagent Blanks: Always measure the fluorescence of the assay buffer and all other reagents to identify any contaminated components.

Q2: My signal is decreasing or lower than expected. What could be the cause?

A decrease in signal or a signal that is lower than anticipated can be due to fluorescence quenching by the test compound or inhibition of the target enzyme.

  • Fluorescence Quenching: Test compounds can absorb the excitation light or the emitted fluorescence from AMC, leading to a reduced signal.[1] This is a common interference mechanism in fluorescence-based assays.

  • Enzyme Inhibition: The test compound may be a genuine inhibitor of the protease being assayed.

Troubleshooting Steps:

  • Perform a Quenching Control Assay: Add the test compound to a solution containing a known concentration of free AMC (the product of the enzymatic reaction). A decrease in fluorescence compared to a control without the test compound indicates quenching.

  • Vary Substrate Concentration: If the apparent inhibition is due to quenching, the effect may be dependent on the substrate concentration. True inhibitors will often show a consistent mode of inhibition (e.g., competitive, non-competitive) when substrate concentrations are varied.

  • Use an Orthogonal Assay: If possible, confirm the inhibitory activity of your compound using a different assay format that is not based on fluorescence, such as an absorbance-based or mass spectrometry-based assay.

Q3: I am observing inconsistent or variable results between wells. What should I check?

Inconsistent results can stem from a variety of factors, from pipetting errors to environmental influences.

  • Pipetting Inaccuracy: Small volumes are prone to error, leading to variations in the concentrations of enzyme, substrate, or test compound.

  • Well-to-Well Contamination: Carryover between wells during pipetting can affect results.

  • Temperature and Incubation Time: Inconsistent incubation times or temperature gradients across the microplate can lead to variability in enzyme activity.

  • Photobleaching: Exposure of the fluorescent product (AMC) to light for extended periods can cause a loss of signal.

Troubleshooting Steps:

  • Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes. Consider preparing master mixes of reagents to be added to the wells to improve consistency.

  • Plate Handling: Be careful to avoid splashing and cross-contamination between wells.

  • Consistent Incubation: Ensure the entire plate is at a uniform temperature before starting the reaction and that incubation times are precisely controlled for all wells.

  • Minimize Light Exposure: Protect the plate from light as much as possible, especially after the addition of the substrate.

II. Data Presentation: Typical Assay Parameters

The following tables summarize typical concentration ranges for components in this compound and similar protease assays, as well as IC50 values for common inhibitors. Note that optimal concentrations may vary depending on the specific enzyme and experimental conditions.

Table 1: Typical Reagent Concentrations in AMC-Based Protease Assays

ComponentTypical Concentration RangeNotes
This compound Substrate 10 - 100 µMThe optimal concentration should be determined empirically and is often around the Km of the enzyme for the substrate.
Protease Enzyme 1 - 50 nMThe enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.
DMSO (as solvent for compounds) < 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.

Table 2: IC50 Values of Common Proteasome Inhibitors

Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature). The values below are illustrative and were determined using substrates similar to this compound.

InhibitorTarget Protease SubunitApproximate IC50Substrate Used
Bortezomib20S Proteasome (β5)~ 0.5 nMSuc-LLVY-AMC
MG-13220S Proteasome (β5)~ 100 nMSuc-LLVY-AMC
Lactacystin20S Proteasome (β5)~ 200 nMSuc-LLVY-AMC

III. Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and validate your this compound fluorescence assay.

Protocol 1: Determining Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of a test compound at the assay wavelengths.

Materials:

  • 96-well black, clear-bottom microplate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA)

  • Test compound stock solution (in DMSO)

  • Free AMC (7-amino-4-methylcoumarin) for positive control

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of your test compound in Assay Buffer. A typical concentration range to test would be from the highest concentration used in your assay down to a 1:100 or 1:1000 dilution.

  • Add a fixed volume (e.g., 100 µL) of each compound dilution to separate wells of the microplate.

  • Include wells with Assay Buffer only (blank) and wells with a known concentration of free AMC (e.g., 1 µM) as a positive control.

  • Measure the fluorescence at the excitation and emission wavelengths used for your assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Subtract the fluorescence of the blank from all readings. A significant signal in the compound-containing wells indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of free AMC.

Materials:

  • 96-well black, clear-bottom microplate

  • Assay Buffer

  • Test compound stock solution (in DMSO)

  • Free AMC stock solution

Procedure:

  • Prepare a solution of free AMC in Assay Buffer at a concentration that gives a robust signal (e.g., 1 µM).

  • Prepare serial dilutions of your test compound in Assay Buffer.

  • In the microplate, add a fixed volume of the AMC solution to a series of wells.

  • Add an equal volume of the different test compound dilutions to the AMC-containing wells.

  • Include control wells with AMC and Assay Buffer (no compound) and wells with Assay Buffer only (blank).

  • Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence at the appropriate wavelengths.

  • A dose-dependent decrease in fluorescence in the presence of the test compound indicates quenching.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for this compound Assays

This diagram provides a logical workflow to identify and address common sources of interference in your assay.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Assays start Start: Unexpected Assay Result high_background High Background Signal? start->high_background low_signal Low or No Signal? start->low_signal No high_background->low_signal No compound_autofluorescence Check Compound Autofluorescence high_background->compound_autofluorescence Yes quenching Check for Quenching low_signal->quenching Yes enzyme_issue Check Enzyme Activity low_signal->enzyme_issue No autofluorescence_positive Compound is Autofluorescent compound_autofluorescence->autofluorescence_positive Yes no_autofluorescence No Significant Autofluorescence compound_autofluorescence->no_autofluorescence No quenching_positive Compound is a Quencher quenching->quenching_positive Yes no_quenching No Significant Quenching quenching->no_quenching No inhibition Potential Enzyme Inhibition no_quenching->inhibition substrate_issue Check Substrate Integrity enzyme_issue->substrate_issue enzyme_ok Enzyme is Active enzyme_issue->enzyme_ok No Issue enzyme_inactive Enzyme Inactive enzyme_issue->enzyme_inactive Problem Found instrument_issue Check Instrument Settings substrate_issue->instrument_issue

Caption: A decision tree to diagnose common issues in fluorescence protease assays.

Diagram 2: The Ubiquitin-Proteasome System

This compound can be cleaved by the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). This pathway is crucial for protein degradation in eukaryotic cells.

UbiquitinProteasomeSystem The Ubiquitin-Proteasome Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Peptides Peptides Proteasome26S->Peptides Degradation AminoAcids Amino Acids Peptides->AminoAcids

Caption: A simplified diagram of the ubiquitin-proteasome protein degradation pathway.

References

Technical Support Center: Optimizing Ac-Leu-Arg-AMC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate Ac-Leu-Arg-AMC. Our goal is to help you improve the signal-to-noise ratio in your experiments and obtain reliable, high-quality data.

Troubleshooting Guides

A common challenge in fluorescence-based assays is achieving a high signal-to-noise ratio. The following table outlines potential issues you may encounter when using this compound, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence of samples or reagents: Cell lysates, media components (e.g., phenol red, fetal bovine serum), or test compounds can fluoresce at the same wavelengths as AMC.[1] 2. Substrate degradation: this compound may degrade over time due to improper storage or exposure to light, leading to the release of free AMC. 3. Contaminated buffers or water: Impurities in reagents can contribute to background fluorescence. 4. Non-specific substrate cleavage: Other proteases in the sample may cleave this compound.[2]1. Run a "no enzyme" control to determine the background fluorescence of the substrate and buffer. 2. Run a "no substrate" control to assess the autofluorescence of your sample. 3. If using cell-based assays, consider using phenol red-free media and imaging in a clear buffered saline solution.[1] 4. Prepare fresh substrate solutions for each experiment and store the stock solution at -20°C or -80°C, protected from light.[3] 5. Use high-purity water and reagents. 6. Include a control with a specific proteasome inhibitor (e.g., MG-132) to differentiate proteasome activity from that of other proteases.[4]
Low Signal or No Signal 1. Inactive enzyme: The proteasome in your sample may be inactive or present at a very low concentration. 2. Incorrect filter settings: The excitation and emission wavelengths on the plate reader may not be optimal for AMC. 3. Sub-optimal substrate concentration: The concentration of this compound may be too low for the amount of enzyme present. 4. Inappropriate assay buffer: The pH or composition of the assay buffer may not be optimal for proteasome activity. 5. Expired or improperly stored substrate: this compound may have lost its activity.1. Use a positive control with known proteasome activity (e.g., purified 20S proteasome or a validated cell lysate) to confirm assay setup.[4] 2. Set the plate reader to an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3][5] 3. Perform a substrate titration to determine the optimal concentration (typically in the range of 50-200 µM).[6] 4. Ensure the assay buffer has a pH between 7.2 and 8.0 and contains components that support proteasome activity. 5. Check the expiration date of the substrate and ensure it has been stored correctly.
High Well-to-Well Variability 1. Pipetting errors: Inconsistent volumes of reagents added to the wells. 2. Incomplete mixing: Reagents not being thoroughly mixed in the wells. 3. Edge effects: Evaporation from the outer wells of the microplate. 4. Plate type: The surface properties of the microplate can affect enzyme activity and fluorescence readings.[6]1. Use calibrated pipettes and proper pipetting techniques. 2. Gently mix the contents of each well after adding all reagents. 3. Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation. 4. Test different types of black microplates (e.g., non-treated, medium-binding) to find the one that provides the most consistent results for your assay.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: The optimal excitation wavelength for the released 7-amino-4-methylcoumarin (AMC) is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm.[3][5] It is recommended to confirm the optimal settings for your specific plate reader.

Q2: What is the recommended concentration of this compound to use in my assay?

A2: The recommended working concentration of this compound is typically between 50 µM and 200 µM.[6] However, the optimal concentration can vary depending on the specific enzyme concentration and assay conditions. It is advisable to perform a substrate titration to determine the optimal concentration for your experiment.

Q3: How should I prepare and store the this compound stock solution?

A3: this compound is typically dissolved in DMSO to prepare a stock solution. This stock solution should be stored at -20°C or -80°C and protected from light to prevent degradation.[3] When preparing working solutions, thaw the stock solution and dilute it in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: How can I be sure that the signal I am measuring is from proteasome activity?

A4: To confirm that the fluorescence signal is specific to proteasome activity, you should include a control with a known proteasome inhibitor, such as MG-132.[4] A significant reduction in the fluorescence signal in the presence of the inhibitor indicates that the measured activity is primarily due to the proteasome.

Q5: My sample has high background fluorescence. What can I do to reduce it?

A5: High background can be caused by several factors. First, measure the fluorescence of a "no enzyme" control to see if the substrate solution itself is contributing to the background. If so, prepare fresh substrate. Second, measure a "no substrate" control to check for autofluorescence from your sample or buffer components. If your sample is the source, you may need to further purify it. If you are using cell culture media, switch to a phenol red-free formulation.[1]

Experimental Protocols

Detailed Protocol for Measuring Proteasome Activity

This protocol is designed for measuring the trypsin-like activity of the 20S proteasome in purified samples or cell lysates using this compound in a 96-well plate format.

Materials:

  • This compound

  • DMSO

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Purified 20S proteasome or cell lysate

  • Proteasome inhibitor (e.g., MG-132)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in DMSO. Store this stock solution at -20°C or -80°C, protected from light.

  • Prepare working solutions: On the day of the experiment, thaw the this compound stock solution and dilute it with Assay Buffer to the desired final concentrations (e.g., for a final concentration of 100 µM in a 100 µL reaction volume, prepare a 2X working solution of 200 µM).

  • Prepare the proteasome sample: Dilute the purified 20S proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer.

  • Set up the assay plate:

    • Sample wells: Add 50 µL of the diluted proteasome sample.

    • Inhibitor control wells: Add 50 µL of the diluted proteasome sample pre-incubated with a proteasome inhibitor (e.g., 10 µM MG-132 for 30 minutes at 37°C).

    • No enzyme control wells: Add 50 µL of Assay Buffer.

    • No substrate control wells: Add 50 µL of the diluted proteasome sample.

  • Initiate the reaction: Add 50 µL of the 2X this compound working solution to the sample and inhibitor control wells. Add 50 µL of Assay Buffer to the no substrate control wells. The final reaction volume in all wells should be 100 µL.

  • Incubate the plate: Incubate the plate at 37°C, protected from light.

  • Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The rate of the reaction can be determined from the linear portion of the curve.

    • Compare the activity of your sample to that of the inhibitor control to determine the specific proteasome activity.

Visualizations

Ubiquitin-Proteasome Signaling Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 Activation E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation ATP1 ATP E3 E3 Ubiquitin Ligase E2->E3 Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Ligation Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition & Binding AMP_PPi AMP + PPi ATP1->AMP_PPi Peptides Peptides Proteasome->Peptides Degradation Free_Ub Free Ubiquitin (Recycled) Proteasome->Free_Ub Deubiquitination Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Optimization Prep_Substrate Prepare Fresh This compound Run_Assay Run Assay in 96-well Plate Prep_Substrate->Run_Assay Prep_Sample Prepare Sample & Controls Prep_Sample->Run_Assay Read_Fluorescence Read Fluorescence (Ex: 380nm, Em: 460nm) Run_Assay->Read_Fluorescence Calculate_SNR Calculate Signal-to-Noise Ratio Read_Fluorescence->Calculate_SNR Troubleshoot Troubleshoot (See Table) Calculate_SNR->Troubleshoot If SNR is low Optimized_Result Optimized Result Calculate_SNR->Optimized_Result If SNR is high Troubleshoot->Prep_Substrate Iterate Troubleshooting_Flowchart Start Low Signal-to-Noise Ratio? Check_Background High Background? Start->Check_Background Check_Signal Low Signal? Start->Check_Signal Check_Background->Check_Signal No Autofluorescence Check Sample/Reagent Autofluorescence Check_Background->Autofluorescence Yes Enzyme_Activity Verify Enzyme Activity (Positive Control) Check_Signal->Enzyme_Activity Yes Substrate_Degradation Check Substrate Integrity Autofluorescence->Substrate_Degradation Non_Specific_Cleavage Use Proteasome Inhibitor Control Substrate_Degradation->Non_Specific_Cleavage Reader_Settings Confirm Plate Reader Settings Enzyme_Activity->Reader_Settings Substrate_Concentration Optimize Substrate Concentration Reader_Settings->Substrate_Concentration

References

Technical Support Center: Ac-Leu-Arg-AMC Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enzyme activity assays using the fluorogenic substrate Ac-Leu-Arg-AMC. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A: this compound is a fluorogenic peptide substrate. It is primarily used to assay the activity of proteases that recognize and cleave the peptide bond C-terminal to the Arginine (Arg) residue. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be measured to quantify enzyme activity.[1][2][3]

Q2: What are the optimal excitation and emission wavelengths for the released AMC product? A: The released AMC fluorophore is typically excited at 360-380 nm and its fluorescence emission is measured at 440-460 nm.[1][2][4]

Q3: How should I prepare and store the this compound substrate? A: The substrate is typically a lyophilized powder. It should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution.[5] This stock solution should be stored in aliquots at -20°C for up to a month or -80°C for up to six months, protected from light and moisture to prevent degradation.[6][7] Avoid repeated freeze-thaw cycles.[6][7]

Q4: Why am I seeing high background fluorescence? A: High background can be caused by several factors including the inherent fluorescence of the substrate itself, autofluorescence from components in your sample (e.g., cell lysates), or contamination.[8][9][10] It is crucial to include a "no-enzyme" control to measure and subtract this background fluorescence.[9]

Q5: Can the fluorophore (AMC) interfere with the assay? A: Yes. The AMC moiety could potentially alter the binding mode of the substrate with the enzyme compared to a natural substrate.[8] Additionally, some test compounds in inhibitor screening assays may be fluorescent themselves or may quench the fluorescence of AMC, leading to inaccurate results.[11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No or Very Low Fluorescence Signal
Possible Cause Suggested Solution
Inactive Enzyme Ensure the enzyme is stored correctly (typically on ice unless specified otherwise) and has not undergone multiple freeze-thaw cycles. Verify its activity with a known positive control if available.
Incorrect Buffer/pH Enzyme activity is highly dependent on pH and buffer composition. Optimize the assay buffer, ensuring all components (e.g., salts, co-factors) are at their optimal concentrations.[13]
Substrate Degradation The substrate is light-sensitive. Ensure it was stored properly, protected from light. Prepare fresh working solutions for each experiment.[1]
Incorrect Wavelength Settings Confirm that your plate reader is set to the correct excitation (~380 nm) and emission (~460 nm) wavelengths for AMC.[1][14]
Insufficient Incubation Time The reaction may be slow. Perform a time-course experiment to determine the optimal reaction time where the fluorescence signal increases linearly.
Problem 2: High Background Fluorescence
Possible Cause Suggested Solution
Substrate Autohydrolysis Some fluorogenic substrates can hydrolyze spontaneously, especially at non-optimal pH or temperature. Include a "substrate only" (no enzyme) control well to measure this and subtract it from all other readings.
Autofluorescence of Sample If using complex samples like cell lysates or media, they may contain autofluorescent compounds.[10] Run a "sample only" (no substrate) control to quantify this.
Contaminated Reagents Ensure all buffers and water are of high purity and free from fluorescent contaminants.
Well Plate Issues Use black, opaque-walled microplates to minimize well-to-well crosstalk and background from the plate itself.[15][16]
Problem 3: Poor Reproducibility / Inconsistent Results
Possible Cause Suggested Solution
Substrate Precipitation Ensure the substrate is fully dissolved in the final assay buffer.[1] The final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate should be low enough (typically <1-2%) to not affect enzyme activity or cause precipitation.[17]
Pipetting Inaccuracies Use calibrated pipettes and ensure thorough mixing of reagents in each well. Small volume variations can lead to large differences in reaction rates.
Temperature Fluctuations Enzyme kinetics are sensitive to temperature. Pre-incubate all reagents and the plate at the desired reaction temperature to ensure consistency.[15]
Non-Linear Reaction Rate Ensure you are measuring the initial reaction velocity (V₀), where product formation is linear over time. This may require optimizing enzyme and substrate concentrations.[18] If more than 10-15% of the substrate is consumed, the reaction may no longer be linear.

Visual Guides & Workflows

Enzymatic Reaction and Detection

The diagram below illustrates the basic principle of the this compound assay.

G sub This compound (Non-fluorescent) prod Ac-Leu-Arg + AMC (Fluorescent Product) sub->prod Cleavage enz Active Enzyme enz->sub

Caption: Enzyme cleaves the substrate, releasing the fluorescent AMC group.

General Experimental Workflow

Follow this workflow for a typical kinetic enzyme assay.

G A 1. Prepare Reagents (Buffer, Enzyme, Substrate) B 2. Add Buffer and Enzyme to Plate A->B C 3. Pre-incubate at Assay Temperature B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Place Plate in Reader (Set Kinetic Read Parameters) D->E F 6. Measure Fluorescence Over Time (e.g., every 60s for 30 min) E->F G 7. Analyze Data (Calculate Initial Velocity, V₀) F->G

Caption: Standard workflow for a kinetic fluorogenic enzyme assay.

Troubleshooting Decision Tree

Use this diagram to diagnose common assay problems.

G Start Assay Problem? LowSignal No / Low Signal Start->LowSignal Yes HighBG High Background Start->HighBG No, but... CheckEnzyme Check Enzyme Activity & Storage LowSignal->CheckEnzyme Inconsistent Inconsistent Results HighBG->Inconsistent No, but... CheckControls Run Controls? (No-Enzyme, No-Substrate) HighBG->CheckControls CheckLinearity Is Rate Linear? (V₀) Inconsistent->CheckLinearity CheckReader Check Reader Settings (Ex/Em) CheckEnzyme->CheckReader Enzyme OK Sol_Enzyme Solution: Test with control substrate CheckEnzyme->Sol_Enzyme Inactive Sol_Reader Solution: Set Ex:380nm, Em:460nm CheckReader->Sol_Reader Incorrect CheckPlate Using Black Plate? CheckControls->CheckPlate Yes Sol_Controls Solution: Subtract background from controls CheckControls->Sol_Controls No Sol_Plate Solution: Switch to opaque black plate CheckPlate->Sol_Plate No CheckSolubility Substrate Precipitating? CheckLinearity->CheckSolubility Yes Sol_Linearity Solution: Adjust enzyme/substrate conc. CheckLinearity->Sol_Linearity No Sol_Solubility Solution: Lower final DMSO conc. CheckSolubility->Sol_Solubility Yes

Caption: A decision tree for troubleshooting common assay issues.

Experimental Protocols

Standard Protocol for Kinetic Analysis

This protocol provides a general framework. Concentrations and volumes should be optimized for your specific enzyme and experimental setup.[13]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris, pH 7.5). The choice of buffer and pH is critical and must be optimized.[13]

  • Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in assay buffer. Store on ice.

  • Substrate Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.[5]

  • Substrate Working Solution: Dilute the 10 mM stock solution in assay buffer to the desired final concentration. Note: To determine kinetic parameters like Km, you will need to test a range of substrate concentrations.[19]

2. Assay Procedure (96-well plate format):

  • To each well of a black 96-well plate, add the assay components. A final volume of 100 µL is typical. Include the following controls:

    • Test Wells: Assay Buffer + Enzyme + Substrate Working Solution.

    • Negative Control (No Enzyme): Assay Buffer + Substrate Working Solution.

    • Blank (No Substrate): Assay Buffer + Enzyme.

  • Add the Assay Buffer and Enzyme solution to the wells first.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[15]

  • Initiate the reaction by adding the Substrate Working Solution to all wells. Mix gently.

  • Immediately place the plate into a fluorescence plate reader pre-set to the same temperature.

  • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 30-60 seconds for a period of 15-60 minutes.

3. Data Analysis:

  • Subtract the average fluorescence reading of the blank wells from all other wells.

  • For each test well, plot fluorescence intensity versus time.

  • Identify the linear portion of the curve (initial velocity, V₀). The slope of this line represents the reaction rate (RFU/min).

  • To determine kinetic constants (Km, Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.[18][19]

References

impact of buffer components on Ac-Leu-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Ac-Leu-Arg-AMC fluorogenic substrates in protease activity assays.

Troubleshooting Guides

This section addresses common issues encountered during this compound assays, offering step-by-step solutions to diagnose and resolve them.

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from enzymatic activity, leading to inaccurate results.

Troubleshooting Workflow:

high_background start High Background Fluorescence Observed check_reagents 1. Check Reagents for Autofluorescence start->check_reagents check_substrate 2. Assess Substrate Integrity check_reagents->check_substrate Reagents not autofluorescent solution Problem Resolved check_reagents->solution Contaminated reagent identified and replaced check_buffer 3. Evaluate Buffer Components check_substrate->check_buffer Substrate is intact check_substrate->solution Substrate degraded; use fresh substrate optimize_concentration 4. Optimize Enzyme/ Substrate Concentration check_buffer->optimize_concentration Buffer components are not the issue check_buffer->solution Interfering component identified and removed/ replaced instrument_settings 5. Verify Instrument Settings optimize_concentration->instrument_settings Concentrations are optimal optimize_concentration->solution Concentrations adjusted instrument_settings->solution Settings corrected

Caption: Troubleshooting workflow for high background fluorescence.

Possible Causes and Solutions:

Cause Solution
Contaminated Reagents Test each buffer component and the enzyme preparation individually for fluorescence at the assay wavelengths. Prepare fresh solutions with high-purity water and reagents.
Substrate Degradation The this compound substrate can hydrolyze spontaneously over time, especially if not stored correctly. Prepare fresh substrate stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C, protected from light and moisture.[1]
Buffer Component Interference Certain compounds in your buffer, such as some detergents or reducing agents, might be inherently fluorescent or interact with the substrate to increase fluorescence. Test alternative buffer formulations. For instance, some non-ionic detergents may have less of an effect than ionic detergents.
Excessive Enzyme or Substrate Concentration High concentrations of the enzyme or substrate can lead to a high initial fluorescence reading. Titrate both the enzyme and substrate to find the optimal concentrations that give a good signal-to-noise ratio without a high background.
Incorrect Instrument Settings Ensure the excitation and emission wavelengths are set correctly for the cleavage product, AMC (typically Ex: 360-380 nm, Em: 440-460 nm).[2][3] The gain setting on the fluorometer might be too high. Reduce the gain to a level where the background is low but the signal can still be detected.
Issue 2: No or Very Low Signal

A lack of signal can indicate a problem with one of the core components of the assay.

Troubleshooting Workflow:

no_signal start No or Low Signal check_instrument 1. Verify Instrument Functionality start->check_instrument check_enzyme 2. Confirm Enzyme Activity check_instrument->check_enzyme Instrument is working solution Problem Resolved check_instrument->solution Instrument issue fixed check_substrate_conc 3. Check Substrate Concentration & Integrity check_enzyme->check_substrate_conc Enzyme is active check_enzyme->solution Inactive enzyme replaced check_buffer_ph 4. Verify Buffer pH and Composition check_substrate_conc->check_buffer_ph Substrate is correct check_substrate_conc->solution Substrate concentration/ integrity corrected check_inhibitors 5. Test for Presence of Inhibitors check_buffer_ph->check_inhibitors Buffer is optimal check_buffer_ph->solution Buffer pH/composition corrected check_inhibitors->solution Inhibitor identified and removed

Caption: Troubleshooting workflow for no or low signal.

Possible Causes and Solutions:

Cause Solution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling.[4] Perform a positive control experiment with a known active enzyme and optimal conditions. Store enzymes at the recommended temperature, in appropriate buffers, and avoid repeated freeze-thaw cycles.[4]
Incorrect Substrate Concentration The substrate concentration may be too low to generate a detectable signal. Ensure the final substrate concentration in the assay is appropriate for the enzyme being used, typically in the range of 10-100 µM.
Sub-optimal Buffer pH Most enzymes have a narrow optimal pH range for activity.[5] Verify the pH of your assay buffer. The optimal pH can vary significantly depending on the enzyme (e.g., cathepsins are often more active at acidic pH).[6]
Presence of Inhibitors Components in your sample or buffer, such as high concentrations of salts, chelating agents (for metalloproteases), or specific small molecules, could be inhibiting the enzyme. Run a control with a purified enzyme in a minimal buffer to test for inhibition.
Incorrect Wavelength Settings Double-check that the excitation and emission wavelengths on the fluorometer are set correctly for AMC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound assay?

A1: The optimal pH is highly dependent on the specific protease being studied. For example, lysosomal proteases like many cathepsins exhibit optimal activity at an acidic pH (e.g., pH 4.5-6.0).[6] Conversely, other proteases may function best at a neutral or alkaline pH. It is crucial to consult the literature for the specific enzyme of interest or perform a pH profile experiment to determine the optimal pH for your assay conditions.

Q2: How does the choice of buffer salt (e.g., Tris, HEPES, Phosphate) affect the assay?

A2: The type of buffer can influence enzyme stability and activity.[4][5] For instance, Tris-HCl buffer may inhibit certain enzymes at a pH below 7.5.[4] Phosphate buffers can sometimes lead to enzyme inactivation upon freezing.[4] It is recommended to test a few different buffer systems to find the one that provides the best enzyme stability and activity for your specific protease. HEPES is often a good starting point due to its stability and low interference in many biological assays.

Q3: What is the recommended concentration of DMSO in the final reaction mixture?

A3: this compound is typically dissolved in DMSO. While DMSO is necessary for substrate solubility, high concentrations can inhibit enzyme activity. It is best to keep the final DMSO concentration in the assay as low as possible, generally below 5%, and to maintain the same concentration across all wells, including controls.

Q4: Can detergents be included in the assay buffer?

A4: Detergents are sometimes used to prevent enzyme aggregation or to lyse cells for lysate-based assays. However, they can also impact enzyme activity. Non-ionic detergents (e.g., Triton X-100, Brij-35) are generally preferred over ionic detergents (e.g., SDS), as the latter are more likely to denature the enzyme. The effect of a detergent is concentration-dependent, so it's important to titrate the detergent to find a concentration that is effective without significantly inhibiting the enzyme.

Q5: How can I minimize the "inner filter effect" in my fluorescence assay?

A5: The inner filter effect occurs when components in the assay mixture absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. To minimize this, it is advisable to work with substrate and product concentrations that result in an absorbance of less than 0.05 at the excitation and emission wavelengths. Using a microplate with black walls can also help to reduce light scattering and reflections.[7]

Impact of Buffer Components on Assay Performance

The composition of the assay buffer can significantly influence the outcome of this compound assays. The following table summarizes the effects of key buffer components.

Buffer ComponentParameterTypical RangeImpact on AssayRecommendations
pH Acidity/Alkalinity4.0 - 9.0Directly affects enzyme activity and stability. The optimal pH is enzyme-specific.Determine the optimal pH for your enzyme experimentally or from the literature.
Buffer Salt e.g., Tris, HEPES, MES, Phosphate20 - 100 mMCan influence enzyme stability and activity. Some buffer salts may inhibit certain enzymes.Choose a buffer with a pKa close to the desired assay pH. Test different buffer systems for optimal performance.
Ionic Strength (Salts) e.g., NaCl, KCl0 - 200 mMCan affect enzyme conformation and activity. High salt concentrations can be inhibitory.Optimize the salt concentration for your specific enzyme. Start with a concentration around 50-150 mM.
Detergents e.g., Triton X-100, Brij-35 (non-ionic)0.01% - 0.1% (v/v)Can prevent enzyme aggregation and improve solubility, but may also inhibit or denature the enzyme.Use non-ionic detergents at the lowest effective concentration. Avoid ionic detergents like SDS unless required for cell lysis.
Reducing Agents e.g., DTT, β-mercaptoethanol1 - 10 mMRequired for the activity of cysteine proteases. Can interfere with some fluorescent dyes and may affect enzyme stability over time.Include fresh reducing agents in assays for cysteine proteases. Be aware of potential fluorescence quenching effects.
DMSO Solvent for Substrate< 5% (v/v)High concentrations can inhibit enzyme activity.Keep the final DMSO concentration low and consistent across all assay wells.

Experimental Protocols

Standard Protocol for this compound Protease Assay

This protocol provides a general procedure for measuring protease activity using the this compound substrate in a 96-well plate format.

Materials:

  • This compound substrate

  • Anhydrous DMSO

  • Purified protease

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 1 mM DTT, 0.01% Brij-35, pH 7.4 - Note: This is an example and should be optimized for the specific enzyme)

  • Black, flat-bottom 96-well microplate[7]

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Vortex to ensure complete dissolution.

    • Store in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • Enzyme Working Solution: Dilute the purified protease to the desired concentration in cold Assay Buffer. Keep on ice.

    • Substrate Working Solution: On the day of the experiment, dilute the 10 mM substrate stock solution to the desired final concentration in Assay Buffer. For example, to achieve a 50 µM final concentration in a 100 µL reaction volume where 50 µL of substrate is added, prepare a 100 µM working solution.

  • Assay Setup:

    • Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.

    • Include wells for a "no enzyme" control (add 50 µL of Assay Buffer instead of the enzyme solution).

    • If testing inhibitors, add the inhibitor to the appropriate wells before adding the enzyme.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the Enzyme Working Solution to each well to start the reaction.

    • Mix gently by pipetting or using a plate shaker.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

    • Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the "no enzyme" control from the values of the enzyme-containing wells.

    • Plot the change in fluorescence over time. The initial linear portion of the curve represents the reaction rate.

    • The rate of substrate cleavage can be calculated by comparing the fluorescence signal to a standard curve of free AMC.

Visualizations

Enzymatic Cleavage of this compound

enzymatic_reaction Ac_Leu_Arg_AMC This compound (Non-fluorescent) Protease Protease Ac_Leu_Arg_AMC->Protease Products Ac-Leu-Arg + AMC (Fluorescent) Protease->Products

Caption: Enzymatic cleavage of this compound by a protease.

General Experimental Workflow

experimental_workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) plate_setup 2. Set up 96-well Plate (Substrate, Controls) prep_reagents->plate_setup pre_incubation 3. Pre-incubate Plate at Assay Temperature plate_setup->pre_incubation initiate_reaction 4. Add Enzyme to Initiate Reaction pre_incubation->initiate_reaction measure_fluorescence 5. Kinetic Measurement of Fluorescence (Ex/Em) initiate_reaction->measure_fluorescence data_analysis 6. Data Analysis (Calculate Reaction Rates) measure_fluorescence->data_analysis

Caption: General workflow for an this compound protease assay.

References

Validation & Comparative

A Researcher's Guide to Validating Ac-Leu-Arg-AMC Assay Results for Trypsin-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is crucial for understanding cellular processes and for the development of novel therapeutics. The fluorogenic substrate Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) is a widely used tool for assessing the trypsin-like activity of the 20S proteasome. This guide provides a comprehensive comparison of this compound with alternative substrates, detailed experimental protocols for assay validation, and insights into the signaling pathways involving the 20S proteasome.

Performance Comparison of Fluorogenic Substrates for Trypsin-Like Activity

The selection of an appropriate substrate is critical for obtaining reliable and reproducible results in protease activity assays. While this compound is a common choice for measuring the trypsin-like activity of the 20S proteasome, several alternatives are available. An objective comparison of their kinetic parameters is essential for informed decision-making.

SubstrateTarget Protease ActivityReported Km (µM)Reported kcat (s⁻¹)Reported kcat/Km (M⁻¹s⁻¹)FluorophoreNotes
This compound Trypsin-like (β2 subunit of 20S Proteasome)Data not readily available in direct comparative studiesData not readily available in direct comparative studiesData not readily available in direct comparative studiesAMCCommonly used, but direct comparative kinetic data is sparse.
Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) Trypsin-like (β2 subunit of 20S Proteasome)16.5[1][2]411.0[1][2]2.49 x 10⁷AMCA frequently used alternative with published kinetic parameters.[3][4][5][6]
Z-Ala-Arg-Arg-AMC (Z-ARR-AMC) Trypsin-like (β2 subunit of 20S Proteasome)4.3[2]134.8[2]3.13 x 10⁷AMCDemonstrates a higher affinity (lower Km) compared to Boc-LRR-AMC in the cited study.[7]
Boc-Gln-Ala-Arg-pNA Trypsin and Trypsin-like enzymesNot directly comparable (pNA substrate)Not directly comparable (pNA substrate)Not directly comparable (pNA substrate)pNA (p-nitroanilide)A chromogenic substrate, offering an alternative detection method to fluorescence.[5]

Note: The kinetic parameters presented are sourced from individual studies and may have been determined under different experimental conditions. For a direct and definitive comparison, it is recommended to evaluate these substrates in parallel under your specific assay conditions.

Experimental Protocols

To ensure the validity of your this compound assay results, a rigorous and well-documented experimental protocol is essential. Below are detailed methodologies for performing an in-solution 20S proteasome activity assay.

Materials and Reagents
  • Purified 20S Proteasome

  • This compound substrate (or alternative fluorogenic substrate)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.2% BSA[1]

  • Proteasome Inhibitor (e.g., MG132) for control experiments

  • Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.

Experimental Workflow

The following diagram illustrates the general workflow for a fluorogenic proteasome activity assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate & Inhibitor Stocks Enzyme Dilute 20S Proteasome Reagents->Enzyme Plate Prepare 96-well Plate (Samples, Controls, Blanks) Enzyme->Plate Incubate Incubate at 37°C Plate->Incubate Read Measure Fluorescence (Ex/Em = 380/460 nm) Incubate->Read Analyze Calculate Activity Read->Analyze

A generalized workflow for a fluorogenic 20S proteasome activity assay.
Detailed In-Solution Assay Protocol

This protocol is adapted from established methods for measuring proteasome activity.[8][9]

  • Preparation of Reagents:

    • Prepare a 10X stock of Assay Buffer (200 mM Tris-HCl, pH 7.5, 2% BSA) and store at 4°C. Dilute to 1X with deionized water before use.

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM this compound in DMSO) and store in small aliquots at -20°C, protected from light.

    • Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG132 in DMSO) and store at -20°C.

  • Assay Setup:

    • In a black 96-well plate, set up the following reactions in triplicate:

      • Blank: Assay Buffer only (to measure background fluorescence).

      • Substrate Control: Assay Buffer + Substrate (to measure substrate auto-hydrolysis).

      • Enzyme Activity: Assay Buffer + 20S Proteasome + Substrate.

      • Inhibitor Control: Assay Buffer + 20S Proteasome + Inhibitor + Substrate.

    • The final reaction volume is typically 100-200 µL.

  • Reaction Initiation and Incubation:

    • Add the appropriate volumes of Assay Buffer, 20S proteasome, and inhibitor to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for AMC-based substrates.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Proteasome activity can be calculated by subtracting the rate of the substrate control from the rate of the enzyme activity wells. The activity is often expressed as relative fluorescence units (RFU) per minute or can be converted to molar units using a standard curve of free AMC.

Signaling Pathways Involving the 20S Proteasome

The 20S proteasome plays a critical role in cellular homeostasis by degrading damaged or misfolded proteins in an ATP- and ubiquitin-independent manner. Its activity is integrated into key cellular signaling pathways, including the response to oxidative stress and the regulation of tumor suppressor proteins.

The Nrf2-Mediated Oxidative Stress Response

Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant and proteasomal genes, including subunits of the 20S proteasome. This provides a mechanism for the cell to enhance its capacity to degrade damaged proteins.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits Proteasome20S_cyto 20S Proteasome Nrf2->Proteasome20S_cyto degraded by Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates DamagedProteins Damaged Proteins DamagedProteins->Proteasome20S_cyto degraded by ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds ProteasomeGenes Proteasome Subunit Genes ARE->ProteasomeGenes activates transcription AntioxidantGenes Antioxidant Genes ARE->AntioxidantGenes activates transcription ProteasomeGenes->Proteasome20S_cyto

The role of the 20S proteasome in the Nrf2-mediated oxidative stress response.
Regulation of p53 by the 20S Proteasome

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. The 20S proteasome is involved in the ubiquitin-independent degradation of p53, providing a rapid mechanism to control its cellular levels.[10][11][12] This pathway is distinct from the well-characterized ubiquitin-dependent degradation of p53 by the 26S proteasome.

p53_Pathway cluster_regulation p53 Regulation cluster_cellular_response Cellular Response p53 p53 MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 binds Degradation_20S Degradation (Ub-independent) p53->Degradation_20S Degradation_26S Degradation (Ub-dependent) p53->Degradation_26S CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest activates Apoptosis Apoptosis p53->Apoptosis activates Proteasome20S 20S Proteasome Proteasome20S->Degradation_20S mediates Proteasome26S 26S Proteasome Proteasome26S->Degradation_26S mediates MDM2->p53 ubiquitinates Ub Ubiquitin

Dual pathways for p53 degradation involving the 20S and 26S proteasomes.

References

A Comparative Guide to Ac-Leu-Arg-AMC and Other Fluorogenic Protease Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, the accurate measurement of protease activity is paramount. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and continuous monitoring of enzymatic reactions. Among these, Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a widely utilized substrate for various proteases. This guide provides an objective comparison of this compound with other common fluorogenic substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.

Overview of Fluorogenic Protease Substrates

Fluorogenic substrates are peptides that are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). In their intact form, the fluorescence of the reporter is quenched. Upon cleavage of the peptide by a specific protease, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This signal is directly proportional to the protease activity.

The choice of substrate is critical and depends on the specific protease being investigated, as the peptide sequence dictates the substrate's specificity. This guide will focus on the comparison of this compound with other substrates used for similar classes of proteases.

Performance Comparison of Fluorogenic Substrates

The efficacy of a fluorogenic substrate is determined by several key parameters, including its specificity for the target enzyme and its kinetic properties. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic efficiency of the enzyme is best represented by the kcat/Km value.

Below is a summary of available data for this compound and other selected fluorogenic substrates. It is important to note that direct comparison of kinetic parameters can be challenging as values are highly dependent on the specific experimental conditions.

SubstrateTarget Protease(s)Km (µM)Vmax (relative)kcat/Km (M⁻¹s⁻¹)Excitation (nm)Emission (nm)
This compound Trypsin-like proteasesVaries with protease--360-380440-460
Ac-Arg-Leu-Arg-AMC 20S Proteasome (Trypsin-like activity)Low Km reportedHigh-380460
Suc-LLVY-AMC 20S/26S Proteasome (Chymotrypsin-like), Calpains50-200 (working conc.)--360-380440-460
Z-Phe-Arg-AMC Cathepsin B, Cathepsin L, Plasma KallikreinVaries with protease--360-380440-460
Ac-DEVD-AMC Caspase-3---380430-460

Experimental Protocols

A generalized protocol for measuring protease activity using a fluorogenic AMC-based substrate is provided below. This protocol should be optimized for the specific enzyme and substrate being used.

General Protease Activity Assay Protocol

Materials:

  • Purified protease of interest

  • Fluorogenic substrate (e.g., this compound) stock solution (typically in DMSO)

  • Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare an appropriate assay buffer at the desired pH and temperature. The buffer composition may need to be optimized for the specific protease (e.g., addition of salts, reducing agents like DTT).

  • Prepare Substrate Working Solution: Dilute the fluorogenic substrate stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration is typically at or near the Km value. If Km is unknown, a concentration range of 10-100 µM is a common starting point.

  • Prepare Enzyme Solution: Dilute the purified protease in the assay buffer to a concentration that will yield a linear rate of fluorescence increase over a reasonable time period (e.g., 30-60 minutes).

  • Assay Measurement: a. Add 50 µL of the substrate working solution to each well of the 96-well plate. b. Pre-incubate the plate at the desired assay temperature for 5-10 minutes. c. Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. d. Immediately place the plate in a fluorescence microplate reader. e. Measure the increase in fluorescence intensity over time. Set the excitation and emission wavelengths according to the specific fluorophore (for AMC, typically Ex: 360-380 nm, Em: 440-460 nm).

  • Data Analysis: a. Determine the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot. b. The rate of substrate hydrolysis can be calculated by converting the relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve of free AMC.

Visualizing Protease Activity and Assay Workflow

To better understand the context in which these substrates are used, the following diagrams illustrate a simplified protease signaling pathway and the general experimental workflow.

protease_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Inactive Protease Inactive Protease Receptor->Inactive Protease Activates Active Protease Active Protease Inactive Protease->Active Protease Conformational Change Substrate Protein Substrate Protein Active Protease->Substrate Protein Cleaves Cleaved Products Cleaved Products Substrate Protein->Cleaved Products Cellular Response Cellular Response Cleaved Products->Cellular Response Initiates experimental_workflow Prepare Reagents Prepare Reagents Dispense Substrate Dispense Substrate Prepare Reagents->Dispense Substrate Pre-incubate Pre-incubate Dispense Substrate->Pre-incubate Add Enzyme Add Enzyme Pre-incubate->Add Enzyme Measure Fluorescence Measure Fluorescence Add Enzyme->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

A Comparative Guide to Fluorogenic Protease Substrates: Ac-Leu-Arg-AMC vs. Boc-Leu-Arg-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fluorogenic peptide substrates, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) and tert-Butyloxycarbonyl-Leucyl-Arginyl-Arginyl-7-amino-4-methylcoumarin (Boc-Leu-Arg-Arg-AMC). This document aims to assist researchers in selecting the appropriate substrate for their experimental needs by presenting available data on their biochemical properties, enzyme specificities, and relevant experimental protocols.

Introduction to Fluorogenic Protease Substrates

This compound and Boc-Leu-Arg-Arg-AMC are synthetic peptides linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In their intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety by a specific protease, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored over time to determine enzyme activity.

General Mechanism of Action

The fundamental principle behind these substrates is the enzymatic release of a fluorophore. The process can be visualized as a two-step reaction where the enzyme first binds to the substrate and then catalyzes the cleavage of the scissile bond, liberating the fluorescent AMC molecule.

G cluster_workflow Enzymatic Cleavage of Fluorogenic Substrate Enzyme Protease ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding Substrate Peptide-AMC (Non-fluorescent) Substrate->ES_Complex Products Cleaved Peptide + Free AMC (Fluorescent) ES_Complex->Products Cleavage Products->Enzyme Release

Caption: General workflow of protease activity measurement using a fluorogenic substrate.

Biochemical and Physical Properties

A summary of the key properties of this compound and Boc-Leu-Arg-Arg-AMC is presented below. It is important to note that direct comparative studies are limited, and some data for this compound is inferred from related compounds.

PropertyThis compoundBoc-Leu-Arg-Arg-AMC
Full Name Acetyl-Leucyl-Arginyl-AMCtert-Butyloxycarbonyl-Leucyl-Arginyl-Arginyl-AMC
Molecular Formula C₂₄H₃₄N₆O₅C₃₃H₅₂N₁₀O₇
Molecular Weight 486.56 g/mol 700.83 g/mol
N-terminal Protecting Group Acetyl (Ac)tert-Butyloxycarbonyl (Boc)
Peptide Sequence Leu-ArgLeu-Arg-Arg
Fluorophore 7-amino-4-methylcoumarin (AMC)7-amino-4-methylcoumarin (AMC)
Excitation Wavelength ~340-360 nm~340-360 nm[1]
Emission Wavelength ~440-460 nm~440-460 nm[1]
Solubility Soluble in DMSOSoluble in DMSO and 5% acetic acid[2]
Storage Store at -20°C or below, protected from light.Store at -20°C, avoid multiple freeze-thaw cycles after dissolving in DMSO.[3]

Enzyme Specificity and Performance

Boc-Leu-Arg-Arg-AMC

Boc-Leu-Arg-Arg-AMC is a well-characterized fluorogenic substrate primarily used to measure the trypsin-like activity of the 20S and 26S proteasomes .[4] The di-arginine motif at the P1 and P2 positions makes it a specific target for enzymes that cleave after basic amino acid residues.

Beyond the proteasome, Boc-Leu-Arg-Arg-AMC has been shown to be a substrate for other proteases, including:

  • Kex2 endopeptidase from Saccharomyces cerevisiae, which recognizes and cleaves at the C-terminal side of paired basic residues like Lys-Arg and Arg-Arg.

  • Kallikrein 5 , a serine protease with a preference for cleavage at basic residues.[2]

The typical working concentration for this substrate in enzyme assays ranges from 50 to 200 µM.[3]

This compound

The specific enzyme targets for this compound are less clearly defined in the scientific literature. While the "Leu-Arg" dipeptide sequence is a recognition motif for certain proteases, the influence of the N-terminal acetyl group on substrate specificity is not well-documented.

A closely related compound, Z-Leu-Arg-AMC (where Z is a benzyloxycarbonyl group), is a known substrate for:

  • Cathepsins (K, L, V, and S)

  • Kallikrein

  • Falcipain II , a cysteine protease from Plasmodium falciparum.[5]

It is plausible that this compound may also be cleaved by these or similar proteases that recognize the Leu-Arg sequence. However, without direct experimental data, this remains speculative. Researchers interested in using this compound should perform initial screening experiments to validate its suitability for their enzyme of interest.

Experimental Protocols

General Protocol for Proteasome Activity Assay using Boc-Leu-Arg-Arg-AMC

This protocol is adapted from commercially available kits and research publications for measuring the trypsin-like activity of the proteasome in cell lysates.

Materials:

  • Boc-Leu-Arg-Arg-AMC

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • Purified proteasome or cell lysate

  • Proteasome inhibitor (e.g., MG-132) for negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Boc-Leu-Arg-Arg-AMC in DMSO to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Sample Preparation:

    • For purified enzyme, dilute to the desired concentration in Assay Buffer.

    • For cell lysates, prepare by standard methods and determine the protein concentration.

  • Assay Setup:

    • Pipette 50 µL of sample (purified enzyme or cell lysate) into the wells of the 96-well plate.

    • For a negative control, pre-incubate a sample with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.

    • Include a substrate-only blank containing 50 µL of Assay Buffer.

  • Initiate Reaction: Add 50 µL of the working substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a desired period (e.g., 60 minutes) with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the substrate-only blank from all readings.

    • Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • The activity can be calculated using a standard curve of free AMC.

G cluster_protocol Proteasome Activity Assay Workflow A Prepare Reagents (Substrate, Buffer, Samples) B Set up Plate (Samples, Controls, Blanks) A->B C Initiate Reaction (Add Substrate) B->C D Kinetic Fluorescence Reading (Ex/Em: ~360/~460 nm) C->D E Data Analysis (Calculate Reaction Rate) D->E

Caption: Workflow for a typical fluorogenic proteasome activity assay.

Conclusion

Boc-Leu-Arg-Arg-AMC is a well-established and specific substrate for measuring the trypsin-like activity of the proteasome and other proteases that recognize paired basic residues. Its properties and applications are well-documented, making it a reliable choice for researchers studying these enzymes.

In contrast, this compound is a less characterized substrate. While its "Leu-Arg" core suggests potential utility in assaying enzymes like cathepsins and kallikreins, the lack of direct experimental data necessitates careful validation by the end-user. Researchers should consider the level of characterization and the specific enzymes of interest when choosing between these two substrates. For well-defined proteasome trypsin-like activity assays, Boc-Leu-Arg-Arg-AMC is the more established and recommended option. For exploratory studies on other proteases, this compound could be a potential tool, but its performance must be empirically determined.

References

Comparative Guide to the Substrate Specificity of Ac-Leu-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorogenic peptide substrate Ac-Leu-Arg-AMC, offering insights into its enzymatic specificity and performance against alternative substrates. The information presented herein is intended to assist researchers in selecting the appropriate tools for their enzyme activity assays and inhibitor screening platforms.

This compound: A Substrate with Ambiguous Primary Targets

Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (this compound) is a fluorogenic dipeptide substrate used in the study of protease activity. Upon enzymatic cleavage of the amide bond between arginine and the AMC fluorophore, a quantifiable increase in fluorescence is produced, allowing for the measurement of enzyme kinetics.

While commercially available, the primary and specific enzyme target for this compound is not definitively established in the scientific literature, leading to potential ambiguity in its application. Some suppliers list it as a general protease substrate, while its structural similarity to other known substrates suggests potential activity with several classes of proteases, including:

  • Cysteine Proteases: Such as cathepsins and falcipains. The related substrate, Z-Leu-Arg-AMC, is utilized for assaying these enzymes.

  • Serine Proteases: Including kallikreins. The Leu-Arg sequence is recognized by certain kallikreins.

It is crucial to distinguish this compound from the similarly named Ac-Arg-Leu-Arg-AMC , which is a known substrate for the trypsin-like activity of the 20S proteasome[1][2]. The altered peptide sequence significantly changes the substrate's specificity.

Performance Comparison with Alternative Fluorogenic Substrates

The selection of a fluorogenic substrate should be guided by the specific enzyme of interest and the desired assay sensitivity. Below is a comparison of this compound with common alternative substrates for related enzyme classes. Due to the lack of specific kinetic data for this compound, this comparison is based on the performance of substrates with similar core sequences.

Table 1: Comparison of Fluorogenic Substrates for Cysteine and Serine Proteases

SubstrateTarget Enzyme ClassTypical Kinetic Parameters (kcat/Km)FluorophoreKey Characteristics
This compound Cysteine/Serine Proteases (presumed)Data not availableAMCSpecificity requires empirical validation.
Z-Leu-Arg-AMC Cathepsins (K, L, S, V), Kallikrein, Falcipain II[3][4]Enzyme-dependentAMCBenzyloxycarbonyl (Z) group may enhance binding.
Z-Phe-Arg-AMC Cathepsins B & L, Plasma KallikreinHigh for Cathepsin B and Kallikrein[5][6]AMCBroad-spectrum substrate for several cathepsins and kallikrein.
Boc-Leu-Arg-Arg-AMC Trypsin-like ProteasesData not availableAMCThe Arg-Arg motif is a target for trypsin-like enzymes.
Ac-LLVY-AMC Proteasome (Chymotrypsin-like)Well-characterized for proteasomeAMCSpecific for the chymotrypsin-like activity of the proteasome.
Substrates with ACC Fluorophore Various Proteases~2.8-fold higher fluorescence yield than AMC[7]ACC7-amino-4-carbamoylmethylcoumarin offers enhanced sensitivity.

Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions.

Experimental Protocols for Substrate Specificity Validation

To definitively determine the substrate specificity of this compound and validate its use in a particular experimental system, a systematic approach is required.

Enzyme Panel Screening

Objective: To identify which proteases from a panel of purified enzymes can cleave this compound.

Methodology:

  • Prepare a diverse panel of proteases: Include representatives from major protease classes (cysteine, serine, aspartic, metallo). For example, include various cathepsins (B, L, K, S), kallikreins, trypsin, chymotrypsin, and falcipain.

  • Prepare stock solutions: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Assay setup: In a 96-well microplate, add the assay buffer specific for each enzyme.

  • Enzyme addition: Add a known concentration of each purified enzyme to respective wells. Include a no-enzyme control.

  • Substrate addition: Initiate the reaction by adding this compound to all wells to a final concentration typically in the low micromolar range.

  • Fluorescence monitoring: Immediately measure the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360-380 nm excitation and ~440-460 nm emission).

  • Data analysis: Calculate the initial rate of reaction for each enzyme. Significant activity indicates that this compound is a substrate for that particular enzyme.

Determination of Kinetic Parameters

Objective: To quantify the efficiency of cleavage (kcat/Km) for enzymes that show significant activity.

Methodology:

  • Select active enzymes: Use the enzymes identified in the panel screen.

  • Vary substrate concentration: Prepare a series of dilutions of this compound in the appropriate assay buffer.

  • Kinetic assay: For each enzyme, measure the initial rate of reaction at each substrate concentration.

  • Data analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

  • Calculate kcat: Determine the turnover number (kcat) by dividing Vmax by the enzyme concentration.

  • Calculate catalytic efficiency: The specificity constant (kcat/Km) can then be calculated to compare the efficiency of cleavage by different enzymes.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating substrate specificity and a generalized protease signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Protease Panel A2 Add Purified Enzymes P1->A2 P2 Prepare this compound Stock A3 Initiate with Substrate P2->A3 A1 Dispense Assay Buffers A1->A2 A2->A3 A4 Monitor Fluorescence A3->A4 D1 Calculate Initial Rates A4->D1 D2 Identify Active Enzymes D1->D2 D3 Determine Kinetic Parameters (Km, kcat) D2->D3 D4 Compare Catalytic Efficiency (kcat/Km) D3->D4

Caption: Workflow for this compound Substrate Specificity Validation.

protease_signaling_pathway cluster_pathway Generalized Protease Signaling Signal External/Internal Signal InactiveProtease Inactive Protease (Zymogen) Signal->InactiveProtease Activation Cascade ActiveProtease Active Protease InactiveProtease->ActiveProtease Proteolytic Cleavage SubstrateProtein Substrate Protein ActiveProtease->SubstrateProtein Hydrolysis CleavedProducts Cleaved Products SubstrateProtein->CleavedProducts CellularResponse Cellular Response CleavedProducts->CellularResponse

Caption: Generalized Protease Signaling Pathway.

Conclusion and Recommendations

The utility of this compound as a fluorogenic substrate is contingent on a thorough validation of its specificity for the enzyme of interest. Due to the current lack of definitive data on its primary target, researchers are strongly advised to perform the validation experiments outlined in this guide before its adoption in routine assays. For applications requiring high sensitivity, the use of substrates with an ACC fluorophore may be advantageous[7]. When studying a specific, well-characterized enzyme, employing a substrate with a proven high specificity and favorable kinetic parameters for that enzyme is recommended for generating the most reliable and reproducible data.

References

Unveiling the Specificity of Ac-Leu-Arg-AMC: A Comparative Guide to its Cross-Reactivity with Common Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protease activity, the choice of a fluorogenic substrate is paramount. This guide provides a comprehensive comparison of the widely used substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC), detailing its cross-reactivity with a panel of common proteases and evaluating its performance against alternative substrates. By presenting key experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions for their specific applications.

The fluorogenic substrate this compound is a valuable tool for detecting proteolytic activity. Its cleavage by a protease liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a readily measurable signal. While it is a known substrate for several proteases, its utility can be compromised by off-target activity. This guide delves into the specifics of its cross-reactivity to provide a clearer understanding of its suitability for various research needs.

Data Presentation: A Head-to-Head Comparison of Substrate Specificity

A critical aspect of selecting a protease substrate is understanding its specificity. The following tables summarize the available quantitative data on the cleavage of this compound and its alternatives by a range of proteases, including Cathepsins, Kallikrein, Falcipain II, and the 20S Proteasome.

Table 1: Cross-Reactivity Profile of this compound

Protease FamilySpecific ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Citation
Cysteine ProteaseCathepsin SZ-Leu-Arg-AMC1.8 ± 0.32.4 ± 0.11.3 x 10⁶[1]
Cysteine ProteaseFalcipain IIZ-Leu-Arg-AMCN/AN/AN/A[2][3]
Serine ProteaseKallikreinZ-Leu-Arg-AMCN/AN/AN/A[2]
Threonine Protease20S Proteasome (Trypsin-like)Ac-Arg-Leu-Arg-AMCLow Km, High Specific ActivityN/AN/A[4]

Table 2: Comparative Analysis of Alternative Fluorogenic Substrates for Cathepsins

ProteaseSubstrateRelative Cleavage Activity (RFU/s) at pH 5.5Citation
Cathepsin B Z-Nle-Lys-Arg-AMC High [5][6]
Z-Arg-Arg-AMCModerate[5][6]
Z-Phe-Arg-AMCLow[5][6]
Cathepsin K Z-Nle-Lys-Arg-AMCNo Activity[5][6]
Z-Arg-Arg-AMCNo Activity[5][6]
Z-Phe-Arg-AMCModerate[5][6]
Cathepsin L Z-Nle-Lys-Arg-AMCNo Activity[5][6]
Z-Arg-Arg-AMCHigh[5][6]
Z-Phe-Arg-AMCVery High[5][6]
Cathepsin S Z-Nle-Lys-Arg-AMCNo Activity[5][6]
Z-Arg-Arg-AMCNo Activity[5][6]
Z-Phe-Arg-AMCModerate[5][6]
Cathepsin V Z-Nle-Lys-Arg-AMCNo Activity[5][6]
Z-Arg-Arg-AMCHigh[5][6]
Z-Phe-Arg-AMCHigh[5][6]

This table, adapted from Yoon et al. (2023), demonstrates the superior specificity of Z-Nle-Lys-Arg-AMC for Cathepsin B compared to the commonly used substrates Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, which exhibit significant cross-reactivity with other cathepsins.[5][6]

Experimental Protocols: A Guide to Assessing Protease Activity

Reproducible and reliable data is the cornerstone of scientific research. This section provides a detailed methodology for a standard protease activity assay using fluorogenic AMC-based substrates.

Objective: To determine the rate of substrate cleavage by a specific protease.

Materials:

  • Purified protease of interest

  • Fluorogenic substrate (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (specific to the protease being studied, e.g., for Cathepsins: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the purified protease in assay buffer. The optimal concentration should be determined empirically.

    • Prepare the assay buffer.

  • Set up the Assay:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the diluted protease to the appropriate wells. Include a "no enzyme" control (buffer only) and a "substrate only" control.

    • Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to each well to a final concentration typically in the low micromolar range (e.g., 10-50 µM). The optimal concentration may need to be determined by titration.

    • Immediately place the microplate in the fluorescence reader.

  • Measure Fluorescence:

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The excitation wavelength should be set to approximately 380 nm and the emission wavelength to approximately 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "substrate only" control) from all readings.

    • Plot the fluorescence intensity (RFU) against time (minutes) for each protease concentration.

    • The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the initial velocity data to the Michaelis-Menten equation.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental designs is crucial for clear communication. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving the proteases discussed and the experimental workflow for assessing substrate cross-reactivity.

G Experimental Workflow for Assessing Substrate Cross-Reactivity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Protease Panel (Cathepsins, Kallikrein, etc.) A1 Dispense Buffer and Proteases into 96-well plate P1->A1 P2 Prepare Substrate Stock (this compound) A3 Add Substrate to Initiate Reaction P2->A3 P3 Prepare Assay Buffer P3->A1 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Measure Fluorescence (Ex: 380nm, Em: 460nm) over time A3->A4 D1 Calculate Initial Velocity (V₀) for each protease A4->D1 D2 Determine Kinetic Parameters (Km, kcat) D1->D2 D3 Compare kcat/Km values to assess cross-reactivity D2->D3

Caption: Workflow for evaluating protease substrate cross-reactivity.

G Cathepsin-Mediated Apoptotic Signaling Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mito Mitochondrion Cathepsins Cathepsins (B, L, S, etc.) Bid Bid Cathepsins->Bid Cleavage tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activation MOMP MOMP Bax_Bak->MOMP Induction CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution MOMP->CytoC Release CytoC_mito Cytochrome c

Caption: Cathepsin involvement in the intrinsic apoptosis pathway.

G Kallikrein-Kinin System Signaling Pathway cluster_plasma Plasma cluster_receptor Cellular Receptor cluster_effects Physiological Effects HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Kallikrein->HMWK Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Gq Gq protein B2R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Production Ca_PKC ↑ Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Vasodilation Vasodilation Ca_PKC->Vasodilation Inflammation Inflammation Ca_PKC->Inflammation Pain Pain Ca_PKC->Pain

Caption: The Kallikrein-Kinin signaling cascade.

References

A Comparative Guide to Ac-Leu-Arg-AMC and Alternative Fluorogenic Substrates for Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and sensitive detection of protease activity. This guide provides a detailed comparison of the widely used fluorogenic substrate, Acetyl-L-Leucyl-L-Arginyl-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC), with other common alternatives. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed choice for your specific research needs.

This compound is a fluorogenic tripeptide substrate primarily utilized for measuring the trypsin-like peptidase activity of the 20S proteasome. Its distinct advantages lie in its high specificity and favorable kinetic properties. Upon cleavage of the amide bond between Arginine and the 7-amino-4-methylcoumarin (AMC) group by a protease, the highly fluorescent AMC molecule is released. This liberation of AMC results in a measurable increase in fluorescence intensity, which is directly proportional to the protease activity.

Core Advantages of this compound:

  • High Specificity: this compound is specifically designed to be a substrate for the trypsin-like activity of the proteasome, which cleaves after basic amino acid residues like Arginine.

  • Favorable Kinetics: It exhibits a low Michaelis constant (Km), indicating a high affinity for the enzyme, and a high specific activity, leading to a robust signal.[1]

  • Exclusive Cleavage: The substrate is engineered to be cleaved exclusively at the Arg-AMC bond, ensuring that the measured fluorescence is a direct result of the targeted proteolytic activity.[1]

Comparison with Alternative Fluorogenic Substrates

While this compound is an excellent choice for assessing trypsin-like activity, a comprehensive analysis of protease function often requires a panel of substrates. The 20S proteasome, for instance, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[2] Below is a comparison of this compound with other commonly used fluorogenic substrates.

SubstrateTarget Protease(s) / ActivityFluorophoreAdvantagesDisadvantages
This compound 20S Proteasome (Trypsin-like)AMCHigh specificity, low Km, high specific activity.[1]Limited to trypsin-like activity.
Suc-LLVY-AMC 20S Proteasome (Chymotrypsin-like)AMCWell-characterized, robust signal for the most dominant proteasome activity.[3][4]Potential for off-target cleavage by other chymotrypsin-like proteases.
Z-LLE-AMC 20S Proteasome (Caspase-like/PGPH)AMCSpecific for the caspase-like/PGPH activity of the proteasome.[2][5][6]Generally lower activity compared to chymotrypsin-like activity.
Rhodamine 110-based Substrates Various ProteasesRhodamine 110Up to 300-fold higher sensitivity than AMC substrates, red-shifted spectra reduce background fluorescence from colored compounds.[7][8]Symmetric substrates can have complex kinetics due to two-step cleavage.[9][10][11] Asymmetric versions simplify kinetics.[8]
FRET-based Substrates Various ProteasesFRET pair (e.g., EDANS/DABCYL, CyPet/YPet)Ratiometric detection minimizes environmental effects, highly sensitive, and adaptable for various proteases.[12][13][14]Can be more complex and expensive to synthesize.

Experimental Protocols

General Protease Assay Protocol using AMC-based Substrates (e.g., this compound)

This protocol provides a general framework for measuring protease activity using AMC-based fluorogenic substrates. Specific parameters such as enzyme and substrate concentrations may need to be optimized for your particular experimental setup.

Materials:

  • Purified 20S proteasome or cell lysate containing the protease of interest.

  • This compound (or other AMC-based substrate).

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Dimethyl sulfoxide (DMSO) for substrate stock solution.

  • Black 96-well microplate.

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure:

  • Prepare a 10 mM stock solution of the AMC substrate in DMSO. Store at -20°C.

  • Dilute the protease/cell lysate to the desired concentration in pre-warmed Assay Buffer.

  • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 50-200 µM).[15]

  • Add the diluted protease/cell lysate to the wells of the black 96-well microplate.

  • To initiate the reaction, add the substrate working solution to each well.

  • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.

  • For control experiments, include wells with substrate and buffer only (no enzyme) to measure background fluorescence, and wells with a known protease inhibitor to confirm the specificity of the signal.[4]

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Visualizing Protease Action and Assay Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

Protease_Cleavage Mechanism of this compound Cleavage cluster_substrate Non-fluorescent Substrate This compound Ac-Leu-Arg AMC Protease Protease This compound->Protease Binding Cleaved Products Ac-Leu-Arg Free AMC (Fluorescent) Protease->Cleaved Products Cleavage

Caption: Enzymatic cleavage of this compound by a protease.

Assay_Workflow General Protease Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Enzyme/Lysate to Microplate Well A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis (Calculate Reaction Rate) E->F

Caption: A typical workflow for a fluorogenic protease assay.

Substrate_Comparison_Logic Decision Tree for Substrate Selection Start Start: Need to Measure Protease Activity Q1 What is the target protease activity? Start->Q1 A1_T Trypsin-like Q1->A1_T Proteasome A1_C Chymotrypsin-like Q1->A1_C Proteasome A1_Ca Caspase-like Q1->A1_Ca Proteasome A1_O Other/Unknown Q1->A1_O S_T This compound A1_T->S_T S_C Suc-LLVY-AMC A1_C->S_C S_Ca Z-LLE-AMC A1_Ca->S_Ca Q2 Need higher sensitivity or red-shifted fluorescence? A1_O->Q2 S_T->Q2 S_C->Q2 S_Ca->Q2 S_Rh Rhodamine 110 Substrate Q2->S_Rh Yes S_FRET FRET Substrate Q2->S_FRET Yes, and ratiometric detection desired

Caption: A logical guide for selecting the appropriate protease substrate.

References

Navigating the Nuances of Protease Assays: A Comparative Guide to Ac-Leu-Arg-AMC and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical juncture in the design of robust and reliable protease assays. Ac-Leu-Arg-AMC is a fluorogenic peptide substrate frequently employed in the study of proteases. However, a comprehensive understanding of its limitations is paramount for accurate data interpretation and the judicious selection of experimental tools. This guide provides a detailed comparison of this compound with common alternatives, supported by experimental data and protocols to inform your research decisions.

Unveiling the Limitations: A Comparative Analysis

The utility of this compound is primarily dictated by its peptide sequence, which determines its specificity towards certain proteases, and the properties of its fluorogenic reporter, 7-amido-4-methylcoumarin (AMC). While straightforward in its application, several limitations should be considered.

Substrate Specificity: A Double-Edged Sword

A significant limitation of this compound lies in its potential for cross-reactivity. The Leu-Arg dipeptide sequence can be recognized by a range of proteases, leading to ambiguity in assigning observed activity to a specific enzyme, particularly in complex biological samples. For instance, while sometimes used to assay for certain cathepsins, other proteases may also exhibit activity towards this substrate. This lack of high specificity can be a considerable drawback in studies aiming to profile the activity of a single, defined protease.

The Fluorophore: Sensitivity and Environmental Considerations

The cleavage of the substrate by a protease liberates the fluorescent AMC molecule. The intensity of this fluorescence is directly proportional to the enzymatic activity. However, the quantum yield of AMC is lower than that of some alternative fluorophores, which can limit the sensitivity of the assay, especially when working with low enzyme concentrations or high-throughput screening formats where signal-to-noise ratios are critical.

Head-to-Head Comparison: this compound vs. Key Alternatives

To provide a clearer perspective, the following tables summarize the performance of this compound in the context of other widely-used fluorogenic substrates.

For Cathepsin Family Proteases:
SubstrateTarget Protease(s)Key AdvantagesKnown Limitations
This compound Cathepsins (non-specific)Commercially availableLow specificity, potential for cross-reactivity with other proteases.
Z-Phe-Arg-AMC Cathepsins B, L, SWell-characterized, higher preference for certain cathepsins.Can still be cleaved by multiple cathepsins, not entirely specific.
Z-Arg-Arg-AMC Cathepsin BHigher specificity for Cathepsin B compared to Z-Phe-Arg-AMC.Activity can be pH-dependent.
Z-Nle-Lys-Arg-AMC Cathepsin BDesigned for higher specificity and activity over a broad pH range.Newer substrate, may have less extensive literature.
For Proteasome Activity Assays:
SubstrateProteasome SubunitKey AdvantagesKnown Limitations
This compound Trypsin-like (β2) activitySimple dipeptide substrateNot the preferred substrate for proteasome studies; Suc-LLVY-AMC is more common for the primary chymotrypsin-like activity.
Suc-LLVY-AMC Chymotrypsin-like (β5) activityGold standard for measuring the primary proteasome activity.Substrate for the most dominant, but not the only, proteasome activity.
Boc-LRR-AMC Trypsin-like (β2) activityMore specific for the trypsin-like activity of the proteasome.Measures a less dominant proteasome activity compared to chymotrypsin-like.
Z-LLE-AMC Caspase-like (β1) activitySpecific for the caspase-like/PGPH activity of the proteasome.Measures the least dominant of the three major proteasome activities.

Quantitative Insights: A Look at Kinetic Data

While specific kinetic data for this compound across a wide range of proteases is not extensively published, we can infer its performance characteristics by comparing the fluorogenic leaving groups, AMC and ACC (7-amino-4-carbamoylmethylcoumarin). The following table, adapted from a study on thrombin substrates, illustrates the impact of the fluorophore on kinetic parameters. A higher kcat/Km value indicates greater catalytic efficiency.

Substratekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)
Ac-Nle-Thr-Pro-Lys-AMC 31.0 ± 0.9115 ± 100.26 ± 0.03
Ac-Nle-Thr-Pro-Lys-ACC 33.7 ± 2.7125 ± 130.28 ± 0.05
Ac-Leu-Gly-Pro-Lys-AMC 2.3 ± 0.2160 ± 250.015 ± 0.002
Ac-Leu-Gly-Pro-Lys-ACC 3.2 ± 0.4195 ± 300.018 ± 0.003

This data demonstrates that while the kinetic constants are comparable, the ACC fluorophore offers a significantly higher fluorescence yield, allowing for more sensitive detection.

Visualizing the Workflow and Concepts

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for comparing protease substrates and the logical relationship of the limitations of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Protease Stock plate 96-well Plate Preparation (Substrates + Buffer) enzyme->plate substrate1 This compound Stock substrate1->plate substrate2 Alternative Substrate Stock substrate2->plate buffer Assay Buffer buffer->plate incubation Enzyme Addition & Incubation plate->incubation measurement Fluorescence Reading (Kinetic or Endpoint) incubation->measurement kinetics Calculate Vmax and Km measurement->kinetics comparison Compare Catalytic Efficiency (kcat/Km) kinetics->comparison

A typical experimental workflow for comparing protease substrates.

limitations_diagram cluster_limitations Key Limitations cluster_consequences Consequences cluster_alternatives Better Alternatives sub This compound spec Low Specificity sub->spec sens Lower Sensitivity sub->sens cross Cross-reactivity with multiple proteases spec->cross low_signal Low signal-to-noise ratio sens->low_signal ambiguity Ambiguous activity assignment cross->ambiguity alt_spec More specific peptide sequences (e.g., Z-Nle-Lys-Arg-AMC) ambiguity->alt_spec alt_sens Higher quantum yield fluorophores (e.g., ACC) low_signal->alt_sens

Logical relationship of this compound's limitations and alternatives.

Experimental Protocols: A Guide to Best Practices

For a direct comparison of this compound with an alternative substrate, the following protocol provides a detailed methodology.

Protocol: Comparative Kinetic Analysis of Protease Substrates

1. Materials:

  • Purified protease of interest

  • This compound

  • Alternative fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsins)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, pH 7.4; buffer composition should be optimized for the specific protease)

  • DMSO for substrate stock solutions

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for AMC (typically Ex/Em = 360-380 nm/440-460 nm)

2. Methods:

  • Substrate Stock Preparation: Prepare 10 mM stock solutions of this compound and the alternative substrate in DMSO.

  • Working Solutions: Create a series of dilutions for each substrate in Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.

  • Enzyme Preparation: Dilute the purified protease in ice-cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired measurement period.

  • Assay Procedure:

    • Add 50 µL of each substrate working solution to triplicate wells of the 96-well plate.

    • Include wells with Assay Buffer only as a background control.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).

    • Initiate the reaction by adding 50 µL of the diluted enzyme to each well.

    • Immediately place the plate in the fluorescence reader and begin kinetic measurements, recording fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

    • Compare the catalytic efficiency (kcat/Km) of the two substrates.

Conclusion: Making an Informed Choice

The selection of a protease substrate is a decision that directly impacts the quality and interpretability of experimental data. While this compound offers a convenient tool for detecting certain protease activities, its limitations in terms of specificity and sensitivity necessitate careful consideration. For studies requiring high specificity and sensitivity, alternative substrates with more selective peptide sequences and brighter fluorophores are often a superior choice. By understanding these limitations and employing rigorous comparative experimental designs, researchers can ensure the generation of accurate and meaningful results in their exploration of protease function.

A Researcher's Guide to Ac-Leu-Arg-AMC: Data Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, the accurate measurement of protease activity is paramount. Fluorogenic substrates are indispensable tools in this endeavor, and Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) has emerged as a substrate for assaying the trypsin-like activity of various proteases, most notably the 20S proteasome. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data, to aid in experimental design and data interpretation.

Performance Comparison of Fluorogenic Protease Substrates

To provide a quantitative comparison, we can examine the kinetic constants of alternative substrates used for similar enzymatic activities. For instance, Boc-Leu-Ser-Thr-Arg-AMC is another fluorogenic substrate utilized for assaying the tryptic activity of the proteasome. For the enzyme activated protein C, this substrate exhibits a Michaelis constant (Km) of 3.3 x 10⁻⁴ M and a catalytic rate constant (kcat) of 8.4 s⁻¹.

Furthermore, the choice of the fluorogenic leaving group can significantly impact assay performance. A comparison between 7-amino-4-methylcoumarin (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC) as leaving groups for thrombin substrates reveals comparable kinetic constants but a nearly 3-fold higher fluorescence yield for ACC, which can enhance assay sensitivity.

Table 1: Comparison of Kinetic Constants for Alternative Fluorogenic Substrates

SubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
Ac-Nle-Thr-Pro-Lys-AMCThrombin115 ± 1031.0 ± 0.90.26 ± 0.03
Ac-Nle-Thr-Pro-Lys-ACCThrombin125 ± 1333.7 ± 2.70.28 ± 0.05
Ac-Leu-Gly-Pro-Lys-AMCThrombin160 ± 252.3 ± 0.20.015 ± 0.002
Ac-Leu-Gly-Pro-Lys-ACCThrombin195 ± 303.2 ± 0.40.018 ± 0.003

Note: The data for thrombin substrates is provided to illustrate the comparative analysis of different fluorogenic leaving groups.

Ensuring Data Reproducibility: A Detailed Experimental Protocol

The reproducibility of data generated with this compound is critically dependent on a well-defined and consistently executed experimental protocol. Below is a detailed methodology for a typical protease activity assay using an AMC-based substrate, designed to maximize data quality and reproducibility.

Materials:

  • This compound (or alternative fluorogenic substrate)

  • Protease of interest (e.g., purified 20S proteasome or cell lysate)

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Protocol:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer. Protect from light.

  • Enzyme Preparation:

    • If using purified enzyme, dilute it to the desired concentration in cold Assay Buffer immediately before use.

    • If using cell lysates, prepare them on ice using a suitable lysis buffer and clarify by centrifugation. Determine the total protein concentration of the lysate for normalization.

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of the enzyme preparation.

    • Include appropriate controls:

      • Blank: 50 µL of Assay Buffer without enzyme.

      • Negative Control: 50 µL of heat-inactivated enzyme or lysate.

      • Inhibitor Control: 50 µL of enzyme pre-incubated with a known inhibitor.

    • Initiate the reaction by adding 50 µL of the diluted this compound solution to each well.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) at 37°C.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the blank from all experimental wells.

    • Normalize the reaction rates to the amount of enzyme or total protein in the lysate.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To understand the biological relevance of this compound, it is crucial to visualize the pathways in which its target proteases operate. The trypsin-like activity of the proteasome is a key component of the Ubiquitin-Proteasome System (UPS), a major pathway for protein degradation in eukaryotic cells.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation Target_Protein Target Protein E3 E3 Ubiquitin Ligase Target_Protein->E3 Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->E3 Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition and Unfolding Peptides Peptides Proteasome->Peptides Proteolysis (Trypsin-like, Chymotrypsin-like, Caspase-like activities) Amino_Acids Amino Acids Peptides->Amino_Acids Further Degradation

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

A clear experimental workflow is essential for ensuring the reproducibility of this compound assays.

Experimental_Workflow This compound Assay Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well Plate (Enzyme, Controls) Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add Substrate) Plate_Setup->Reaction_Start Measurement Kinetic Measurement in Plate Reader Reaction_Start->Measurement Data_Processing Process Raw Data (Subtract Blank) Measurement->Data_Processing Rate_Calculation Calculate Reaction Rates (Linear Slope) Data_Processing->Rate_Calculation Normalization Normalize Data (to Protein Concentration) Rate_Calculation->Normalization

Caption: A typical workflow for a fluorogenic protease assay.

By understanding the comparative performance of this compound and its alternatives, adhering to a rigorous experimental protocol, and contextualizing the assay within relevant biological pathways, researchers can enhance the reproducibility and reliability of their findings in the pursuit of novel therapeutics and a deeper understanding of cellular processes.

A Comparative Guide to Protease Kinetics Using the Fluorogenic Substrate Ac-Leu-Arg-AMC and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of kinetic constants for various proteases obtained using the fluorogenic substrate Acetyl-Leucine-Arginine-7-amino-4-methylcoumarin (Ac-Leu-Arg-AMC) and its closely related analog, Z-Leu-Arg-AMC. Due to a scarcity of published, directly comparable kinetic data for this compound, this guide focuses on the widely characterized analog Z-Leu-Arg-AMC to provide valuable insights into enzyme-substrate interactions. The N-terminal protecting group (Acetyl- vs. Benzyloxycarbonyl-) can influence substrate binding and kinetics, a factor to consider when interpreting the provided data.

Comparative Kinetic Data

The following table summarizes the kinetic constants (Km, kcat, and kcat/Km) for the hydrolysis of Z-Leu-Arg-AMC by several proteases. These parameters are crucial for understanding the efficiency and specificity of an enzyme for a given substrate.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Cathepsin LZ-Leu-Arg-AMC2Not Reported4.20 x 10⁵[1][2]
Falcipain-2Z-Leu-Arg-AMC8.4Not ReportedNot Reported[3]
ThpCP (a cathepsin L-like protease)Z-Leu-Arg-AMCNot ReportedNot Reported4.20 x 10⁵[2]

Note: The N-terminal protecting group on the substrate can influence kinetic parameters. The data presented here is for Z-Leu-Arg-AMC, a close analog of this compound.

Experimental Protocols

Accurate determination of kinetic constants relies on meticulous experimental design and execution. Below is a generalized protocol for a protease kinetic assay using a fluorogenic AMC-based substrate.

Materials
  • Enzyme: Purified protease of interest.

  • Substrate: this compound or Z-Leu-Arg-AMC, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Buffer appropriate for the specific enzyme's optimal activity (e.g., for cathepsins, a common buffer is 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5).[4]

  • 96-well black microplates: For fluorescence measurements, minimizing light scatter.

  • Fluorescence microplate reader: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.[5][6][7]

  • Positive Control: A sample known to contain active enzyme.

  • Negative Control: A reaction mixture without the enzyme.

  • Inhibitor (optional): A specific inhibitor for the protease to confirm the observed activity is from the enzyme of interest.

Procedure
  • Prepare a standard curve: To convert relative fluorescence units (RFU) to the concentration of the released AMC product, prepare a series of dilutions of a known concentration of free AMC in the assay buffer.

  • Enzyme preparation: Dilute the enzyme stock to the desired final concentration in pre-warmed assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer. The final substrate concentrations in the assay should typically span a range from approximately 0.1 x Km to 10 x Km.

  • Assay setup: In the 96-well plate, add the assay buffer, followed by the substrate dilutions.

  • Initiate the reaction: Add the diluted enzyme to each well to start the reaction. The final volume in each well should be consistent.

  • Fluorescence measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature and excitation/emission wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data analysis:

    • Plot the fluorescence intensity versus time for each substrate concentration.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of each curve.

    • Convert the V₀ from RFU/min to moles/min using the AMC standard curve.

    • Plot the V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

    • Calculate the catalytic efficiency (kcat/Km).

Visualizing the Process

Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic cleavage of a generic Ac-Peptide-AMC substrate, leading to the release of the fluorescent AMC molecule.

Enzymatic_Reaction This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex + Protease Protease Protease Enzyme-Substrate Complex->Protease Regenerated Ac-Leu-Arg Ac-Leu-Arg Enzyme-Substrate Complex->Ac-Leu-Arg Cleavage AMC (fluorescent) AMC (fluorescent) Enzyme-Substrate Complex->AMC (fluorescent) Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Substrate Dilutions Substrate Dilutions Prepare Reagents->Substrate Dilutions Enzyme Dilution Enzyme Dilution Prepare Reagents->Enzyme Dilution Mix Reagents in Plate Mix Reagents in Plate Substrate Dilutions->Mix Reagents in Plate Enzyme Dilution->Mix Reagents in Plate Measure Fluorescence Measure Fluorescence Mix Reagents in Plate->Measure Fluorescence Calculate Initial Velocity Calculate Initial Velocity Measure Fluorescence->Calculate Initial Velocity Michaelis-Menten Plot Michaelis-Menten Plot Calculate Initial Velocity->Michaelis-Menten Plot Determine Km, Vmax, kcat Determine Km, Vmax, kcat Michaelis-Menten Plot->Determine Km, Vmax, kcat

References

A Comparative Guide to Alternative Substrates for Trypsin-Like Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative substrates for measuring the activity of trypsin-like proteases. The selection of an appropriate substrate is critical for accurate and sensitive detection of protease activity in various research and drug development applications. This document outlines the performance of common substrate types, supported by experimental data, and provides detailed protocols for their use.

Comparison of Substrate Performance

The choice of substrate significantly impacts the sensitivity, specificity, and convenience of a trypsin-like protease assay. The three main classes of substrates—chromogenic, fluorogenic, and protein-based—each offer distinct advantages and disadvantages.

Quantitative Data Summary

The following table summarizes the kinetic parameters for various substrates with trypsin, providing a basis for comparison. Note that kinetic parameters can vary depending on the specific reaction conditions, including pH, temperature, and buffer composition.

Substrate TypeSubstrate Name/SequenceReporter GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Detection MethodReference(s)
Chromogenic Nα-Benzoyl-L-arginine ethyl ester (BAEE)Ethanol50 - 276203.53 - 10.95 (x10⁵)39.65 - 548.30 (x10⁵)Spectrophotometry (253 nm)[1]
Boc-Gln-Ala-Arg-pNAp-Nitroaniline (pNA)~230~5.4~2.3 x 10⁴Spectrophotometry (405 nm)[2]
Y-Ala-Val-Abu-Pro-Lys-pNAp-Nitroaniline (pNA)13014.51.1 x 10⁵Spectrophotometry (405 nm)[3]
Fluorogenic Z-Gly-Pro-Arg-AMC7-Amino-4-methylcoumarin (AMC)---Fluorometry (Ex/Em ~380/460 nm)[4]
Boc-Gln-Ala-Arg-AMC7-Amino-4-methylcoumarin (AMC)~230~5.4~2.3 x 10⁴Fluorometry (Ex/Em ~380/460 nm)[2][5]
(Cbz-Gly-Arg-NH)₂-RhodamineRhodamine--1.67 x 10⁶Fluorometry[6]
FRET-Based DABCYL-IGDKLIPA-Glu(EDANS)-NH₂EDANS/DABCYL140.003214Fluorometry[7]
Protein CaseinTyrosine/Peptides---Spectrophotometry (Folin-Ciocalteu)[8]

Note: Kinetic parameters are highly dependent on the specific trypsin isoform and experimental conditions. The values presented are for comparative purposes.

Signaling Pathways Involving Trypsin-Like Proteases

Trypsin-like proteases are not only digestive enzymes but also key signaling molecules that regulate a variety of cellular processes through the activation of specific pathways.

Protease-Activated Receptor 2 (PAR-2) Signaling

Trypsin is a potent activator of PAR-2, a G protein-coupled receptor involved in inflammation, tissue repair, and smooth muscle contraction.[9][10][11]

PAR2_Signaling Trypsin Trypsin PAR2 PAR2 (Inactive) Trypsin->PAR2 Cleavage PAR2_active PAR2 (Active) Gq Gq PAR2_active->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream Modulates PKC->Downstream Modulates Tissue_Repair Tissue Repair/ Regeneration Downstream->Tissue_Repair Promotes

Caption: PAR-2 activation by trypsin leads to Gq-PLC signaling, resulting in downstream effects like tissue repair.

Epidermal Growth Factor Receptor (EGFR) Transactivation

Serine proteases, including trypsin, can indirectly activate the EGFR signaling pathway, which is crucial for cell proliferation, survival, and migration. This transactivation can occur through various mechanisms, including the release of EGFR ligands.[12]

EGFR_Transactivation Trypsin Trypsin-like Protease Pro_Ligand Pro-EGFR Ligand Trypsin->Pro_Ligand Cleavage Active_Ligand Active EGFR Ligand EGFR EGFR Active_Ligand->EGFR Binds & Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK (ERK1/2) Pathway EGFR->RAS_MAPK Activates Cell_Responses Cellular Responses (Proliferation, Survival) PI3K_Akt->Cell_Responses Leads to RAS_MAPK->Cell_Responses Leads to

Caption: Trypsin-like proteases can transactivate EGFR by cleaving pro-ligands, initiating downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of substrate performance.

Experimental Workflow: Substrate Comparison

The following workflow outlines a general procedure for comparing the kinetic parameters of different trypsin substrates.

Substrate_Comparison_Workflow sub_prep Substrate Preparation (Chromogenic, Fluorogenic, etc.) - Dissolve in appropriate buffer - Prepare serial dilutions reaction_setup Reaction Setup - Add buffer and substrate to microplate wells - Equilibrate to assay temperature (e.g., 37°C) sub_prep->reaction_setup enz_prep Enzyme Preparation - Dilute Trypsin to a working concentration - Keep on ice initiate_reaction Initiate Reaction - Add enzyme to wells - Mix immediately enz_prep->initiate_reaction reaction_setup->initiate_reaction data_acq Data Acquisition - Measure absorbance/fluorescence kinetically (e.g., every minute for 30-60 min) initiate_reaction->data_acq data_analysis Data Analysis - Determine initial velocity (V₀) from linear phase - Plot V₀ vs. [Substrate] - Fit to Michaelis-Menten equation data_acq->data_analysis results Results - Determine Km, Vmax, kcat - Compare kcat/Km for different substrates data_analysis->results

Caption: A generalized workflow for the kinetic comparison of different protease substrates.

Protocol 1: Chromogenic Assay using Boc-Gln-Ala-Arg-pNA

This protocol is adapted from commercially available kits for the colorimetric detection of trypsin-like activity.[13]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Trypsin standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Boc-Gln-Ala-Arg-pNA substrate solution (e.g., 100 mM in DMSO, diluted in Assay Buffer)

  • Samples containing trypsin-like activity

Procedure:

  • Prepare a standard curve using a known concentration of trypsin.

  • Add 50 µL of standards and samples to duplicate wells of the microplate.

  • Prepare the substrate working solution by diluting the stock in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode at 25°C or 37°C. Record readings every 1-5 minutes for at least 15-30 minutes.

  • Calculate the rate of p-nitroaniline production (V₀) from the linear portion of the absorbance curve.

  • Determine the protease activity in the samples by comparing their rates to the standard curve.

Protocol 2: Fluorogenic Assay using Z-Gly-Pro-Arg-AMC

This protocol is based on the cleavage of a fluorogenic peptide to release free AMC, which is highly fluorescent.[4]

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 380/460 nm)

  • Trypsin standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0)

  • Z-Gly-Pro-Arg-AMC substrate solution (e.g., 10 mM in DMSO, diluted in Assay Buffer)

  • Samples containing trypsin-like activity

Procedure:

  • Prepare a standard curve of free AMC to correlate fluorescence units with the amount of product formed.

  • Add 50 µL of samples and buffer blanks to duplicate wells.

  • Prepare the substrate working solution to the desired final concentration in pre-warmed Assay Buffer.

  • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

  • Immediately place the plate in the reader and measure fluorescence intensity kinetically at 37°C.

  • Calculate the rate of AMC release (V₀) from the linear portion of the fluorescence curve.

  • Convert the rate from RFU/min to moles/min using the AMC standard curve to determine enzyme activity.

Protocol 3: Caseinolytic Assay

This assay measures the digestion of a natural protein substrate, casein.[8][14]

Materials:

  • Casein solution (e.g., 0.65% w/v in 50 mM potassium phosphate buffer, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 110 mM)

  • Folin-Ciocalteu reagent

  • Tyrosine standard

  • Spectrophotometer

Procedure:

  • Prepare a tyrosine standard curve.

  • Equilibrate 5 mL of the casein solution to 37°C.

  • Add a defined volume of the enzyme sample to the casein solution, mix, and incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding 5 mL of TCA solution. This will precipitate the undigested casein.

  • Centrifuge or filter the samples to remove the precipitate.

  • To the supernatant, add Folin-Ciocalteu reagent and a sodium carbonate solution to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 660 nm).

  • Determine the amount of tyrosine equivalents released by comparing the absorbance to the tyrosine standard curve. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of tyrosine equivalents per minute.

References

A Comparative Guide to Fluorogenic Substrates for Measuring Trypsin-Like Proteasome Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is crucial for understanding its role in cellular processes and for the development of therapeutic inhibitors. This guide provides a detailed comparison of commonly used fluorogenic substrates for assaying the trypsin-like activity of the 20S and 26S proteasomes, focusing on Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin (Ac-Arg-Leu-Arg-AMC) and its alternatives.

The trypsin-like activity of the proteasome, primarily mediated by the β2 subunit, is a key component of its proteolytic function. Fluorogenic peptide substrates conjugated to 7-amino-4-methylcoumarin (AMC) are widely used to measure this activity. Cleavage of the peptide-AMC bond by the proteasome releases the fluorescent AMC molecule, allowing for real-time kinetic measurement of enzyme activity. While the initially specified "Ac-Leu-Arg-AMC" is not a commonly referenced substrate for proteasome studies, two closely related and frequently used substrates are Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC) and Acetyl-Leucyl-Leucyl-Arginine-AMC (Ac-Leu-Leu-Arg-AMC). This guide will focus on these and other relevant alternatives.

Comparison of Fluorogenic Substrates for Trypsin-Like Proteasome Activity

The choice of substrate can significantly impact the sensitivity, specificity, and kinetic parameters of a proteasome activity assay. Below is a comparison of key substrates used to measure the trypsin-like activity of the proteasome.

SubstratePeptide SequenceProtecting GroupKey CharacteristicsExcitation (nm)Emission (nm)
Ac-Arg-Leu-Arg-AMC Arg-Leu-ArgAcetyl (Ac)Frequently used for purified 20S and 26S proteasomes. Noted for having a low Km and high specific activity.[1]380440-460
Boc-Leu-Arg-Arg-AMC Leu-Arg-Argtert-Butoxycarbonyl (Boc)A common substrate for measuring the trypsin-like activity of the 20S proteasome.[2][3]380460
Z-Leu-Arg-Arg-AMC Leu-Arg-ArgCarboxybenzyl (Z)Another alternative for measuring trypsin-like activity.360-380430-460

It is important to note that the optimal peptide length for trypsin-like activity has been suggested to be five amino acids, which may influence substrate efficiency.[4][5]

Alternative Substrates for Other Proteasome Activities

For a comprehensive understanding of proteasome function, it is often necessary to measure all three of its major proteolytic activities.

Proteasome ActivitySubstratePeptide SequenceExcitation (nm)Emission (nm)
Chymotrypsin-like (β5) Suc-Leu-Leu-Val-Tyr-AMCLeu-Leu-Val-Tyr380460
Caspase-like (β1) Z-Leu-Leu-Glu-AMCLeu-Leu-Glu380460

Experimental Protocols

Below are detailed methodologies for performing a proteasome activity assay and an inhibition assay using a fluorogenic substrate in a 96-well plate format.

Protocol for Measuring Proteasome Activity

This protocol is a general guideline and should be optimized for specific experimental conditions.

Materials:

  • Purified 20S or 26S proteasome or cell lysate

  • Fluorogenic substrate stock solution (e.g., 10 mM Ac-Arg-Leu-Arg-AMC in DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • 96-well black, opaque microplate[6]

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the desired concentration of proteasome in Assay Buffer.

  • Prepare Substrate Working Solution: Dilute the fluorogenic substrate stock solution to the desired final concentration in Assay Buffer. A typical working concentration is 50-200 µM.[2][3]

  • Set up the Assay Plate:

    • Add 50 µL of the proteasome solution to each well.

    • Include a "substrate only" control with 50 µL of Assay Buffer instead of the proteasome solution to measure background fluorescence.

  • Initiate the Reaction: Add 50 µL of the substrate working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).

  • Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.[6]

  • Data Analysis:

    • Subtract the background fluorescence (from the "substrate only" wells) from the values of the experimental wells.

    • Plot the fluorescence intensity versus time.

    • The initial linear portion of the curve represents the rate of the reaction (V₀). This rate is proportional to the proteasome activity.

Protocol for Proteasome Inhibition Assay

This protocol is designed to determine the IC50 value of a proteasome inhibitor.

Materials:

  • In addition to the materials listed above:

  • Proteasome inhibitor of interest (e.g., MG-132) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare Reagents: As described in the activity assay protocol.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the proteasome inhibitor in Assay Buffer.

  • Set up the Assay Plate:

    • Add 40 µL of the proteasome solution to each well.

    • Add 10 µL of each inhibitor dilution to the respective wells.

    • Include a "no inhibitor" control with 10 µL of Assay Buffer instead of the inhibitor solution.

    • Include a "substrate only" control with 50 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature or 37°C for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.

  • Initiate the Reaction: Add 50 µL of the substrate working solution to each well.

  • Measure Fluorescence and Analyze Data: Follow steps 5-7 from the activity assay protocol.

  • Calculate IC50:

    • Determine the initial reaction rate for each inhibitor concentration.

    • Plot the percentage of proteasome activity (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of proteasome activity. A known potent proteasome inhibitor, MG-132, has a reported IC50 of 100 nM for the 20S proteasome.[7]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the underlying biological pathway, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Proteasome, Buffer, Substrate) plate Prepare 96-well Plate reagents->plate add_enzyme Add Proteasome to Wells plate->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure subtract_bkg Subtract Background measure->subtract_bkg plot_data Plot Fluorescence vs. Time subtract_bkg->plot_data calc_rate Calculate Initial Rate (V₀) plot_data->calc_rate

Proteasome Activity Assay Workflow

proteasome_pathway cluster_assay In Vitro Assay ub_protein Ubiquitinated Protein proteasome_26S 26S Proteasome ub_protein->proteasome_26S Degradation peptides Peptides proteasome_26S->peptides amino_acids Amino Acids peptides->amino_acids Further Degradation fluorogenic_substrate Ac-R-L-R-AMC (Non-fluorescent) proteasome_20S 20S Proteasome (Trypsin-like activity) fluorogenic_substrate->proteasome_20S Cleavage amc AMC (Fluorescent) proteasome_20S->amc peptide_fragment Ac-R-L-R proteasome_20S->peptide_fragment

Proteasome Degradation Pathway and Assay Principle

References

Safety Operating Guide

Proper Disposal of Ac-Leu-Arg-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin), a fluorogenic peptide substrate. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

This compound and its parent compound, 7-Amino-4-methylcoumarin (AMC), are common reagents in biochemical assays. While specific hazard data for the complete peptide is limited, the AMC component is classified as a skin, eye, and respiratory irritant. Therefore, it is crucial to handle and dispose of this compound with care, treating it as potentially hazardous chemical waste.

Summary of Key Safety and Disposal Information

ParameterGuidelineSource
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or spray. Use in a well-ventilated area.[1][2][3]
In case of Exposure Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists.[1][2]
Disposal Method Dispose of as hazardous chemical waste through an approved waste disposal plant. Do not dispose of down the drain or in regular trash.[2][3][4][5]
Waste Container Use a designated, properly labeled, leak-proof container for hazardous chemical waste. Keep the container closed when not in use.[5][6]
Spill Cleanup Absorb spills with inert material and place in a sealed container for disposal. Ensure adequate ventilation.[3][4]

Step-by-Step Disposal Protocol for this compound

Adherence to the following protocol is mandatory for the safe disposal of this compound in both solid (lyophilized powder) and solution forms.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder in its original vial or a clearly labeled, sealed container. This includes any materials, such as weighing paper or pipette tips, that are grossly contaminated with the solid compound.

  • Liquid Waste: Collect all solutions containing this compound, including experimental waste and the first rinse of any glassware, in a designated hazardous waste container.[5][6] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[6]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Irritant").

  • Ensure the date of waste accumulation is clearly marked.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are kept closed and sealed when not in active use.

  • Store in a well-ventilated area, and do not store in direct sunlight or near sources of heat.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[7]

  • Follow all institutional procedures for waste manifest and pickup requests.

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in the regular trash. [5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste  Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste  Liquid   sharps_waste Contaminated Sharps (Needles, etc.) waste_type->sharps_waste  Sharps collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Liquid Chemical Waste liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.